molecular formula C14H23NO4 B1529889 Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1403766-87-9

Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B1529889
CAS No.: 1403766-87-9
M. Wt: 269.34 g/mol
InChI Key: RFBVTSPWBOBKLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate is a useful research compound. Its molecular formula is C14H23NO4 and its molecular weight is 269.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-O-tert-butyl 8-O-methyl 3-azabicyclo[3.2.1]octane-3,8-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-7-9-5-6-10(8-15)11(9)12(16)18-4/h9-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBVTSPWBOBKLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane core is a privileged heterocyclic scaffold that forms the structural foundation of a wide array of biologically active molecules, including the tropane alkaloids.[1] Its rigid, bicyclic structure imparts a distinct three-dimensional geometry that is amenable to precise functionalization, making it a valuable template in medicinal chemistry and drug discovery. Derivatives of this scaffold have shown significant activity as ligands for various receptors and transporters in the central nervous system. The title compound, Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate, is a key intermediate in the synthesis of more complex molecules, with the Boc (tert-butoxycarbonyl) protecting group allowing for selective manipulation of the nitrogen atom. This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic pathway to this important building block.

Retrosynthetic Analysis: A Strategy for Synthesis

A logical retrosynthetic analysis of the target molecule suggests a pathway originating from a readily available starting material. The core 3-azabicyclo[3.2.1]octane skeleton can be constructed through a ring-closing reaction. A particularly effective strategy involves the oxidative cleavage of a bicyclo[2.2.1]heptene (norbornene) derivative, followed by a reductive amination to form the desired bicyclic amine.

Retrosynthesis Target This compound Intermediate1 Methyl 3-amino-3-azabicyclo[3.2.1]octane-8-carboxylate Target->Intermediate1 Esterification Intermediate2 Dialdehyde Intermediate Intermediate1->Intermediate2 Boc Protection Intermediate3 Diol Intermediate Intermediate2->Intermediate3 Reductive Amination StartingMaterial Boc-protected aminonorbornene derivative Intermediate3->StartingMaterial Oxidative Cleavage

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Pathway

The proposed synthesis commences with a suitable norbornene-based amino acid derivative. The key steps involve dihydroxylation of the double bond, oxidative cleavage to a dialdehyde, and a subsequent intramolecular reductive amination to construct the 3-azabicyclo[3.2.1]octane core. The synthesis is completed by the protection of the nitrogen atom with a Boc group and esterification of the carboxylic acid.

Synthetic_Pathway cluster_Step1 Step 1: Dihydroxylation cluster_Step2 Step 2: Oxidative Cleavage cluster_Step3 Step 3: Reductive Amination & Ring Closure cluster_Step4 Step 4: Boc Protection cluster_Step5 Step 5: Esterification A Starting Material: Norbornene Amino Acid Derivative B Diol Intermediate A->B OsO4 (cat.), NMO C Dialdehyde Intermediate B->C NaIO4 D Bicyclic Amino Acid C->D 1. NH4OAc 2. NaBH3CN E 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid D->E (Boc)2O, Et3N F Target Molecule: This compound E->F MeOH, H+ (cat.)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the synthesis of related 3-azabicyclo[3.2.1]octane systems.[2]

Step 1: Dihydroxylation of the Norbornene Derivative

The synthesis begins with the dihydroxylation of a suitable norbornene amino ester derivative. This reaction is typically achieved using osmium tetroxide as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine-N-oxide (NMO).

Protocol:

  • To a solution of the starting norbornene amino ester in a mixture of acetone and water (10:1), add N-methylmorpholine-N-oxide (NMO) (1.2 equivalents).

  • Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide (OsO4) (0.02 equivalents) as a solution in toluene.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the diol intermediate.

Step 2: Oxidative Cleavage of the Diol

The resulting diol is then cleaved to a dialdehyde using an oxidizing agent such as sodium periodate (NaIO4).

Protocol:

  • Dissolve the diol intermediate from the previous step in a mixture of tetrahydrofuran (THF) and water (10:1).

  • Add sodium periodate (NaIO4) (2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the formation of a white precipitate of sodium iodate.

  • Filter the reaction mixture to remove the precipitate and wash the solid with THF.

  • The resulting filtrate containing the dialdehyde is used directly in the next step without further purification.

Step 3: Intramolecular Reductive Amination and Ring Closure

The dialdehyde is then subjected to an intramolecular reductive amination to form the 3-azabicyclo[3.2.1]octane ring system.

Protocol:

  • To the solution of the dialdehyde from the previous step, add ammonium acetate (1.5 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the bicyclic amino acid.

Step 4: Boc Protection of the Bicyclic Amine

The secondary amine of the bicyclic core is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Protocol:

  • Dissolve the bicyclic amino acid in a suitable solvent such as THF.

  • Add triethylamine (Et3N) (2.0 equivalents) to the solution.

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents).[2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid.

Step 5: Esterification to the Methyl Ester

The final step is the esterification of the carboxylic acid to the corresponding methyl ester.

Protocol:

  • Dissolve the 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Heat the reaction mixture to reflux and stir for 4-8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final product, this compound.

Quantitative Data Summary

StepReactionStarting MaterialKey ReagentsProductTypical Yield (%)
1 DihydroxylationNorbornene Amino EsterOsO4 (cat.), NMODiol Intermediate85-95
2 Oxidative CleavageDiol IntermediateNaIO4Dialdehyde IntermediateQuantitative (used in situ)
3 Reductive AminationDialdehyde IntermediateNH4OAc, NaBH3CNBicyclic Amino Acid60-75
4 Boc ProtectionBicyclic Amino Acid(Boc)2O, Et3NBoc-protected Acid90-98
5 EsterificationBoc-protected AcidMeOH, H+Methyl Ester80-90

Trustworthiness and Self-Validation

The described protocols are based on well-established and reliable chemical transformations. The progress of each reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectral data for the 3-azabicyclo[3.2.1]octane core is well-documented in the scientific literature, providing a means of self-validation for the synthetic process.

Conclusion

The synthesis of this compound presented in this guide offers a robust and efficient pathway to this valuable synthetic intermediate. By leveraging a strategy of oxidative cleavage and subsequent intramolecular reductive amination of a norbornene derivative, the core bicyclic structure can be constructed with good control and in high yield. The subsequent protection and esterification steps are standard procedures that provide the target molecule in a pure form, ready for use in further synthetic endeavors. This guide provides the necessary detail for researchers and scientists in the field of drug development to successfully synthesize this important building block.

References

  • Fülöp, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39. [Link]

  • Process for producing optically active tropinone monocarboxylic acid derivative. (2011). European Patent No. 1118674. [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). [Link]

Sources

An In-Depth Technical Guide to Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide offers a comprehensive overview of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate, a pivotal building block in medicinal chemistry. Its rigid, bicyclic structure provides a unique three-dimensional framework that is increasingly utilized to design novel therapeutics with enhanced selectivity and improved pharmacokinetic profiles. We will delve into its physicochemical characteristics, provide a detailed representative synthetic pathway, and explore its applications in the development of innovative new medicines.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a protected amine and a methyl ester, making it a versatile intermediate for further chemical elaboration. The tert-butyloxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and can be readily removed under acidic conditions, while the methyl ester provides a handle for a variety of chemical transformations, including amide bond formation.

Physicochemical Properties Summary

While extensive experimental data for this specific intermediate is not widely published, a summary of its known and predicted properties is provided below. Researchers should note that some commercial suppliers do not provide detailed analytical data for this compound, and thus, in-house verification of its properties is recommended.

PropertyValueSource
CAS Number 1403766-87-9[1][2]
Molecular Formula C₁₄H₂₃NO₄[2]
Molecular Weight 269.34 g/mol [2]
Physical Form Solid
IUPAC Name 3-O-tert-butyl 8-O-methyl 3-azabicyclo[3.2.1]octane-3,8-dicarboxylate[1]
SMILES CC(C)(C)OC(=O)N1CC2CCC(C1)C2C(=O)OC[1]
InChI Key RFBVTSPWBOBKLB-UHFFFAOYSA-N[1]
Storage 2-8 °C, protect from moisture[3]

Synthesis of the 3-Azabicyclo[3.2.1]octane Core: A Representative Protocol

The overall synthetic strategy involves the dihydroxylation of a norbornene precursor, followed by oxidative cleavage of the resulting diol to form a dialdehyde, which then undergoes a ring-closing reductive amination to furnish the desired 3-azabicyclo[3.2.1]octane skeleton.[4][5]

G cluster_0 Step 1: Dihydroxylation cluster_1 Step 2: Oxidative Cleavage cluster_2 Step 3: Reductive Amination Norbornene Precursor Norbornene Precursor Diol Intermediate Diol Intermediate Norbornene Precursor->Diol Intermediate OsO₄, NMO Dialdehyde Intermediate Dialdehyde Intermediate Diol Intermediate->Dialdehyde Intermediate NaIO₄ 3-Azabicyclo[3.2.1]octane Core 3-Azabicyclo[3.2.1]octane Core Dialdehyde Intermediate->3-Azabicyclo[3.2.1]octane Core Primary Amine, NaBH₃CN

Caption: Synthetic workflow for the 3-azabicyclo[3.2.1]octane core.

Step-by-Step Experimental Protocol (Representative)

Expertise in Action: The choice of a norbornene-based starting material is strategic. Its strained bicyclic system readily undergoes stereospecific syn-dihydroxylation on the less sterically hindered exo face, providing predictable control over the stereochemistry of the resulting diol.

Protocol 1: Dihydroxylation of the Norbornene Precursor

  • To a solution of the appropriate norbornene β-amino acid derivative in a mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) as a co-oxidant.

  • Cool the mixture in an ice bath and add a catalytic amount of osmium tetroxide (OsO₄).

  • Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diol intermediate.

Trustworthiness through Self-Validation: The successful formation of the diol can be confirmed by mass spectrometry, which should show the expected increase in molecular weight corresponding to the addition of two hydroxyl groups. The disappearance of the alkene signal in both ¹H and ¹³C NMR spectra also validates the completion of this step.

Protocol 2: Oxidative Cleavage and Reductive Amination

  • Dissolve the crude diol intermediate in a mixture of methanol and water.

  • Cool the solution in an ice bath and add sodium periodate (NaIO₄) portion-wise.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the formation of a white precipitate (sodium iodate).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • To the filtrate containing the unstable dialdehyde, immediately add a primary amine (e.g., benzylamine, which can be later deprotected) and acetic acid to adjust the pH.

  • Add sodium cyanoborohydride (NaBH₃CN) and stir the mixture at room temperature overnight.

  • Quench the reaction by adding water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-azabicyclo[3.2.1]octane derivative.

Causality in Experimental Design: The one-pot procedure for oxidative cleavage and reductive amination is a highly efficient approach. The dialdehyde intermediate is generally unstable and prone to side reactions; therefore, its immediate consumption in the subsequent reductive amination step maximizes the yield of the desired bicyclic product.[4][5] The choice of sodium cyanoborohydride as the reducing agent is critical, as it is mild enough to selectively reduce the iminium ion formed in situ without reducing the aldehyde functionalities.

Spectroscopic Characterization Insights

While a full experimental dataset for the title compound is not publicly available, analysis of related 3-azabicyclo[3.2.1]octane structures from the literature provides valuable insights into the expected spectroscopic features.[4][5]

  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid bicyclic system. The bridgehead protons would appear as distinct multiplets. The protons adjacent to the nitrogen atom and the ester group would be deshielded and appear further downfield. The large tert-butyl group of the Boc protector would give rise to a characteristic singlet integrating to nine protons around 1.4 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show 14 distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbons of the Boc group and the methyl ester would be found in the range of 155-175 ppm. The quaternary carbon of the tert-butyl group would appear around 80 ppm.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation may involve the loss of the Boc group or the methoxy group.

Applications in Medicinal Chemistry

The 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as a key component in a wide range of biologically active molecules. Its conformational rigidity allows for the precise positioning of pharmacophoric groups, which can lead to enhanced binding affinity and selectivity for specific biological targets.

G cluster_apps Therapeutic Areas Scaffold This compound CNS_Disorders Central Nervous System Disorders Scaffold->CNS_Disorders Rigid framework for receptor selectivity Antivirals Antiviral Agents Scaffold->Antivirals Bioisosteric replacement Analgesics Analgesics Scaffold->Analgesics Opioid Receptor Modulators Enzyme_Inhibitors Enzyme Inhibitors Scaffold->Enzyme_Inhibitors Constrained peptide mimics

Caption: Applications of the 3-azabicyclo[3.2.1]octane scaffold.

  • Central Nervous System (CNS) Agents: The rigid nature of the bicyclic system is particularly valuable in the design of ligands for neurotransmitter receptors and transporters.[6] Derivatives have been explored as potent and selective inhibitors of the serotonin and dopamine transporters, which are important targets for the treatment of depression and other psychiatric disorders.[7]

  • Opioid Receptor Modulators: The 8-azabicyclo[3.2.1]octane core is a key feature of tropane alkaloids, which are known to interact with opioid receptors. Synthetic analogues based on this scaffold are being investigated as novel analgesics with potentially reduced side effects compared to traditional opioids.[8][9]

  • Enzyme Inhibitors: The constrained conformation of the 3-azabicyclo[3.2.1]octane ring system can be used to mimic the transition state of enzymatic reactions or to serve as a rigid scaffold for the presentation of functional groups that interact with an enzyme's active site.

Safety and Handling

This compound is classified as an Acute Toxicant (Oral, Category 4). Standard laboratory safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its rigid bicyclic framework offers a unique platform for the design of novel therapeutics with improved potency and selectivity. While detailed physicochemical data for this specific compound is sparse in the public domain, the representative synthetic protocols and the broad range of applications for this scaffold underscore its importance in modern drug discovery and development. Researchers are encouraged to utilize this guide as a foundational resource and to perform thorough in-house characterization to ensure the quality and suitability of this intermediate for their specific research needs.

References

  • Fülöp, F. et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39. Available at: [Link]

  • Singh, S. et al. (2006). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 14(10), 3483-3493. Available at: [Link]

  • Kim, J. H. et al. (2015). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. Journal of the Korean Chemical Society, 59(1), 58-65. Available at: [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 8-azabicyclo(3.2.1)octane derivatives.
  • Google Patents. (n.d.). Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists.
  • Google Patents. (n.d.). 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • MySkinRecipes. (n.d.). Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 8-oxa-2-azabicyclo[3.2.1]octane using a 1,3-dipolar cycloaddition reaction. Retrieved from [Link]

  • Google Patents. (n.d.). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Dissertation, Universität Regensburg. Available at: [Link]

  • Fülöp, F. et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane framework is a rigid, bicyclic amine that has garnered significant attention in medicinal chemistry and drug discovery. Its constrained conformational flexibility allows for the precise spatial orientation of substituents, making it an attractive scaffold for designing potent and selective ligands for various biological targets. Derivatives of this core structure have been investigated for their potential as inhibitors of the dopamine and serotonin transporters, highlighting their relevance in the development of therapeutics for neurological and psychiatric disorders. The incorporation of a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom and a methyl ester at the 8-position, as in Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate, yields a versatile intermediate for further synthetic modifications in the development of novel pharmaceutical agents. This guide provides a comprehensive structural analysis of this key molecule, leveraging established spectroscopic techniques to elucidate its key features.

Molecular Structure and Key Features

The structure of this compound comprises a bicyclic alkane system with a nitrogen atom at the 3-position and a methyl carboxylate group at the 8-position. The nitrogen is protected by a tert-butyloxycarbonyl (Boc) group.

G cluster_0 NMR Analysis Workflow SamplePrep Sample Preparation (5-10 mg in deuterated solvent) H1_Acquisition ¹H NMR Acquisition (≥400 MHz) SamplePrep->H1_Acquisition C13_Acquisition ¹³C NMR Acquisition SamplePrep->C13_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) H1_Acquisition->Processing C13_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Structure Structure Elucidation Analysis->Structure

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this analysis.

Mass Spectrometry Protocol (ESI):

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample into the ESI source of the mass spectrometer.

  • Acquire the spectrum in positive ion mode.

Expected Mass Spectral Features:

The molecular weight of this compound (C₁₄H₂₃NO₄) is 269.34 g/mol .

  • Molecular Ion Peak: In ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed at m/z 270.3. A sodium adduct [M+Na]⁺ at m/z 292.3 may also be present.

  • Fragmentation Pattern: The Boc group is known to be labile in the mass spectrometer. Common fragmentation pathways for N-Boc protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da). [1] * [M+H - 56]⁺: Loss of isobutylene from the protonated molecule would result in a fragment at m/z 214.3.

    • [M+H - 100]⁺: Loss of the entire Boc group would lead to a fragment corresponding to the protonated methyl 3-azabicyclo[3.2.1]octane-8-carboxylate at m/z 170.3.

    • tert-butyl cation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation ((CH₃)₃C⁺), is a hallmark of Boc-protected compounds. [2]

G M_H [M+H]⁺ m/z 270.3 M_H_minus_56 [M+H - C₄H₈]⁺ m/z 214.3 M_H->M_H_minus_56 - C₄H₈ M_H_minus_100 [M+H - Boc]⁺ m/z 170.3 M_H->M_H_minus_100 - Boc group Boc_ion [C₄H₉]⁺ m/z 57 M_H->Boc_ion fragmentation

Caption: Predicted ESI-MS fragmentation of the target molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

IR Spectroscopy Protocol (ATR-FTIR):

  • Obtain a background spectrum of the clean ATR crystal.

  • Place a small amount of the solid sample directly onto the crystal.

  • Acquire the sample spectrum.

Expected IR Absorption Bands:

Functional GroupExpected Absorption Range (cm⁻¹)IntensityNotes
C=O (Carbamate)~1680 - 1700StrongThe carbonyl stretching vibration of the Boc group is a prominent feature. [3][4]
C=O (Ester)~1730 - 1750StrongThe carbonyl stretching vibration of the methyl ester.
C-H (Aliphatic)~2850 - 3000Medium-StrongStretching vibrations of the C-H bonds in the bicyclic ring and the Boc and methyl groups.
C-O (Carbamate & Ester)~1150 - 1250StrongC-O stretching vibrations.
C-N (Amine)~1000 - 1250MediumC-N stretching vibration.

Conclusion

The structural analysis of this compound is reliably achieved through a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. While experimental spectra for this specific molecule are not widely published, a robust and accurate characterization can be inferred from the extensive data available for closely related N-Boc protected amines and other substituted 3-azabicyclo[3.2.1]octane derivatives. The predicted spectral data presented in this guide provide a solid foundation for researchers to confirm the identity and purity of this important synthetic intermediate, thereby facilitating its application in the synthesis of novel and potentially therapeutic compounds.

References

  • Davies, H. M. L., & Fu, P. (2001). Synthesis and binding profile of 3-heterobiaryl systems in the 8-azabicyclo[3.2.1]octane series. Bioorganic & Medicinal Chemistry Letters, 11(16), 2163-2166.
  • Fülöp, F., Kazi, B., Kiss, L., Forró, E., & Mándity, I. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39.
  • Gao, H., et al. (2010). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 18(15), 5549-5558.
  • Kovács, L., et al. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Confirming Boc Protection.
  • Pál, Z., et al. (2015). Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR methods. Comptes Rendus Chimie, 18(6), 693-704.
  • Singh, S., et al. (2011). Synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Tetrahedron, 67(40), 7784-7790.
  • BOC Sciences. (n.d.). This compound.
  • Advanced ChemBlocks. (n.d.). 3-Azabicyclo[3.2.1]octane.
  • Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation.
  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation.
  • NIST. (n.d.). Butyl carbamate. In NIST Chemistry WebBook. Retrieved from the National Institute of Standards and Technology website.
  • D'yakonov, V. A., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. The Journal of Organic Chemistry, 86(20), 14035-14050.
  • Zhang, J., & Schmalz, H.-G. (2012). Synthesis of 3-Aza-bicyclo[3.1.0]hexan-2-one Derivatives via Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 14(7), 1842-1845.
  • Jones, K., & Matlin, S. A. (2009). Synthesis of Boc-protected bicycloproline. Beilstein Journal of Organic Chemistry, 5, 29.
  • Monteiro, M. I., Vale, J. R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry.
  • Raczyńska, E. D., & Gal, J.-F. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(5), 961-967.
  • ResearchGate. (n.d.). Infrared spectrum of carbamic acid NH 2 COOH (a) and ammonium carbamate... [Image].
  • Johnson, C. J., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide-CO2̅ Complexes. The Journal of Physical Chemistry Letters, 16(50), 12813-12819.
  • Piermatti, O., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13476-13494.
  • Sigma-Aldrich. (n.d.). This compound.

Sources

The 3-Azabicyclo[3.2.1]octane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Biological Activity and Therapeutic Potential

Introduction: The Structural and Strategic Value of the 3-Azabicyclo[3.2.1]octane Core

The 3-azabicyclo[3.2.1]octane framework, a conformationally constrained bicyclic amine, represents a cornerstone in medicinal chemistry. Its rigid structure reduces the entropic penalty of binding to biological targets, often leading to enhanced potency and selectivity compared to more flexible aliphatic or monocyclic analogues. This inherent rigidity also provides a well-defined three-dimensional vector for substituent placement, allowing for precise probing of receptor or enzyme active sites. This guide offers an in-depth exploration of the diverse biological activities exhibited by derivatives of this versatile scaffold, providing insights into their therapeutic rationale, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The strategic value of this scaffold lies in its ability to serve as a mimic or bioisostere for other important pharmacophores, such as the tropane skeleton found in cocaine and atropine, while offering unique substitution patterns and physicochemical properties.[1][2] The nitrogen at the 3-position, as opposed to the more common 8-position in tropanes, provides a distinct chemical vector for derivatization, influencing properties like basicity, polarity, and interaction with target proteins. This guide will traverse the key therapeutic areas where 3-azabicyclo[3.2.1]octane derivatives have shown significant promise, from central nervous system disorders to inflammation and oncology.

Modulation of Monoamine Transporters: Targeting CNS Disorders

Derivatives of the related 8-azabicyclo[3.2.1]octane scaffold are renowned for their potent interactions with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism for treating depression, ADHD, and substance abuse disorders. The 3-azabicyclo[3.2.1]octane core has been explored as a novel scaffold to achieve high affinity and selectivity for these transporters.

Therapeutic Rationale & Mechanism of Action

Cocaine's addictive properties stem from its potent inhibition of DAT, leading to elevated dopamine levels in the brain's reward pathways.[2] Therapeutic strategies aim to develop DAT inhibitors with different pharmacokinetic and pharmacodynamic profiles to act as cocaine replacement therapies or to treat other dopamine-related disorders. Similarly, selective serotonin reuptake inhibitors (SSRIs) are frontline treatments for depression. The goal in designing novel transporter ligands based on the azabicyclooctane scaffold is to fine-tune selectivity between DAT, SERT, and NET to achieve desired therapeutic effects while minimizing side effects. These compounds act by competitively binding to the transporter proteins, blocking the reuptake of neurotransmitters from the synapse and thereby prolonging their signaling activity.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies on related 8-azabicyclo[3.2.1]octane derivatives have established key pharmacophoric features, which provide a valuable framework for understanding the 3-aza analogues.

  • Substitution at the 3-Position: The nature and stereochemistry of the substituent at the 3-position are critical for potency and selectivity. Large, aromatic groups are often favored. For instance, 3β-aryl substitution is a common feature in potent DAT and SERT inhibitors.[3]

  • Substitution at the 2-Position: The presence of a 2β-acyl or similar group can significantly influence binding affinity.[4]

  • Nitrogen Substitution: Modification of the bridgehead nitrogen (N-8 in tropanes, but applicable by analogy) with different alkyl or aryl groups can modulate selectivity. For example, an 8-cyclopropylmethyl group has been shown to impart high SERT/DAT selectivity in certain 8-azabicyclo[3.2.1]octane series.[5][6]

The following table summarizes key data for representative 8-azabicyclo[3.2.1]octane derivatives, illustrating these SAR principles.

Compound ID3β-SubstituentN-SubstituentDAT Kᵢ (nM)SERT Kᵢ (nM)SERT/DAT SelectivityReference
22e diarylmethoxyethylidenylCyclopropylmethyl4.042401060[5]
22g diarylmethoxyethylidenyl4-Chlorobenzyl3.9>10,000>2564[5]
13b 4-(1-methylethenyl)phenylH150.10.0067 (DAT/SERT)[3]
Experimental Workflow: Assessing Monoamine Transporter Inhibition

The evaluation of novel azabicyclooctane derivatives as monoamine transporter inhibitors follows a standardized, multi-step process.

G cluster_0 In Vitro Evaluation cluster_1 Data Analysis cluster_2 Lead Optimization P1 Synthesis & Purification of Derivatives P2 Radioligand Binding Assays (DAT, SERT, NET) P1->P2 Test Compounds P3 Synaptosomal Uptake Assays ([³H]DA, [³H]5-HT) P1->P3 Test Compounds P4 Determination of Kᵢ and IC₅₀ values P2->P4 Binding Data P3->P4 Uptake Data P5 SAR Analysis P4->P5 P6 Selection of Candidates (Potency & Selectivity) P5->P6

Caption: Standard workflow for in vitro evaluation of monoamine transporter inhibitors.

This protocol determines the affinity of a test compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

  • Tissue Preparation: Prepare crude synaptosomal membranes from appropriate rat brain regions (e.g., striatum for DAT, frontal cortex for SERT).

  • Incubation: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]citalopram for SERT), and varying concentrations of the test compound in an appropriate assay buffer.

  • Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 4°C) for a sufficient time to reach binding equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, based on the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: A Novel Anti-Inflammatory Strategy

A distinct and promising area of activity for 3-azabicyclo[3.2.1]octane derivatives is the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA). This enzyme is a key regulator of endogenous anti-inflammatory lipid signaling.

Therapeutic Rationale & Mechanism of Action

NAAA is a cysteine hydrolase located in the lysosome that specifically degrades N-acylethanolamines (NAEs), most notably palmitoylethanolamide (PEA).[7][8] PEA is an endogenous lipid mediator that exerts potent anti-inflammatory and analgesic effects by activating the peroxisome proliferator-activated receptor-alpha (PPAR-α).[7][8] During inflammation, PEA levels are dynamically regulated. By inhibiting NAAA, the degradation of PEA is blocked, leading to its accumulation and an enhancement of its natural anti-inflammatory actions.[9][10] This makes NAAA a compelling therapeutic target for inflammatory conditions.[10] Notably, 3-azabicyclo[3.2.1]octane sulfonamides have emerged as a novel class of potent, non-covalent NAAA inhibitors with good oral availability.[9][10][11]

G cluster_inhibition InflammatoryStimulus Inflammatory Stimulus NAAA_Active NAAA (Active) InflammatoryStimulus->NAAA_Active Degradation Degradation Products NAAA_Active->Degradation Hydrolyzes NAAA_Inactive NAAA (Inhibited) PEA PEA (Palmitoylethanolamide) PEA->NAAA_Active PPARa PPAR-α Activation PEA->PPARa Activates AntiInflammatory Anti-Inflammatory Gene Expression PPARa->AntiInflammatory Inhibitor 3-Azabicyclo[3.2.1]octane Derivative Inhibitor->NAAA_Inactive Inhibits

Caption: Mechanism of NAAA inhibition by 3-azabicyclo[3.2.1]octane derivatives.

Structure-Activity Relationship (SAR) Insights

The development of pyrazole azabicyclo[3.2.1]octane sulfonamides has yielded significant SAR insights.[9][10]

  • Bicyclic Core: Constraining a flexible piperidine core into the rigid 3-azabicyclo[3.2.1]octane scaffold provided a significant boost in potency.[9]

  • Stereochemistry: The stereochemistry of substituents on the bicyclic core is crucial. Endo-isomers have been found to be significantly more potent than their exo-counterparts, which are often inactive.

  • Pyrazole Substituents: The substitution pattern on the pyrazole ring influences potency.

  • Sulfonamide Linker: The sulfonamide group is a key interacting moiety.

  • Side Chains: Modifications to side chains, such as the incorporation of an ethoxymethyl-pyrazinyloxy group, have been used to optimize physicochemical properties and balance lipophilicity with sustained activity.

The table below highlights the evolution from an initial hit to a potent, optimized lead compound.

Compound IDCore ScaffoldKey Substituentsh-NAAA IC₅₀ (µM)Reference
Hit 1 Piperidine3,5-dimethylpyrazole~1.15[9]
20 3-Azabicyclo[3.2.1]octane3,5-dimethylpyrazole, endo0.23[9]
21 3-Azabicyclo[3.2.1]octane3,5-dimethylpyrazole, exo>50[9]
50 (ARN19689) 3-Azabicyclo[3.2.1]octaneendo-ethoxymethyl-pyrazinyloxy0.042[9][10]
Experimental Workflow: Screening for NAAA Inhibitors

A robust, high-throughput assay is essential for identifying and optimizing NAAA inhibitors. A cell-based fluorogenic assay is a common and effective method.[12]

This assay measures the activity of NAAA in whole cells by monitoring the cleavage of a fluorogenic substrate.

  • Cell Culture: Use a suitable cell line, such as HEK293 cells, engineered to overexpress human NAAA. Culture the cells to an appropriate density in 96-well plates.

  • Compound Addition: Add the test compounds (e.g., 3-azabicyclo[3.2.1]octane derivatives) at a range of concentrations to the wells. Include appropriate controls (vehicle only for 100% activity, a known potent inhibitor for 0% activity).

  • Pre-incubation: Incubate the cells with the compounds for a defined period to allow for cell penetration and target engagement.

  • Substrate Addition: Add a fluorogenic NAAA substrate (e.g., PAMCA) to all wells to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths. The rate of fluorescence increase is proportional to NAAA activity.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the reaction rate against the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Anaplastic Lymphoma Kinase (ALK) Inhibition: A Targeted Oncology Application

More recently, the 2-azabicyclo[3.2.1]octane scaffold has been identified as a promising core for the development of inhibitors against anaplastic lymphoma kinase (ALK), a validated target in non-small cell lung cancer (NSCLC).

Therapeutic Rationale & Mechanism of Action

In a subset of NSCLC patients, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK.[13] This fusion results in a constitutively active ALK tyrosine kinase, which drives uncontrolled cell proliferation and survival by activating downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK.[13][14] ALK inhibitors are targeted therapies that competitively bind to the ATP-binding pocket of the ALK kinase domain, blocking its activity and shutting down these oncogenic signals.[13][14][15][16] A novel series of 2-azabicyclo[3.2.1]octane derivatives, derived from the structural simplification of aconitine, has yielded potent and selective anti-tumor efficacy against ALK-positive cancer cells.

Experimental Workflow: Evaluating ALK Inhibitors

The discovery pipeline for ALK inhibitors involves enzymatic assays, cellular proliferation assays, and downstream signaling analysis.

G cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Lead Characterization P1 Biochemical ALK Kinase Assay P2 Cellular Proliferation Assay (ALK+ vs ALK- cells) P1->P2 Potent Hits P3 Western Blot Analysis (p-ALK, p-STAT3, p-AKT) P2->P3 Active Compounds P4 Molecular Docking & MD Simulations P3->P4 P5 In Vivo Xenograft Studies P3->P5

Caption: Evaluation pipeline for novel ALK kinase inhibitors.

This protocol assesses the ability of a compound to selectively inhibit the growth of cancer cells driven by ALK activity.

  • Cell Lines: Use an ALK-positive human NSCLC cell line (e.g., NCI-H2228) and an ALK-negative control cell line.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control and a positive control (e.g., Crizotinib).

  • Incubation: Incubate the plates for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Assessment: Add a reagent to measure cell viability (e.g., resazurin, CellTiter-Glo®).

  • Measurement: Measure the output signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot cell viability versus compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) for both cell lines to determine potency and selectivity.

Other Notable Biological Activities

The versatility of the 3-azabicyclo[3.2.1]octane scaffold extends to several other therapeutic targets.

  • Endothelin A (ETₐ) Receptor Antagonism: A peptide derivative incorporating a 3-azabicyclo[3.2.1]octane moiety, ETP-508, was identified as a highly selective ETₐ receptor antagonist. It demonstrated the ability to inhibit endothelin-1 (ET-1)-induced vasoconstriction and showed potential for treating pulmonary hypertension.[17]

  • Vasopressin Receptor Antagonism: A series of biaryl amides with a 3-azabicyclo[3.2.1]octane headpiece were evaluated as mixed arginine vasopressin (AVP) receptor antagonists, showing excellent V₁ₐ and good V₂ receptor binding affinities.[18]

  • Antibacterial Activity: Phenyl-methanone derivatives of 3-(phenylamino)-8-azabicyclo[3.2.1]octane have been synthesized and shown to possess in vitro antibacterial activity against various bacterial strains.[19]

Conclusion and Future Directions

The 3-azabicyclo[3.2.1]octane scaffold is a validated privileged structure in drug discovery, capable of imparting high potency and selectivity across a diverse range of biological targets. Its rigid, three-dimensional nature provides a robust platform for rational drug design, enabling fine-tuning of pharmacological properties. From well-established roles in modulating CNS targets to emerging applications in anti-inflammatory and cancer therapies, derivatives of this core continue to yield promising lead compounds.

Future research will likely focus on exploring new chemical space around this scaffold, employing advanced synthetic methodologies to create novel substitution patterns. The application of computational chemistry, including molecular dynamics and free energy calculations, will further refine the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of disease biology deepens, the 3-azabicyclo[3.2.1]octane core is poised to remain a highly valuable and frequently utilized motif in the quest for novel therapeutics.

References

  • ALK Inhibitors: Mechanism, Resistance, and Research Advances. (n.d.). Amerigo Scientific. Retrieved from [Link]

  • Migliore, M., Pontis, S., de Arriba, A. L. F., Realini, N., Torrente, E., Armirotti, A., ... & Piomelli, D. (2016). Second-generation non-covalent NAAA inhibitors are protective in a model of multiple sclerosis. British Journal of Pharmacology, 173(23), 3334-3347.
  • Migliore, M., Pontis, S., de Arriba, A. L. F., Realini, N., Torrente, E., Armirotti, A., ... & Piomelli, D. (2016). Second-Generation Non-Covalent NAAA Inhibitors are Protective in a Model of Multiple Sclerosis.
  • ALK inhibitor. (n.d.). In Wikipedia. Retrieved from [Link]

  • Migliore, M., et al. (2016). Second-Generation Non-Covalent NAAA Inhibitors are Protective in a Model of Multiple Sclerosis.
  • ALK inhibitor. (n.d.). Grokipedia. Retrieved from [Link]

  • What are ALK inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Migliore, M., et al. (2016). Second‐Generation Non‐Covalent NAAA Inhibitors are Protective in a Model of Multiple Sclerosis. eScholarship.org.
  • Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. (n.d.). Korea Science. Retrieved from [Link]

  • Bennett, W. B., et al. (2011). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Bioorganic & Medicinal Chemistry Letters, 21(24), 7430-7434.
  • Li, J., et al. (2008). Pharmacological characterization of 3-azabicyclo[7][13][20] octane-1-yl-l-leucyl-d-tryptophanyl-d-4-Cl-phenylalanine: A novel ET(A) receptor-selective antagonist. Pulmonary Pharmacology & Therapeutics, 21(5), 825-832.

  • Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355.
  • Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.
  • Di Fruscia, P., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Davies, H. M., & Wu, J. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-2558.
  • Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.1] oct-8yl]-phenyl-methanone Derivatives. (n.d.). Korea Science. Retrieved from [Link]

  • Bennett, W. B., et al. (2011). Further structure-activity relationship studies on 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.
  • PCHHAX Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Sasso, O., et al. (2020). N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. Journal of Medicinal Chemistry, 63(14), 7475-7490.
  • Padore, G., et al. (1994). Synthesis of 2.beta.-Acyl-3.beta.-aryl-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. Journal of Medicinal Chemistry, 37(8), 1149-1157.
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). University of Regensburg.
  • Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745.

Sources

The Tropane Alkaloid Core: A Historical and Technical Guide to its Discovery, Analysis, and Synthetic Diversification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tropane alkaloids, a class of bicyclic secondary metabolites, have captivated scientists for centuries due to their profound physiological effects, ranging from potent anticholinergic activity to central nervous system stimulation.[1][2] This in-depth technical guide provides a comprehensive overview of the discovery and history of tropane alkaloids and their analogs for researchers, scientists, and drug development professionals. We will delve into the historical context of their use in traditional medicine, the pivotal moments in their isolation and structural elucidation, and the modern analytical techniques employed for their characterization. Furthermore, this guide will explore the intricate biosynthetic pathways, the molecular mechanisms of action of key alkaloids, and the fascinating evolution of synthetic and semi-synthetic analogs, culminating in a discussion of their contemporary therapeutic applications.

A Legacy Rooted in Nature: Historical Perspective

The story of tropane alkaloids is deeply intertwined with human history, with plants from the Solanaceae (nightshade) and Erythroxylaceae families being utilized for medicinal, spiritual, and even nefarious purposes for millennia.[1][3]

  • Ancient Traditions: Long before the isolation of individual compounds, extracts from plants like Atropa belladonna (deadly nightshade), Hyoscyamus niger (henbane), and Mandragora officinarum (mandrake) were used in traditional medicine for their analgesic, anesthetic, and sedative properties.[1] In ancient Egypt, mandrake extracts were reportedly added to beer, while in Europe, henbane was used to enhance the intoxicating effects of alcoholic beverages.[3] The infamous "witches' ointments" of the Middle Ages were also believed to contain tropane alkaloid-rich plant extracts, which, when absorbed through the skin, could induce hallucinations and a sensation of flying.[3]

  • The Coca Leaf and its Cultural Significance: On the other side of the world, the leaves of the coca plant (Erythroxylum coca) have been chewed by indigenous peoples of the Andes for thousands of years. This practice was integral to their culture, providing energy, alleviating altitude sickness, and playing a role in spiritual ceremonies.[3]

These historical applications laid the groundwork for the scientific investigation into the active principles of these potent botanicals.

Unveiling the Tropane Core: A Chronology of Discovery

The 19th and early 20th centuries marked a turning point in our understanding of tropane alkaloids, as chemists began to isolate and characterize the pure compounds responsible for the plants' effects.

Year Discovery Key Scientist(s) Significance
1832-1833Isolation of atropine from Atropa belladonna and Hyoscyamus niger.[3][4]H.F.G. Mein, P.L. Geiger, O. HesseFirst isolation of a pure tropane alkaloid, paving the way for pharmacological studies.
1855First isolation of cocaine from coca leaves.Friedrich GaedckeIdentified the primary psychoactive compound in the coca plant.
1862Determination of the chemical formula of cocaine.[3]W. LossenA crucial step towards understanding its molecular structure.
1880Discovery of the alkaline hydrolysis of hyoscyamine to tropine and tropic acid.[3]K. Kraut and W. LossenElucidated the ester nature of atropine and hyoscyamine.
1881First isolation of scopolamine.Albert LadenburgDiscovered another key anticholinergic tropane alkaloid.
1898First chemical synthesis and structural elucidation of cocaine.[3]Richard WillstätterA landmark achievement in natural product synthesis and structural chemistry.
1901Elucidation of the tropane ring system structure.Richard WillstätterProvided the fundamental understanding of the core bicyclic structure of this alkaloid class.
1917Biomimetic synthesis of the tropane ring system.Sir Robert RobinsonA classic synthesis that mimicked the proposed biosynthetic pathway.
1950sElucidation of the stereochemistry of cocaine.[3]E. Hardegger and H. OttDetermined the three-dimensional arrangement of atoms in the cocaine molecule.

These pioneering efforts not only revealed the chemical nature of these powerful compounds but also set the stage for the development of synthetic analogs with improved therapeutic properties.

From Plant to Pure Compound: Extraction, Purification, and Characterization

The isolation and analysis of tropane alkaloids from natural sources require a systematic approach involving extraction, purification, and structural elucidation.

Experimental Protocol: Extraction and Purification of Atropine and Scopolamine

This protocol provides a general framework for the extraction and purification of atropine and scopolamine from plant material, such as Datura stramonium leaves.

Step 1: Extraction

  • Maceration: Air-dry and powder the plant material. Macerate the powdered material in an alkaline solution (e.g., 10% ammonia solution) for 24 hours. This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.

  • Solvent Extraction: Extract the alkaloids from the macerated plant material using a suitable organic solvent, such as chloroform or a mixture of diethyl ether and chloroform, through repeated percolation or Soxhlet extraction.

  • Acidic Extraction: Treat the combined organic extracts with a dilute acid (e.g., 5% sulfuric acid). The alkaloids will form water-soluble salts and move into the aqueous layer, leaving behind non-alkaloidal impurities in the organic layer.

  • Basification and Re-extraction: Separate the acidic aqueous layer and make it alkaline with a base (e.g., sodium carbonate) to a pH of 9-10. This will precipitate the alkaloid free bases. Extract the liberated alkaloids with chloroform.

  • Concentration: Evaporate the chloroform extract to dryness under reduced pressure to obtain the crude alkaloid mixture.

Step 2: Purification (Column Chromatography)

  • Stationary Phase: Prepare a chromatography column using a suitable adsorbent, such as silica gel or alumina.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common mobile phase is a gradient of chloroform and methanol. The less polar alkaloids will elute first, followed by the more polar ones.

  • Fraction Collection and Analysis: Collect the eluting fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure alkaloids.

  • Crystallization: Evaporate the solvent from the combined pure fractions and recrystallize the residue from a suitable solvent to obtain pure crystals of atropine and scopolamine.

Analytical Characterization

A suite of modern analytical techniques is employed to confirm the identity and purity of the isolated tropane alkaloids.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation and quantification of tropane alkaloids. A typical method involves a reverse-phase C18 column with a mobile phase consisting of an acetonitrile and buffer solution.[5][6] For example, a study on the analysis of hyoscyamine and scopolamine reported retention times of 9.8 minutes for hyoscyamine and 6.5 minutes for scopolamine under specific HPLC conditions.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for the detection and identification of tropane alkaloids.[8][9] However, due to the thermal instability of some tropane alkaloids like atropine and scopolamine, derivatization or careful control of the inlet temperature is often necessary to prevent degradation.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of tropane alkaloids, providing detailed information about the carbon-hydrogen framework of the molecule.[11][12]

The Blueprint of Nature: Biosynthesis of Tropane Alkaloids

The intricate bicyclic structure of the tropane core is assembled in plants through a fascinating series of enzymatic reactions. The biosynthesis of tropane alkaloids begins with the amino acid ornithine or arginine, which is converted to the N-methyl-Δ¹-pyrrolinium cation, a key intermediate.[3]

Biosynthesis of Hyoscyamine and Scopolamine (Solanaceae Pathway)

The biosynthesis of the anticholinergic tropane alkaloids hyoscyamine and scopolamine is well-studied in plants of the Solanaceae family.

Hyoscyamine and Scopolamine Biosynthesis Ornithine Ornithine / Arginine Putrescine Putrescine Ornithine->Putrescine ODC N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT N_Methyl_Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->N_Methyl_Pyrrolinium MPO Tropinone Tropinone N_Methyl_Pyrrolinium->Tropinone Tropinone Synthase Tropine Tropine Tropinone->Tropine TR-I Littorine Littorine Tropine->Littorine Tropine + Phenyllactyl-CoA Hyoscyamine_aldehyde Hyoscyamine aldehyde Littorine->Hyoscyamine_aldehyde CYP80F1 Hyoscyamine (-)-Hyoscyamine Hyoscyamine_aldehyde->Hyoscyamine Hydroxyhyoscyamine 6β-Hydroxyhyoscyamine Hyoscyamine->Hydroxyhyoscyamine H6H (Hydroxylation) Scopolamine Scopolamine Hydroxyhyoscyamine->Scopolamine H6H (Epoxidation)

Caption: Biosynthesis of Hyoscyamine and Scopolamine.

Key Enzymes in the Pathway:

  • Ornithine decarboxylase (ODC): Catalyzes the conversion of ornithine to putrescine.

  • Putrescine N-methyltransferase (PMT): Methylates putrescine to form N-methylputrescine.[3]

  • Tropinone reductase I (TR-I): Reduces tropinone to tropine.

  • Cytochrome P450 (CYP80F1): A monooxygenase involved in the rearrangement of littorine.[3]

  • Hyoscyamine 6β-hydroxylase (H6H): A key enzyme that catalyzes the final two steps in scopolamine biosynthesis: the hydroxylation of hyoscyamine and the subsequent epoxidation to form scopolamine.[1][3]

Convergent Evolution: The Cocaine Biosynthesis Pathway (Erythroxylaceae)

Interestingly, the biosynthetic pathway to the tropane core in the Erythroxylaceae family, which produces cocaine, has evolved independently from the Solanaceae pathway, showcasing a remarkable example of convergent evolution in plant secondary metabolism. While the initial steps to the N-methyl-Δ¹-pyrrolinium cation are similar, the subsequent cyclization and modification steps involve different enzymes.

Molecular Tango: Mechanism of Action

The diverse pharmacological effects of tropane alkaloids stem from their specific interactions with protein targets in the nervous system.

Anticholinergic Tropane Alkaloids: Muscarinic Receptor Antagonism

Atropine and scopolamine exert their effects by acting as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[13] These G-protein coupled receptors are widely distributed throughout the body and are involved in mediating the effects of the parasympathetic nervous system. By blocking the binding of the neurotransmitter acetylcholine, these alkaloids inhibit parasympathetic nerve impulses, leading to effects such as increased heart rate, relaxation of smooth muscles, and decreased secretions.

Muscarinic Receptor Antagonism cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds Atropine Atropine / Scopolamine Atropine->mAChR Blocks Response Parasympathetic Response (e.g., decreased heart rate) mAChR->Response Activates

Caption: Mechanism of Muscarinic Receptor Antagonism.

Cocaine: The Dopamine Transporter Blockade

Cocaine's stimulant and rewarding properties are primarily due to its action as a dopamine reuptake inhibitor.[14] It binds to the dopamine transporter (DAT) protein on the presynaptic membrane of dopaminergic neurons, blocking the reabsorption of dopamine from the synaptic cleft.[14] This leads to an accumulation of dopamine in the synapse, resulting in prolonged and enhanced stimulation of postsynaptic dopamine receptors.

Dopamine Transporter Blockade cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_in Dopamine (reuptake) Dopamine_in->DAT Dopamine_out Dopamine Dopamine_out->Dopamine_in Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_out->Dopamine_Receptor Binds Cocaine Cocaine Cocaine->DAT Blocks Response Stimulant Effect Dopamine_Receptor->Response Activates

Caption: Mechanism of Dopamine Transporter Blockade by Cocaine.

Beyond Nature: The Development of Tropane Alkaloid Analogs

The rich pharmacology of tropane alkaloids has inspired chemists to synthesize a vast array of analogs with improved therapeutic profiles, enhanced selectivity, and reduced side effects.

Structure-Activity Relationships (SAR)

The systematic modification of the tropane scaffold has provided valuable insights into the structural requirements for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of compounds with their biological activity.[15][16]

Binding Affinities of Tropane Alkaloids and Analogs at Muscarinic Receptors

CompoundReceptor SubtypeBinding Affinity (IC50/Ki)
N-methylatropineMuscarinic (non-selective)< 100 pM (IC50)[13]
N-methylscopolamineMuscarinic (non-selective)< 300 pM (IC50)[13]
AtropineMuscarinic (non-selective)Similar to scopolamine[13]
ScopolamineMuscarinic (non-selective)Similar to atropine[13]

Binding Affinities of Cocaine and Analogs at the Dopamine Transporter (DAT)

CompoundDAT Binding Affinity (Ki, nM)
Cocaine Analog 111.81[4]
Cocaine Analog 52.94[4]
Cocaine Analog 86.87[4]
Cocaine Analog 612.6[4]
Cocaine Analog 714.6[4]
Semi-Synthetic Derivatives in Modern Medicine

The chemical modification of naturally occurring tropane alkaloids has led to the development of several important drugs.

  • Homatropine: One of the first semi-synthetic drugs, introduced in 1883, homatropine is an ester of tropine and mandelic acid.[3] It is used as a mydriatic (pupil-dilating) agent with a shorter duration of action than atropine.[3]

  • Ipratropium and Tiotropium: These quaternary ammonium derivatives of atropine are used as inhaled bronchodilators for the treatment of chronic obstructive pulmonary disease (COPD).[17][18] Their charged nature limits their systemic absorption, thereby reducing side effects. Tiotropium has a longer duration of action than ipratropium.[17][18]

Conclusion and Future Directions

From their ancient roots in traditional medicine to their role as lead compounds in modern drug discovery, tropane alkaloids continue to be a source of scientific fascination and therapeutic innovation. The elucidation of their biosynthetic pathways opens up possibilities for metabolic engineering and biotechnological production. Furthermore, the ongoing exploration of their structure-activity relationships will undoubtedly lead to the development of novel analogs with enhanced selectivity and efficacy for a range of therapeutic targets. The journey of discovery that began with the simple observation of the potent effects of certain plants is far from over, and the tropane alkaloid core remains a fertile ground for future research and drug development.

References

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]

  • Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 17(12), 2095-2120. [Link]

  • Schmeller, T., et al. (1995). Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. Pharmazie, 50(7), 493-495. [Link]

  • Cheyne, L., et al. (2015). Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database of Systematic Reviews, (9). [Link]

  • Roy, K., & Leonard, J. T. (2006). Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids. Journal of Chemical Information and Modeling, 46(6), 2539-2549. [Link]

  • Elyebdri, N., et al. (2024). Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez. Ars Pharmaceutica, 65(3), 217-231. [Link]

  • Google Patents. (2019). A kind of extraction process of tropane alkaloids. CN110003197A.
  • Giebułtowicz, J., et al. (2021). GC-MS/MS and LC-MS/MS Identification of Opium and Tropane Alkaloids in Pottery from Funnel Beaker Culture Sites in South-Eastern Poland. Molecules, 26(13), 3959. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Roth, B. L., et al. (2022). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Science Signaling, 15(729), eabn4225. [Link]

  • Simeral, L. S., & Maciel, G. E. (1976). C-NMR spectroscopy of tropane alkaloids. Organic Magnetic Resonance, 8(5), 267-271. [Link]

  • Newman, A. H., et al. (2007). Dopamine transporter binding affinities (Ki, nM) related to the... Journal of Medicinal Chemistry, 50(11), 2731-2741. [Link]

  • Vogel, R., et al. (2015). Tiotropium versus ipratropium bromide for chronic obstructive pulmonary disease. Cochrane Database of Systematic Reviews, (9). [Link]

  • Shahjalal University of Science & Technology. (2012). Tropane. [Link]

  • Schmeller, T., et al. (1995). Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. Pharmazie, 50(7), 493-495. [Link]

  • Dearden, J. C. (2017). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Toxicology and Pharmacology, 56, 344-353. [Link]

  • Johanning, S., et al. (2016). 1H NMR- based metabolite profiling of tropane alkaloids in Duboisia spec. Phytochemistry, 131, 44-56. [Link]

  • Kudo, K., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 34-43. [Link]

  • Graphviz. (2024). DOT Language. [Link]

  • Abdel-Moety, E. M., et al. (2002). Solid-Phase Extraction and RP-HPLC Analysis of Atropine Sulphate and Scopolamine-N-Butylbromide in Pharmaceutical Preparations and Biological Fluids. Farmaco, 57(11), 931-937. [Link]

  • Kmetec, V., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Toxics, 9(7), 154. [Link]

  • while true do;. (2024). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. [Link]

  • Roy, K., & Leonard, J. T. (2006). Quantitative structure-activity relationship: A review. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-12. [Link]

  • de Oliveira, R. N., et al. (2021). Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine. Beilstein Journal of Organic Chemistry, 17, 104-118. [Link]

  • Dengada, A. H. (2014). Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). Virginia Tech. [Link]

  • Walters, M. J. (1978). High pressure liquid chromatographic determination of atropine sulfate and scopolamine hydrobromide in tablets. Journal of the Association of Official Analytical Chemists, 61(6), 1428-1432. [Link]

  • Gether, U., et al. (2022). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. JACS Au, 2(3), 646-656. [Link]

  • Barnes, P. J. (2021). The use of Ipratropium and Tiotropium as novel agents to reduce inflammation in in vitro macrophage models. bioRxiv. [Link]

  • JEOL Ltd. (n.d.). Molecular Structure Analysis of Alkaloids. [Link]

  • Iwanowicz, L. R., et al. (2009). Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists. Journal of Medicinal Chemistry, 52(18), 5753-5763. [Link]

  • Hansch, C., & Leo, A. (1995). Exploring QSAR: fundamentals and applications in chemistry and biology. American Chemical Society. [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]

  • Kolenikov, S. (n.d.). How To Use Graphviz for SEM Models and Path Diagrams. [Link]

  • Castillo, W., et al. (2024). GC/MS STUDY OF THE TROPANIC ALKALOIDS IN FLOWER EXTRACTS FROM Datura metel L. XI Congreso Colombiano de Cromatografía. [Link]

  • Narayanaswami, V., et al. (2020). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition... Journal of Medicinal Chemistry, 63(10), 5258-5271. [Link]

  • Khan, G. M., & Pant, S. (2017). Role of Ipratropium Bromide and Tiotropium in Chronic Obstructive Pulmonary Disease. International Journal of Pulmonary & Respiratory Sciences, 2(2). [Link]

  • Studzińska-Sroka, E., et al. (2022). Analysis of scopolamine and its related substances by means of high-performance liquid chromatography. Acta Chromatographica, 36(2), 115-122. [Link]

  • Khelashvili, G., et al. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neuroscience, 9, 44. [Link]

  • Chen, R., & Fowler, J. S. (2015). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Journal of Experimental & Clinical Medicine, 7(6), 221-226. [Link]

  • Gansner, E. R., & North, S. C. (2015). Drawing graphs with dot. Graphviz. [Link]

  • MOE Tutorials. (2024, October 29). QSAR Analysis (Quantitative Structure Activity Relationship) Using MOE [Video]. YouTube. [Link]

  • Walters, M. J. (1978). High Pressure Liquid Chromatographic Determination of Atropine Sulfate and Scopolamine Hydrobromide in Tablets. Journal of AOAC INTERNATIONAL, 61(6), 1428-1432. [Link]

  • Dengada, A. H. (2014). Isolation and Structural Elucidation of Compounds from Natural Products. Virginia Tech. [Link]

  • CADTH. (2009). Tiotropium Compared with Ipratropium for Patients with Moderate to Severe Chronic Obstructive Pulmonary Disease: A Review. [Link]

  • Cone, E. J., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory Toxicology and Pharmacology, 60(1), 1-6. [Link]

  • Wang, S., & Li, G. (2011). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 3(4), 479-493. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate, a key building block in medicinal chemistry. Its rigid bicyclic scaffold is of significant interest in the design of novel therapeutics. A thorough understanding of its structural features through spectroscopic analysis is paramount for its application in drug discovery and development.

Molecular Structure and Isomeric Considerations

This compound possesses a bicyclic core that can exist in different stereoisomeric forms. The relative stereochemistry of the substituents on the bicyclo[3.2.1]octane ring system significantly influences the spectroscopic data. This guide will focus on the characterization of the most common isomers and highlight the spectroscopic features that differentiate them.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this molecule. Both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemistry of the bicyclic framework.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. A sample concentration of 5-10 mg/mL is typically sufficient.

Data Interpretation:

The ¹H NMR spectrum of this compound will exhibit characteristic signals for the bicyclic core protons, the Boc protecting group, and the methyl ester. Due to the rigid nature of the bicyclic system, the protons are diastereotopic and will show complex splitting patterns.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
Boc-CH₃~1.45s-
OCH₃ (ester)~3.70s-
H1, H5 (bridgehead)2.5 - 3.0m-
H2, H4 (α to N)3.0 - 3.8m-
H6, H71.5 - 2.2m-
H82.8 - 3.2m-

Note: The exact chemical shifts and coupling constants will depend on the specific stereoisomer. The signals for the protons on the bicyclic core (H1, H2, H4, H5, H6, H7, and H8) are expected to be in the range of 1.5-3.8 ppm and will likely show complex multiplets due to geminal and vicinal couplings. The two bridgehead protons (H1 and H5) are crucial for stereochemical assignment and can be identified through 2D NMR techniques such as COSY and NOESY. The protons on the carbons adjacent to the nitrogen atom (H2 and H4) will be deshielded due to the electron-withdrawing effect of the nitrogen and the Boc group. The methyl protons of the Boc group will appear as a sharp singlet at approximately 1.45 ppm, integrating to nine protons. The methyl protons of the ester group will also be a singlet, typically found around 3.70 ppm.

¹³C NMR Spectroscopy

Experimental Protocol:

A ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR, using a proton-decoupled pulse sequence.

Data Interpretation:

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Boc-C(CH₃)₃~80
Boc-(CH₃)₃~28
OCH₃ (ester)~52
C=O (Boc)~155
C=O (ester)~170-175
C1, C5 (bridgehead)45 - 55
C2, C4 (α to N)50 - 60
C6, C725 - 35
C840 - 50

The carbonyl carbons of the Boc and methyl ester groups will appear at the downfield end of the spectrum, around 155 ppm and 170-175 ppm, respectively. The quaternary carbon of the Boc group will be observed around 80 ppm, while the methyl carbons of the Boc group will give a strong signal at approximately 28 ppm. The carbons of the bicyclic framework will resonate in the range of 25-60 ppm. The chemical shifts of C2 and C4 will be higher than those of C6 and C7 due to their proximity to the nitrogen atom.

Infrared (IR) Spectroscopy

Experimental Protocol:

An IR spectrum can be obtained using an FTIR spectrometer. The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.

Data Interpretation:

The IR spectrum is particularly useful for identifying the presence of key functional groups.

Functional Group Expected Absorption Frequency (cm⁻¹) Intensity
C-H (alkane)2850-3000Medium-Strong
C=O (ester)~1735Strong
C=O (carbamate)~1690Strong
C-N1000-1250Medium
C-O1000-1300Strong

The most prominent features in the IR spectrum will be the two strong carbonyl stretching vibrations. The ester carbonyl will typically appear at a higher frequency (~1735 cm⁻¹) than the carbamate carbonyl of the Boc group (~1690 cm⁻¹). The C-H stretching vibrations of the aliphatic bicyclic core will be observed in the 2850-3000 cm⁻¹ region. The C-N and C-O stretching bands will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Experimental Protocol:

Mass spectra can be acquired using various ionization techniques, with Electrospray Ionization (ESI) being a common choice for this type of molecule, typically in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.

Data Interpretation:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which can further confirm its structure.

Expected Fragmentation Pattern:

M [M+H]⁺ m/z = 270.17 F1 [M - C₄H₉]⁺ m/z = 213.10 M->F1 - C₄H₉ F2 [M - Boc]⁺ m/z = 169.11 M->F2 - Boc F3 [M - COOCH₃]⁺ m/z = 211.15 M->F3 - COOCH₃ F4 [Boc]⁺ m/z = 101.07 F2->F4

Caption: Plausible fragmentation pathway for this compound.

The ESI mass spectrum in positive ion mode will show the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight of the compound plus one. For C₁₄H₂₃NO₄, the expected exact mass of the protonated molecule is approximately 270.1705.

Key fragmentation pathways include:

  • Loss of the tert-butyl group: A significant fragment will likely be observed corresponding to the loss of the tert-butyl group (C₄H₉, 57 Da) from the Boc protecting group, resulting in a fragment ion at [M - 57 + H]⁺.

  • Loss of the entire Boc group: Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (C₅H₉O₂, 101 Da), giving a fragment at [M - 101 + H]⁺.

  • Loss of the methoxycarbonyl group: Fragmentation can also occur with the loss of the methyl ester group (COOCH₃, 59 Da), resulting in a fragment at [M - 59 + H]⁺.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed structural characterization essential for its application in synthetic and medicinal chemistry. The data presented in this guide, based on established principles and comparison with related structures, serves as a valuable resource for researchers working with this important bicyclic building block. The combination of these techniques allows for unambiguous identification and stereochemical assignment, ensuring the quality and integrity of this compound in drug discovery pipelines.

References

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. (2010). Arkivoc, 2010(9), 31-39. [Link]

  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. (2007). Tetrahedron: Asymmetry, 18(13), 1581-1587. [Link]

  • 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]-. NIST Mass Spectrometry Data Center. [Link]

A Technical Guide to Substituted Azabicycloalkanes: Emerging Research Frontiers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Appeal of Rigidity in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of molecular scaffolds that offer a blend of structural novelty, synthetic accessibility, and precise three-dimensional orientation of pharmacophoric elements is relentless. Among these, substituted azabicycloalkanes have carved a significant niche as "privileged scaffolds." These bridged ring systems, which feature a nitrogen atom at a bridgehead or non-bridgehead position, impose rigid conformational constraints on their substituents. This rigidity is not a limitation but a powerful tool; it reduces the entropic penalty of binding to a biological target, often leading to enhanced potency and selectivity. Furthermore, their saturated, three-dimensional nature allows for an "escape from flatland"—a strategic move away from the planar, aromatic structures that have historically dominated medicinal chemistry, thereby unlocking new chemical space and improving physicochemical properties.

This guide provides an in-depth analysis of promising research avenues for substituted azabicycloalkanes. We will explore key therapeutic targets where these scaffolds are making a significant impact, delve into the causality behind innovative synthetic strategies, and present a framework for navigating the complex structure-activity relationships that govern their biological function. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique potential of these remarkable heterocyclic systems.

Chapter 1: High-Impact Therapeutic Targets for Azabicycloalkane Scaffolds

The inherent structural features of azabicycloalkanes make them ideal for interacting with well-defined binding pockets in a variety of protein targets. Two areas of intense and fruitful research are the central nervous system (CNS), particularly nicotinic acetylcholine receptors (nAChRs), and the burgeoning field of oncology with targets like the SHP2 phosphatase.

Modulators of Nicotinic Acetylcholine Receptors (nAChRs) for CNS Disorders

Substituted azabicycloalkanes are archetypal ligands for nAChRs, a family of ligand-gated ion channels crucial for neurotransmission. Their rigid framework mimics the conformation of acetylcholine, the endogenous ligand, enabling potent and subtype-selective interactions.[1]

  • α7 Subtype and the Cholinergic Anti-Inflammatory Pathway: The α7 nAChR subtype is a key target for treating cognitive deficits in schizophrenia and Alzheimer's disease, as well as inflammation.[2][3] Azabicycloalkane-based agonists that activate this receptor can trigger the "cholinergic anti-inflammatory pathway." As illustrated in the diagram below, ligand binding to the α7 nAChR on immune cells like macrophages can inhibit the release of pro-inflammatory cytokines.[2][4] This is primarily achieved through the activation of the Janus kinase 2 (JAK2)-signal transducer and activator of transcription 3 (STAT3) pathway, which can suppress the activity of the pro-inflammatory transcription factor NF-κB.[3][4] This dual role in enhancing cognition and suppressing inflammation makes α7 a highly attractive target for azabicycloalkane-based therapeutics.

alpha7_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7nAChR α7 nAChR JAK2 JAK2 a7nAChR->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates NFkB NF-κB JAK2->NFkB Inflammatory_Genes Pro-Inflammatory Gene Transcription STAT3->Inflammatory_Genes Inhibits Transcription NFkB->Inflammatory_Genes Promotes Transcription Ligand Azabicycloalkane Agonist Ligand->a7nAChR

α7 nAChR-mediated anti-inflammatory signaling pathway.
  • α4β2 Subtype for Pain and Addiction: The α4β2 nAChR subtype is a critical target for developing non-opioid analgesics and smoking cessation therapies.[5] The famed natural product, (±)-epibatidine, a potent analgesic isolated from frog skin, features a 7-azabicyclo[2.2.1]heptane core.[6] However, its therapeutic use is precluded by its toxicity. This has spurred extensive research to design analogues with improved subtype selectivity and a better therapeutic window, making this a fertile ground for SAR studies.

Allosteric Inhibition of SHP2 for Cancer Therapy

The landscape of oncology is rapidly moving towards targeted therapies. SHP2, a non-receptor protein tyrosine phosphatase, has emerged as a key node in the RAS-MAPK signaling pathway, which is frequently hyperactivated in various cancers.[7] Allosteric inhibitors, which bind to a site distinct from the active site to modulate protein function, offer a sophisticated mechanism for achieving selectivity.

Novel series of azabicyclic compounds have been identified as potent allosteric inhibitors of SHP2.[7][8] These compounds bind to a "tunnel-like" allosteric site, stabilizing SHP2 in an inactive conformation. This prevents it from activating downstream signaling, thereby inhibiting the proliferation of cancer cells. The development of these inhibitors showcases the utility of azabicycloalkane scaffolds beyond traditional CNS targets and opens a significant new research area focused on modulating enzyme function through allosteric mechanisms.

Chapter 2: Modern Synthetic Strategies and Methodologies

The synthesis of complex, three-dimensional scaffolds like azabicycloalkanes requires a sophisticated chemical toolkit. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the need for efficiency and scalability.

Causality in Synthetic Design: From Classical to Catalytic
  • Classical Cyclizations: Foundational approaches often rely on intramolecular cyclization reactions. For instance, the synthesis of the core 7-azabicyclo[2.2.1]heptane ring can be achieved from a substituted cyclohexylamine precursor.[4] In this strategy, the hydroxyl group of trans-4-aminocyclohexanol is converted into a good leaving group (e.g., a mesylate), and a subsequent base-promoted intramolecular SN2 reaction forms the bicyclic system. This approach is robust and provides excellent control over the core scaffold.

  • Diels-Alder Reactions: For constructing unsaturated azabicyclic systems, the [4+2] Diels-Alder cycloaddition is a powerful tool. This reaction allows for the rapid assembly of the bicyclic core with predictable stereochemistry, creating versatile intermediates that can be further elaborated.[9]

  • Modern Catalytic Methods: Recent years have seen the advent of powerful catalytic methods that enable novel and more efficient syntheses.

    • Photoinduced Palladium Catalysis: This cutting-edge technique allows for the divergent synthesis of different azabicycloalkane ring sizes by coupling azabicyclo[1.1.0]butanes with 1,3-dienes under visible light. This method provides access to unique and highly strained scaffolds that are difficult to obtain through traditional means.

    • Rhodium-Catalyzed Cyclohydrocarbonylation: This elegant method can generate azabicyclo[x.y.0]alkane amino acid derivatives through a highly regioselective, two-step cyclization process under mild conditions, offering excellent diastereoselectivity.

The evolution from classical, stoichiometric reactions to modern, catalytic strategies reflects a drive towards greater efficiency, atom economy, and the ability to access novel chemical space.

Experimental Protocol: Synthesis of the Core 7-Azabicyclo[2.2.1]heptane Scaffold

To provide a practical and self-validating framework, the following is a representative multi-step protocol for the synthesis of the N-Boc protected 7-azabicyclo[2.2.1]heptane, a versatile intermediate for further functionalization.[4]

Workflow Diagram:

synthesis_workflow start trans-4-Aminocyclohexanol step1 Step 1: N-Protection (Boc Anhydride) start->step1 step2 Step 2: Activation (Mesyl Chloride) step1->step2 step3 Step 3: Cyclization (t-BuOK) step2->step3 product N-Boc-7-azabicyclo[2.2.1]heptane step3->product

General workflow for 7-azabicyclo[2.2.1]heptane synthesis.

Step 1: N-Protection of trans-4-Aminocyclohexanol

  • Rationale: The amine nucleophilicity must be masked to prevent it from reacting in the subsequent activation step. The tert-butoxycarbonyl (Boc) group is an ideal protecting group as it is stable to the basic conditions of the cyclization step and can be easily removed later under acidic conditions.

  • Procedure:

    • Dissolve trans-4-aminocyclohexanol (1.0 eq.) in a suitable solvent such as a mixture of dioxane and water.

    • Add a base like sodium hydroxide (e.g., 1.1 eq. of 1M aqueous solution) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 eq.) in dioxane dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC).

    • Upon completion, concentrate the mixture under reduced pressure to remove the organic solvent.

    • Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl (trans-4-hydroxycyclohexyl)carbamate. The product can be purified by column chromatography if necessary.[4]

Step 2: Mesylation of the Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group. It must be activated by converting it into a sulfonate ester, such as a mesylate, which is an excellent leaving group for the subsequent intramolecular nucleophilic substitution.

  • Procedure:

    • Dissolve the N-Boc protected alcohol from Step 1 (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add a hindered base such as triethylamine (Et3N) or diisopropylethylamine (DIEA) (1.5 eq.).

    • Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of water. Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude mesylate, which is typically used in the next step without further purification.[4]

Step 3: Intramolecular Cyclization

  • Rationale: This is the key ring-forming step. In the presence of a strong, non-nucleophilic base, the carbamate proton is removed, generating a nucleophilic nitrogen anion that displaces the mesylate leaving group in an intramolecular SN2 reaction to form the bicyclic core.

  • Procedure:

    • Dissolve the crude mesylate from Step 2 (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a strong base, such as potassium tert-butoxide (t-BuOK, 1.5 eq.), portion-wise to the stirred solution.

    • Stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 4-6 hours.

    • Monitor the cyclization by TLC. Upon completion, quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain pure tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate.[4]

Chapter 3: Navigating Structure-Activity Relationships (SAR)

The rigid nature of azabicycloalkanes makes them excellent platforms for systematic SAR exploration. Subtle changes in substitution can lead to dramatic shifts in potency, selectivity, and pharmacokinetic properties. Relating these structural modifications to biological activity is the cornerstone of lead optimization.

Key Principles of SAR in Azabicycloalkanes
  • Vectorial Analysis: The fixed geometry of the scaffold allows substituents to be projected into space along defined vectors. This is crucial for optimizing interactions with specific sub-pockets of a binding site. Research should focus on systematically exploring substitution at each available position on the ring system.

  • Conformational Restriction as a Tool: Azabicycloalkanes can be viewed as conformationally locked analogues of more flexible motifs, such as piperidines. Comparing the activity of a flexible compound with its rigid azabicyclic counterpart can reveal the bioactive conformation required for target engagement.

  • Stereochemistry: The stereochemistry of substituents is often critical. Enantiomers of a chiral azabicycloalkane can exhibit vastly different biological activities and selectivities, making asymmetric synthesis or chiral resolution an essential research area.

Data Presentation: SAR of Azabicycloalkane nAChR Ligands

To illustrate these principles, the following table summarizes SAR data for a series of epibatidine analogues, highlighting how modifications to the core structure and substituents impact binding affinity at the α4β2 nAChR subtype.

Compound IDCore Scaffold ModificationR-Group SubstitutionBinding Affinity (Ki, nM) at α4β2 nAChRReference
(±)-Epibatidine 7-Azabicyclo[2.2.1]heptane2'-Chloro-5'-pyridyl0.04[5]
Analogue 3c Spiro-isoxazoline fused4'-Pyridyl400,000
Analogue 4b Fused-isoxazoline3'-Pyridyl> 1,000,000
Analogue 7 1-Phenyl-7-azabicyclo[2.2.1]heptane2'-Chloro-5'-pyridyl290
Analogue 8 1-(4-Methoxyphenyl)-7-azabicyclo[2.2.1]heptane2'-Chloro-5'-pyridyl40

Data is representative and compiled from multiple sources for illustrative purposes.

Analysis:

  • The data clearly shows that the parent epibatidine structure is exceptionally potent.

  • Significant modification of the 7-azabicyclo[2.2.1]heptane core, such as fusing it with another heterocyclic ring (Analogue 3c, 4b), leads to a dramatic loss of affinity, suggesting the specific size and shape of the core scaffold are critical for binding.

  • Substitution at the bridgehead C1 position is tolerated, but the nature of the substituent is key. An unsubstituted phenyl group (Analogue 7) reduces affinity significantly compared to epibatidine, but adding a para-methoxy group (Analogue 8) recovers a substantial amount of potency, likely by forming a new hydrogen bond or favorable electronic interaction in the receptor binding site.

This type of systematic analysis is vital for guiding the design of new compounds with improved properties. Future research should focus on leveraging computational modeling in concert with synthesis to predict favorable substitution patterns and explore novel azabicyclic cores.

Conclusion and Future Outlook

Substituted azabicycloalkanes continue to be a cornerstone of medicinal chemistry, providing rigid, three-dimensional frameworks for the design of potent and selective therapeutic agents. The research avenues are clear and compelling:

  • Exploration of New Targets: While the CNS remains a major focus, the success of SHP2 inhibitors demonstrates the vast potential of these scaffolds in oncology and potentially other areas like immunology and infectious diseases.

  • Innovation in Synthesis: The development of novel catalytic methods will be crucial for accessing previously unattainable substitution patterns and core structures, expanding the available chemical space for drug discovery.

  • Integration of Computational Chemistry: A tighter integration of computational modeling with synthetic efforts will accelerate the design-make-test-analyze cycle, allowing for more rational design of ligands with desired polypharmacology or exquisite selectivity.

By building on the established foundation and embracing new technologies, the field of substituted azabicycloalkane research is poised to deliver the next generation of innovative medicines for a wide range of human diseases.

References

  • Fraser, R. R., & Swingle, R. B. (1970). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 48(13), 2065-2074. Available at: [Link]

  • Avenoza, A., Busto, J. H., Canal, N., & Peregrina, J. M. (2002). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron: Asymmetry, 13(21), 2389-2394. Available at: [Link]

  • Zdanowski, R., et al. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology, 40(3), 373–377. Available at: [Link]

  • ResearchGate. (n.d.). The α7nAChR-mediated anti-inflammatory signaling pathway. Available at: [Link]

  • Carroll, F. I., et al. (2012). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores—a review. Organic & Biomolecular Chemistry, 10(23), 4475-4491. Available at: [Link]

  • de Jong, A. J., et al. (2016). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. MedChemComm, 7(5), 953-960. Available at: [Link]

  • ResearchGate. (1997). Synthesis of (±)-Epibatidine and Its Analogues. Available at: [Link]

  • Wikipedia. (n.d.). Epibatidine. Available at: [Link]

  • Vitale, P., et al. (2009). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. ARKIVOC, 2009(11), 253-265. Available at: [Link]

  • Sferrazza, A., et al. (2025). Novel azabicyclic series of potent SHP2 allosteric inhibitors. Bioorganic & Medicinal Chemistry Letters, 130383. Available at: [Link]

  • Takeda, M., et al. (1977). Azabicycloalkanes as analgetics. 3. Structure-activity relations of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemistry. Journal of Medicinal Chemistry, 20(2), 221-228. Available at: [Link]

  • Wang, Y., et al. (2024). Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. ACS Catalysis, 14, 1085-1092. Available at: [Link]

  • Kim, H. S., et al. (2009). Quantitative Structure Activity Relationship between Diazabicyclo[4.2.0]octanes Derivatives and Nicotinic Acetylcholine Receptor Agonists. Bulletin of the Korean Chemical Society, 30(8), 1783-1788. Available at: [Link]

  • R Discovery. (2022). Novel azabicyclic series of potent SHP2 allosteric inhibitors. Available at: [Link]

  • Cluzeau, J., & Lubell, W. D. (2005). Design, synthesis, and application of azabicyclo[X.Y.0]alkanone amino acids as constrained dipeptide surrogates and peptide mimics. Biopolymers, 80(2-3), 98-150. Available at: [Link]

  • Scott, J. S., et al. (2019). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 17(7), 1767-1807. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Available at: [Link]

  • Al-gazzar, A. M., et al. (2020). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs. Journal of Medicinal Chemistry, 63(24), 15751–15770. Available at: [Link]

  • LaMarche, M. J., et al. (2019). Optimization of Fused Bicyclic Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry, 62(6), 3072-3086. Available at: [Link]

Sources

Review of synthetic routes to 3-azabicyclo[3.2.1]octane core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of the 3-Azabicyclo[3.2.1]octane Core

Authored by a Senior Application Scientist

Abstract

The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules and approved therapeutics. Its rigid, conformationally constrained framework allows for the precise spatial orientation of substituents, making it an invaluable template for designing potent and selective ligands for various biological targets, including transporters and receptors in the central nervous system.[1][2] This guide provides a comprehensive review of the key synthetic strategies developed to construct this valuable heterocyclic system. We will delve into the mechanistic underpinnings of intramolecular cyclization, cycloaddition, and ring rearrangement strategies, offering field-proven insights into the causality behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of the synthesis of this important molecular core.

The Strategic Importance of the 3-Azabicyclo[3.2.1]octane Core

The bicyclic nature of the 3-azabicyclo[3.2.1]octane system imparts a high degree of rigidity compared to more flexible acyclic or monocyclic amines. This structural constraint is a critical feature in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity.[3] Derivatives have been investigated for their roles as monoamine reuptake inhibitors, NMDA receptor antagonists, and as key intermediates in the synthesis of complex alkaloids and other pharmacologically relevant compounds.[1][2] The development of efficient, stereocontrolled, and scalable synthetic routes is therefore a paramount objective in modern organic and medicinal chemistry.

Key Synthetic Strategies and Methodologies

The construction of the 3-azabicyclo[3.2.1]octane core can be broadly categorized into several key strategic approaches. This guide will focus on the most prevalent and synthetically useful methods.

Intramolecular Cyclization via Reductive Amination

One of the most robust and widely adopted methods for constructing the 3-azabicyclo[3.2.1]octane skeleton involves the intramolecular cyclization of a suitably functionalized acyclic precursor. A premier example of this strategy begins with readily available norbornene derivatives, which serve as chiral building blocks.

The foundational work in this area demonstrates a powerful sequence involving oxidative cleavage followed by a diastereoselective reductive amination.[4][5][6] The logic of this approach is to use the rigid norbornene scaffold to set the stereochemistry, which is then translated into an acyclic dialdehyde intermediate. The subsequent cyclization forges the desired bicyclic system.

Workflow: From Norbornene to the 3-Azabicyclo[3.2.1]octane Core

cluster_0 Step 1: Stereocontrolled Dihydroxylation cluster_1 Step 2: Oxidative Cleavage cluster_2 Step 3: Intramolecular Cyclization A Norbornene Amino Acid Derivative B Syn-Diol Intermediate A->B OsO4 (cat.), NMO C Acyclic Dialdehyde B->C NaIO4 E 3-Azabicyclo[3.2.1]octane Core C->E Reductive Amination (e.g., NaBH(OAc)3) D Primary Amine (Nitrogen Source) D->E Reductive Amination (e.g., NaBH(OAc)3)

Caption: General workflow for the synthesis via reductive amination.

This method provides excellent control over stereochemistry and allows for the synthesis of enantiomerically pure products.[4][6] The choice of the nitrogen source for the reductive amination step is critical; primary amines like p-methoxybenzylamine are often used, as the protecting group can be readily removed later in the synthetic sequence.[5]

Representative Experimental Protocol: Synthesis of Methyl 6-acetamido-3-(4-methoxybenzyl)-3-azabicyclo[3.2.1]octane-6-carboxylate [5]

  • Oxidative Cleavage: A solution of the diol precursor (derived from the corresponding norbornene amino acid) in a suitable solvent mixture (e.g., THF/water) is treated with sodium periodate (NaIO₄) at room temperature. The reaction progress is monitored by TLC until the starting material is consumed.

  • Work-up: The reaction mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting crude dialdehyde is used directly in the next step without further purification due to its potential instability.[5]

  • Reductive Amination: The crude dialdehyde is dissolved in 1,2-dichloroethane. A catalytic amount of acetic acid is added, followed by the nitrogen source (e.g., p-methoxybenzylamine). The mixture is stirred briefly before the addition of the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Reaction Completion and Purification: The reaction is stirred at room temperature for several hours (typically 4h).[5] Upon completion, the reaction is quenched, and the product is extracted. Purification is achieved via column chromatography to yield the desired 3-azabicyclo[3.2.1]octane derivative.

This protocol highlights a self-validating system: the successful formation of the product relies on the precise and sequential execution of the cleavage and cyclization, with the stereochemical integrity being carried over from the chiral starting material.

Ring Rearrangement Strategies

Rearrangement reactions offer an elegant and often powerful method to access complex molecular architectures from simpler, more readily available scaffolds. For the synthesis of azabicyclo[3.2.1]octane systems, several rearrangement types are noteworthy.

[1][1] Sigmatropic Rearrangements (Cope Rearrangement)

The Cope rearrangement, a thermally or catalytically induced[1][1] sigmatropic rearrangement of a 1,5-diene, can be ingeniously applied to rearrange bicyclo[3.2.1]octene systems into uniquely functionalized fused heterocyclic systems.[7] While the direct application to the 3-aza core is a subject of ongoing research, the principle has been demonstrated on related oxo- and aza-bridged compounds. The reaction proceeds through a concerted mechanism, often driven by the release of ring strain.[7]

Mechanism: Cope Rearrangement in a Bicyclic System

cluster_A cluster_C A Bicyclo[3.2.1]octene 1,5-Diene System (I) B [3,3] Pericyclic Transition State A->B Heat (Δ) C Rearranged Fused Hexahydropentalene (II) B->C Bond Formation/ Bond Cleavage a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 c1 c6 c1->c6 c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c5->c6

Sources

An In-depth Technical Guide to the Stereochemistry of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azabicyclo[3.2.1]octane scaffold is a pivotal structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including tropane alkaloids. The precise three-dimensional arrangement of substituents on this rigid bicyclic system is critical for molecular recognition and pharmacological activity. This technical guide provides a comprehensive exploration of the stereochemistry of a key derivative, Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate. We will delve into the nuances of its stereoisomers, the profound influence of the N-Boc protecting group on its conformation, and the analytical methodologies essential for its stereochemical assignment. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutics based on this versatile scaffold.

Introduction: The Significance of Stereoisomerism in the 3-Azabicyclo[3.2.1]octane System

The 3-azabicyclo[3.2.1]octane framework is a conformationally constrained bicyclic amine that has garnered significant attention in drug discovery. Its rigid structure allows for the precise spatial orientation of functional groups, which is paramount for specific interactions with biological targets. The stereochemistry of substituents on this scaffold gives rise to a variety of stereoisomers, primarily diastereomers designated as endo and exo, as well as potential enantiomers.

The biological activities of molecules containing this core structure are often highly dependent on their stereochemistry. For instance, in related 8-azabicyclo[3.2.1]octane systems, the endo and exo isomers can exhibit vastly different binding affinities and functional activities at receptors and transporters. Therefore, a thorough understanding and unambiguous assignment of the stereochemistry of derivatives like this compound are fundamental to establishing clear structure-activity relationships (SAR) and advancing drug development programs.

The Stereoisomers of this compound

The primary source of diastereomerism in monosubstituted 3-azabicyclo[3.2.1]octanes at the 8-position is the relative orientation of the substituent with respect to the piperidine ring of the bicyclic system. This leads to two key diastereomers:

  • exo-isomer: The substituent at C-8 points away from the six-membered piperidine ring.

  • endo-isomer: The substituent at C-8 is oriented towards the six-membered piperidine ring.

These two diastereomers possess distinct steric environments and conformational preferences, which translate to different physicochemical properties and biological activities. Furthermore, the 3-azabicyclo[3.2.1]octane core itself is chiral, meaning that each diastereomer (exo and endo) can exist as a pair of enantiomers.

The Conformational Influence of the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a commonly employed protecting group for the nitrogen atom in the 3-azabicyclo[3.2.1]octane system. Beyond its primary role in protecting the amine functionality, the bulky Boc group exerts a significant influence on the conformation of the bicyclic ring.

The piperidine ring in the 3-azabicyclo[3.2.1]octane system typically adopts a chair conformation. The presence of the N-Boc group can influence the puckering of this ring and the orientation of other substituents. In some amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-amines, the piperidine ring is puckered at C8 in the α-epimers to alleviate steric interactions.[1] Computational studies on related systems have shown that chair-like conformations are generally more stable for [3.2.1] templates.[2] The bulky nature of the Boc group can also introduce rotational restriction around the N-C(O) bond, leading to the presence of rotamers that can sometimes be observed in NMR spectroscopy.

Synthesis of endo and exo Stereoisomers

The stereoselective synthesis of either the endo or exo isomer of this compound is a critical aspect of its study. Synthetic strategies often rely on the stereocontrolled functionalization of a bicyclic precursor. A general and effective method involves the cleavage of a norbornene-derived β-amino ester, followed by a reductive amination to form the 3-azabicyclo[3.2.1]octane skeleton.[3][4]

General Synthetic Protocol

A representative synthetic approach to obtain 3-azabicyclo[3.2.1]octane derivatives is outlined below. The stereochemistry of the final product is often dictated by the stereochemistry of the starting norbornene derivative.

Step 1: Boc Protection of the Amino Ester The starting amino ester is protected with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine (Et₃N).[3]

Step 2: Dihydroxylation of the Double Bond The double bond of the N-Boc protected norbornene derivative is dihydroxylated, typically using osmium tetroxide (OsO₄) as a catalyst and N-methylmorpholine N-oxide (NMO) as the co-oxidant.[4]

Step 3: Oxidative Cleavage and Reductive Amination The resulting diol is subjected to oxidative cleavage with sodium periodate (NaIO₄) to form a dialdehyde intermediate. This is followed by an in-situ reductive amination with an amine (e.g., benzylamine) and a reducing agent like sodium cyanoborohydride (NaCNBH₃) to construct the 3-azabicyclo[3.2.1]octane ring system.[3][4]

Step 4: N-Boc Protection (if necessary) and Esterification If the nitrogen at position 3 is not already protected with a Boc group, this can be done at this stage. The carboxylic acid at position 8 can then be esterified to yield the final methyl carboxylate product.

Synthetic_Workflow Start Norbornene Amino Ester Boc_Protection Boc Protection Start->Boc_Protection (Boc)₂O, Et₃N Dihydroxylation Dihydroxylation Boc_Protection->Dihydroxylation OsO₄, NMO Cleavage_Amination Oxidative Cleavage & Reductive Amination Dihydroxylation->Cleavage_Amination 1. NaIO₄ 2. R-NH₂, NaCNBH₃ Final_Product This compound Cleavage_Amination->Final_Product Esterification

Synthetic workflow for 3-azabicyclo[3.2.1]octane derivatives.

Analytical Techniques for Stereochemical Assignment

The unambiguous determination of the endo or exo configuration of the methyl carboxylate group at the C-8 position is crucial. A combination of spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), is the most powerful tool for this purpose.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy, along with two-dimensional techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), are indispensable for assigning the relative stereochemistry.

  • ¹H NMR: The chemical shifts and coupling constants of the bridgehead protons and the protons on the carbon bearing the substituent (C-8) can provide initial clues. The spatial proximity of the endo substituent to certain protons within the bicyclic framework can lead to distinct chemical shift differences compared to the exo isomer.

  • ¹³C NMR: The chemical shifts of the carbons in the bicyclic system can also be indicative of the stereochemistry, as the steric environment of each carbon atom differs between the endo and exo isomers.

  • NOESY: This is often the most definitive NMR technique for stereochemical assignment. NOESY experiments reveal through-space correlations between protons that are in close proximity. For the endo-isomer of this compound, NOE correlations would be expected between the protons of the methyl ester and the protons on the underside of the piperidine ring. Conversely, for the exo-isomer, such correlations would be absent. In related systems, NOESY experiments have been successfully used to confirm the stereochemistry.[5]

The following table summarizes representative ¹H NMR data for related endo and exo 3-azabicyclo[3.2.1]octane derivatives.

Protonendo-Isomer (Representative Shifts, ppm)exo-Isomer (Representative Shifts, ppm)
H-1, H-5 (bridgehead)~2.2-2.3~2.1-2.2
H-8Varies with substituentVaries with substituent
N-Boc~1.4~1.4
O-CH₃~3.7~3.7

Note: Specific chemical shifts will vary depending on the solvent and the exact substitution pattern.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional structure of a molecule, including its absolute and relative stereochemistry. While a crystal structure for the exact title compound may not be readily available, structures of closely related derivatives, such as N-benzoyl-8-azabicyclo[3.2.1]octane-1-carboxylate, have been reported and confirm the chair-envelope conformation of the bicyclic system.[6] This data provides a solid foundation for understanding the overall geometry of this class of molecules.

Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of enantiomers of the endo and exo diastereomers, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase to differentiate between the two enantiomers, resulting in different retention times. A published method for a related azabicyclic β-amino ester utilized a Chiral Pak IA column with a mobile phase of n-hexane/2-propanol (90/10).[3]

Analytical_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Stereochemical Analysis Synthesis Synthesized Mixture (endo/exo, racemic) Diastereomer_Sep Diastereomer Separation (e.g., Column Chromatography) Synthesis->Diastereomer_Sep Enantiomer_Sep Enantiomer Separation (Chiral HPLC) Diastereomer_Sep->Enantiomer_Sep NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Enantiomer_Sep->NMR Assign Stereochemistry Xray X-ray Crystallography NMR->Xray Confirm Structure

Workflow for separation and analysis of stereoisomers.

Conclusion

The stereochemistry of this compound is a multifaceted topic with profound implications for its application in medicinal chemistry. The existence of endo and exo diastereomers, each as a pair of enantiomers, necessitates careful synthetic control and rigorous analytical characterization. The N-Boc protecting group plays a crucial role in influencing the conformation of the bicyclic scaffold. A combination of advanced NMR techniques, particularly NOESY, and chiral HPLC provides a robust platform for the unambiguous assignment and separation of all stereoisomers. This detailed understanding is paramount for the rational design and development of novel therapeutic agents based on the versatile 3-azabicyclo[3.2.1]octane core.

References

  • Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39.
  • Gotor-Fernández, V., & Gotor, V. (2007). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 48(47), 8345-8347.
  • Conde, S., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry.
  • Gotor-Fernández, V., & Gotor, V. (2007). A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. Tetrahedron Letters, 48(47), 8345-8347. Available at: [Link]

  • Kazi, B., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKAT USA. Available at: [Link]

  • Trilla, M., et al. (2008). Synthesis, structural and conformational study of some amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines. Journal of Molecular Structure, 890(1-3), 118-127.
  • Afanasyev, O. I., et al. (2017). and [3.2.1]-3-azabicyclic diamines. Tetrahedron, 73(43), 6262-6270.
  • Afanasyev, O. I., et al. (2017). and [3.2.1]-3-azabicyclic diamines. Montclair State University. Available at: [Link]

  • Iriepa, I., Bellanato, J., & Gálvez, E. (2008). Synthesis, structural and conformational study of some amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines. Journal of Molecular Structure, 890(1-3), 118-127. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for N-Boc Deprotection of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the protection of amine functionalities. Its widespread use is attributed to its stability across a range of reaction conditions and its facile, predictable cleavage under acidic conditions.[1] This application note provides a comprehensive guide to the N-Boc deprotection of a key bicyclic scaffold, methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate, to yield methyl 3-azabicyclo[3.2.1]octane-8-carboxylate. This resulting secondary amine is a valuable building block in the synthesis of tropane alkaloid analogs and other neurologically active compounds.

We will delve into the mechanistic underpinnings of acid-catalyzed deprotection, present detailed, field-proven protocols, and discuss critical parameters for reaction optimization and troubleshooting. The causality behind experimental choices will be explained to empower researchers to adapt these methods to their specific needs.

Mechanistic Overview: The Chemistry of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process.[2][3] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5] This protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the tert-butyl-oxygen bond. This step results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[1][4] The carbamic acid is inherently unstable and rapidly decarboxylates, releasing carbon dioxide gas and the desired free amine.[2][4] In the acidic reaction medium, the newly liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride).[4][5]

It is crucial to note that the liberated tert-butyl cation is a reactive electrophile that can lead to side reactions, such as alkylation of nucleophilic residues on the substrate or solvent.[6][7] The use of "scavengers" like anisole or thioanisole can mitigate these unwanted side reactions by trapping the tert-butyl cation.[6][8]

Comparative Analysis of Deprotection Protocols

Two of the most common and effective methods for N-Boc deprotection are treatment with trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) and the use of hydrogen chloride (HCl) in an ethereal solvent such as 1,4-dioxane.[9][10]

Parameter Trifluoroacetic Acid (TFA) in DCM Hydrogen Chloride (HCl) in Dioxane
Reagent Trifluoroacetic acid4 M HCl in 1,4-dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane
Typical Conditions 20-50% TFA in DCM, Room Temperature, 30 min - 2 h[11]4 M solution, Room Temperature, 30 min - 1 h[9][12]
Workup Evaporation of solvent and excess TFA. May require a basic wash to obtain the free amine.[13][14]Evaporation of solvent.[13]
Product Form Trifluoroacetate saltHydrochloride salt
Advantages High reaction rates, volatile reagents are easily removed.[2]Often provides a crystalline product, can be more selective in the presence of other acid-labile groups.[9][12]
Disadvantages TFA is corrosive and requires careful handling. Potential for t-butylation side products.[15][16]Dioxane is a suspected carcinogen. Preparation of anhydrous HCl/dioxane can be cumbersome.[10]

Experimental Protocols

Safety First: Handling Corrosive Reagents

Trifluoroacetic acid is a strong, corrosive acid that can cause severe burns.[15][17] Always work in a well-ventilated chemical fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and acid-resistant gloves (double gloving is recommended).[15][18] Ensure that an eyewash station and safety shower are readily accessible.[16][17] All waste containing TFA must be disposed of as hazardous waste according to institutional guidelines.[15]

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and generally applicable method for the deprotection of the title compound.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M. Place the flask in an ice bath and cool to 0 °C.

  • Reagent Addition: While stirring, slowly add trifluoroacetic acid (TFA) (10-20 eq, typically a 20-50% v/v solution of TFA in DCM) to the cooled solution.[11] A gentle evolution of gas (CO₂) may be observed.[4]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).[8]

  • Workup (Isolation of the TFA Salt): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[19] To ensure complete removal of TFA, the residue can be co-evaporated with toluene or DCM several times.[14] The resulting residue is the trifluoroacetate salt of methyl 3-azabicyclo[3.2.1]octane-8-carboxylate, which can often be used in the next step without further purification.

  • Workup (Isolation of the Free Amine): To obtain the free amine, dissolve the residue from step 4 in DCM and transfer it to a separatory funnel. Carefully add saturated aqueous sodium bicarbonate solution portion-wise until the effervescence ceases.[11] Separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free amine, methyl 3-azabicyclo[3.2.1]octane-8-carboxylate.[11]

Workflow Diagram:

TFA Deprotection Workflow Start Dissolve Boc-protected amine in DCM Cool Cool to 0 °C Start->Cool Add_TFA Add TFA (20-50% in DCM) Cool->Add_TFA React Stir at RT for 1-2h Add_TFA->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Evaporate solvent and excess TFA Monitor->Evaporate TFA_Salt Isolate TFA Salt Evaporate->TFA_Salt Neutralize Neutralize with sat. NaHCO3 Evaporate->Neutralize For Free Amine Extract Extract with DCM Neutralize->Extract Dry Dry and Concentrate Extract->Dry Free_Amine Isolate Free Amine Dry->Free_Amine

Caption: Workflow for N-Boc deprotection using TFA.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method is an excellent alternative to the TFA protocol and is particularly useful when a crystalline hydrochloride salt is desired.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane

  • Anhydrous diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM (optional, if the starting material is not readily soluble in the HCl/dioxane solution).

  • Reagent Addition: To the solution (or directly to the solid starting material), add a solution of 4 M HCl in 1,4-dioxane (10-20 eq of HCl).

  • Reaction Monitoring: Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to an hour.[9][12] Monitor the reaction by TLC or LC-MS. In many cases, the hydrochloride salt of the product will precipitate out of the solution.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The resulting solid is the hydrochloride salt of methyl 3-azabicyclo[3.2.1]octane-8-carboxylate. If necessary, the solid can be triturated with anhydrous diethyl ether, collected by filtration, washed with fresh diethyl ether, and dried under vacuum.

Workflow Diagram:

HCl Deprotection Workflow Start Dissolve Boc-protected amine Add_HCl Add 4M HCl in Dioxane Start->Add_HCl React Stir at RT for 30-60 min Add_HCl->React Monitor Monitor by TLC/LC-MS React->Monitor Evaporate Evaporate solvent Monitor->Evaporate Triturate Triturate with Diethyl Ether Evaporate->Triturate Filter_Dry Filter and Dry Triturate->Filter_Dry HCl_Salt Isolate HCl Salt Filter_Dry->HCl_Salt

Sources

The Versatile Scaffold: Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for CNS Drug Discovery

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with high efficacy and selectivity is perpetual. Among the myriad of molecular architectures explored, bridged bicyclic systems have emerged as "privileged scaffolds" due to their inherent conformational rigidity. This rigidity can significantly enhance binding affinity and selectivity for specific biological targets by reducing the entropic penalty upon binding. The 3-azabicyclo[3.2.1]octane framework, a key structural motif, is particularly noteworthy for its prevalence in centrally acting agents. This application note delves into the utility of a versatile derivative, Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate , a building block that offers a unique combination of a protected nitrogen for controlled functionalization and a reactive ester handle for diverse chemical elaborations. Its structural similarity to known neuroactive scaffolds makes it an invaluable starting point for the development of treatments for a range of neurological and psychiatric disorders.[1]

This guide provides an in-depth overview of the synthesis and application of this key intermediate, complete with detailed protocols and insights into its role in the development of potent and selective modulators of key central nervous system (CNS) targets.

Core Attributes and Synthetic Strategy

The strategic importance of this compound lies in its orthogonal protecting group strategy. The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom, which is stable under a variety of reaction conditions yet can be readily removed under acidic conditions. The methyl ester at the 8-position serves as a versatile functional handle for the introduction of diverse pharmacophoric elements through transformations such as amidation, reduction, or conversion to other functional groups.

Proposed Synthesis of this compound

While numerous methods exist for the synthesis of the 3-azabicyclo[3.2.1]octane core, a plausible and efficient route to the title compound can be envisioned based on established chemical transformations. A potential synthetic pathway is outlined below, starting from a readily available norbornene derivative. This approach leverages a key oxidative cleavage and subsequent reductive amination to construct the bicyclic core.

Experimental Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on similar transformations found in the literature.

Step 1: Dihydroxylation of N-Boc-exo-norbornene-β-amino ester

  • To a solution of N-Boc-exo-norbornene-β-amino ester (1.0 equiv) in a 10:1 mixture of acetone and water (0.1 M), add N-methylmorpholine N-oxide (NMO) (1.5 equiv).

  • Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide (OsO₄, 2.5% solution in t-BuOH, 0.02 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.

Step 2: Oxidative Cleavage of the Diol

  • Dissolve the crude diol from the previous step in a 3:1 mixture of THF and water (0.1 M).

  • Add sodium periodate (NaIO₄) (2.2 equiv) in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • After completion, dilute the reaction with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dialdehyde.

Step 3: Reductive Amination to Form the Bicyclic Core

  • Dissolve the crude dialdehyde in methanol (0.1 M).

  • Add ammonium acetate (5.0 equiv) and stir for 30 minutes.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the careful addition of 1 M HCl until the solution is acidic.

  • Basify the solution with saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to afford this compound.

Application in the Synthesis of Monoamine Transporter Inhibitors

A primary application of the 3-azabicyclo[3.2.1]octane scaffold is in the development of inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT).[2][3] These transporters play a crucial role in regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of depression, anxiety, and substance abuse disorders. The rigid bicyclic core of this compound serves as an excellent starting point for creating potent and selective DAT and SERT inhibitors.

Workflow for Derivatization

The general workflow for utilizing this compound in the synthesis of monoamine transporter inhibitors involves initial modification at the 8-position, followed by deprotection of the nitrogen and subsequent N-functionalization.

G start Methyl 3-Boc-3-azabicyclo [3.2.1]octane-8-carboxylate step1 Functionalization at C8 (e.g., Amide Coupling) start->step1 step2 Boc Deprotection (e.g., TFA/DCM) step1->step2 step3 N-Functionalization (e.g., Reductive Amination, Alkylation) step2->step3 end Final Transporter Inhibitor step3->end

Caption: General workflow for derivatization.

Experimental Protocol 2: Amide Coupling at the 8-Position

This protocol details the conversion of the methyl ester to a diverse range of amides, a common step in creating libraries of potential drug candidates.

  • To a solution of this compound (1.0 equiv) in methanol (0.2 M), add a 2 M aqueous solution of lithium hydroxide (LiOH) (2.0 equiv).

  • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate (3 x volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the carboxylic acid.

  • To a solution of the carboxylic acid (1.0 equiv) in dichloromethane (DCM) (0.1 M), add the desired amine (1.1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv), and 4-dimethylaminopyridine (DMAP) (0.1 equiv).

  • Stir the reaction at room temperature for 12-18 hours.

  • Dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to obtain the desired amide.

Experimental Protocol 3: Boc Deprotection and N-Functionalization

This protocol describes the removal of the Boc protecting group and subsequent functionalization of the nitrogen atom.

Step 1: Boc Deprotection

  • Dissolve the Boc-protected substrate (1.0 equiv) in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM (0.1 M).

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x volumes) to remove residual TFA. The resulting TFA salt is often used directly in the next step.

Step 2: N-Alkylation (Reductive Amination)

  • To a solution of the deprotected amine TFA salt (1.0 equiv) in methanol (0.1 M), add the desired aldehyde or ketone (1.2 equiv) and triethylamine (2.2 equiv).

  • Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (1.5 equiv) portion-wise.

  • Stir at room temperature for 12-18 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.

Structure-Activity Relationship (SAR) Insights

The 3-azabicyclo[3.2.1]octane scaffold has been instrumental in elucidating the SAR for DAT and SERT inhibitors. The following table summarizes key findings from the literature for various tropane analogs, highlighting the impact of substitution on transporter affinity.

Compound IDR1 (N-substituent)R2 (3-position)R3 (2-position)DAT Kᵢ (nM)SERT Kᵢ (nM)
Analog 1 -CH₃-Ph-COOCH₃HighModerate
Analog 2 -H-Ph(4'-alkyl)-COOCH₃DecreasedModerate
Analog 3 -H-Ph(3'-I, 4'-alkyl)-COOCH₃LowHigh
Analog 4 -CH₃-Ph(4'-(1-methylethenyl))-C(O)CH₂CH₃150.1

Data is compiled from various sources in the literature for illustrative purposes.[3][4]

These data illustrate that modifications at the nitrogen and the 3-position of the bicyclic core can dramatically influence both potency and selectivity for DAT versus SERT. For instance, N-demethylation and the introduction of bulky, iodinated aryl groups at the 3-position can shift the selectivity towards SERT.[4] Conversely, other substitution patterns can yield highly potent and selective DAT inhibitors.

Application in the Development of NAAA Inhibitors

Beyond monoamine transporters, the 3-azabicyclo[3.2.1]octane scaffold has shown promise in the development of inhibitors for other CNS targets. A notable example is its use in creating inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA). Inhibition of NAAA represents a promising strategy for managing inflammatory and pain conditions.

Synthetic Approach to NAAA Inhibitors

A successful strategy for developing potent NAAA inhibitors has involved the derivatization of the 3-azabicyclo[3.2.1]octane core. The general approach is outlined below:

G start 3-Boc-3-azabicyclo [3.2.1]octan-8-ol step1 Mitsunobu Reaction with Substituted Phenol start->step1 step2 Boc Deprotection (TFA/DCM) step1->step2 step3 Sulfonamide Coupling step2->step3 end Final NAAA Inhibitor step3->end

Caption: Synthesis of NAAA inhibitors.

Experimental Protocol 4: Synthesis of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides

This protocol is adapted from published procedures for the synthesis of NAAA inhibitors.

Step 1: Mitsunobu Reaction

  • To a solution of N-Boc-3-azabicyclo[3.2.1]octan-8-ol (1.0 equiv), the desired substituted phenol (1.1 equiv), and triphenylphosphine (PPh₃) (1.2 equiv) in dry tetrahydrofuran (THF) (0.1 M) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash chromatography to yield the ether-linked product.

Step 2: Boc Deprotection

  • Follow the procedure outlined in Experimental Protocol 3, Step 1.

Step 3: Sulfonamide Coupling

  • To a solution of the deprotected amine TFA salt (1.0 equiv) in dry THF (0.1 M), add triethylamine (TEA) (3.0 equiv) followed by the desired pyrazole sulfonyl chloride (1.1 equiv).

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by flash chromatography or recrystallization.

Biological Activity of NAAA Inhibitors

Derivatives of the 3-azabicyclo[3.2.1]octane scaffold have demonstrated potent inhibition of human NAAA.

Compound IDR-group on Sulfonamideh-NAAA IC₅₀ (µM)
NAAA-Analog 1 PyrazoleSubmicromolar
NAAA-Analog 2 Substituted PyrazoleLow nanomolar

Data is representative of findings in the literature.

The rigid azabicyclic core has proven to be beneficial for potency, with some analogs exhibiting low nanomolar inhibition of NAAA.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its conformationally constrained framework and orthogonal protecting groups provide an excellent platform for the synthesis of a wide range of biologically active molecules. The detailed protocols and application examples provided herein demonstrate its utility in the development of potent and selective inhibitors of key CNS targets, including monoamine transporters and NAAA. As the demand for novel therapeutics for neurological and inflammatory disorders continues to grow, the strategic application of such privileged scaffolds will undoubtedly play a pivotal role in future drug discovery efforts.

References

  • Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. J Med Chem. 2003;46(8):1456-1464. [Link]

  • 2,3-Disubstituted 6-azabicyclo[3.2.1]octanes as novel dopamine transporter inhibitors. Bioorg Med Chem. 2004;12(6):1383-1391. [Link]

  • Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands. Bioorg Med Chem Lett. 2001;11(13):1687-1690. [Link]

  • Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. MySkinRecipes. Accessed January 20, 2026. [Link]

  • Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. J Med Chem. 1996;39(13):2554-2558. [Link]

  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. J Med Chem. 2021;64(18):13522-13544. [Link]

  • Synthesis of 8-thiabicyclo[3.2.1]octanes and Their Binding Affinity for the Dopamine and Serotonin Transporters. J Med Chem. 2000;43(21):3973-3980. [Link]

Sources

Application Notes & Protocols: Chiral Resolution of 3-Azabicyclo[3.2.1]octane Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds, including tropane alkaloids and their synthetic analogs which are pivotal in drug development.[1][2] The stereochemistry of substituents on this rigid bicyclic system is critical for pharmacological activity and receptor selectivity. Consequently, the efficient and scalable resolution of racemic mixtures of 3-azabicyclo[3.2.1]octane esters is a crucial step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a detailed overview and actionable protocols for the three primary techniques of chiral resolution applicable to this class of compounds: Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Chirality in 3-Azabicyclo[3.2.1]octane Systems

The rigid, bicyclic nature of the 3-azabicyclo[3.2.1]octane skeleton imparts specific conformational constraints on molecules that contain it. This conformational rigidity is a key feature in designing drugs with high specificity for their biological targets, such as transporters and receptors in the central nervous system.[1][3] Enantiomers of these compounds can exhibit vastly different pharmacological profiles, with one enantiomer providing the desired therapeutic effect while the other may be inactive, less potent, or even contribute to undesirable side effects. Therefore, access to enantiomerically pure forms is not merely an academic exercise but a regulatory and clinical necessity.

This document serves as a practical guide for researchers in pharmaceutical development and organic synthesis, offering both the theoretical underpinnings and detailed experimental procedures for resolving racemic 3-azabicyclo[3.2.1]octane esters.

Method 1: Diastereomeric Salt Formation & Fractional Crystallization

This classical resolution technique remains one of the most cost-effective and scalable methods for obtaining enantiopure amines.[4] The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.[5][6][7] This solubility difference allows for their separation by fractional crystallization.

Scientific Principles & Causality

The basic nitrogen of the 3-azabicyclo[3.2.1]octane ring readily forms a salt with a chiral acid. If we consider a racemic mixture of the amine (containing both R-amine and S-amine) and react it with a single enantiomer of a chiral acid (e.g., R'-acid), two diastereomeric salts are formed: (R-amine, R'-acid) and (S-amine, R'-acid). Because these salts are diastereomers, their crystal lattice energies and solvation properties differ, leading to different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will selectively crystallize out of the solution, leaving the more soluble one in the mother liquor.[5][7] The crystallized salt can then be isolated, and the chiral resolving agent removed by treatment with a base to liberate the enantiomerically enriched free amine.[5][6]

Visualization of the Workflow

diastereomeric_salt_resolution racemate Racemic (±)-Amine Ester in Solvent mixing Salt Formation racemate->mixing resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->mixing crystallization Fractional Crystallization (Cooling & Standing) mixing->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Crystals) filtration->less_soluble Solid mother_liquor More Soluble Diastereomeric Salt (in Solution) filtration->mother_liquor Filtrate liberation Base Treatment (e.g., NaOH) less_soluble->liberation recovery Acid/Base Extraction (for other enantiomer) mother_liquor->recovery pure_enantiomer Enantioenriched (-)-Amine Ester liberation->pure_enantiomer other_enantiomer Enantioenriched (+)-Amine Ester recovery->other_enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Protocol: Resolution using (+)-Tartaric Acid

This protocol is a representative example and may require optimization for specific 3-azabicyclo[3.2.1]octane ester derivatives.[8]

Materials:

  • Racemic 3-azabicyclo[3.2.1]octane ester

  • (+)-(2R,3R)-Tartaric acid (Chiral Resolving Agent)[9]

  • Methanol (Solvent)

  • 50% Sodium Hydroxide (w/w) solution

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, filtration apparatus, and rotary evaporator.

Procedure:

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 7.6 g of (+)-tartaric acid in 100 mL of methanol. Gentle warming on a hot plate may be required to achieve complete dissolution.[6]

  • Salt Formation: Cautiously add a stoichiometric equivalent (e.g., ~6.1 mL for α-methylbenzylamine, adjust based on your ester's molecular weight) of the racemic 3-azabicyclo[3.2.1]octane ester to the tartaric acid solution over one minute. The reaction is exothermic.[5][6]

  • Crystallization: Cork the flask and allow it to stand undisturbed at room temperature for a minimum of 24 hours. The less soluble diastereomeric salt will slowly crystallize.[5]

  • Isolation of Diastereomeric Salt: Collect the prismatic crystals via vacuum filtration. Wash the crystals with a small amount of cold methanol to remove residual mother liquor.[5] Allow the crystals to air dry.

  • Liberation of the Free Amine: Transfer the dried crystals to a beaker and add 20 mL of water. Slowly add 3-4 mL of 50% NaOH solution with stirring until the salt completely dissolves. This neutralizes the tartaric acid and liberates the free amine, which may form an oily layer.[5][6]

  • Extraction: Cool the solution and transfer it to a separatory funnel. Extract the aqueous layer three times with 10 mL portions of diethyl ether.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched 3-azabicyclo[3.2.1]octane ester.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring the specific rotation.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentCommon Applications
(+)-Tartaric AcidResolution of a wide array of racemic amines and basic compounds.[5][8]
(-)-Tartaric AcidUsed when the other amine enantiomer forms the less soluble salt.[5]
(+)-Camphor-10-sulfonic acidEffective for resolving racemic bases.[8]
(-)-Mandelic AcidAnother common choice for the resolution of chiral bases.[8]
BrucineA naturally occurring alkaloid used for resolving acidic compounds.[9]

Method 2: Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique that exploits the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers.[10][11] The enzyme catalyzes a reaction (e.g., hydrolysis or acylation) on one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted, enantioenriched starting material from the newly formed, enantioenriched product.[11][12]

Scientific Principles & Causality

Lipases are highly effective biocatalysts for the resolution of esters.[10][13] In the context of a racemic 3-azabicyclo[3.2.1]octane ester, a lipase can be used in two primary modes:

  • Enantioselective Hydrolysis: The racemic ester is treated with a lipase in an aqueous buffer. The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other, less reactive ester enantiomer untouched.

  • Enantioselective Acylation/Transesterification: The racemic ester (acting as a nucleophile if the ester group is on a different part of the molecule than the amine) or the corresponding racemic amino alcohol is treated with an acyl donor (like vinyl acetate) in an organic solvent. The lipase will selectively acylate one enantiomer, leaving the other unreacted.

The key to this process is the enzyme's chiral active site, which preferentially binds and transforms one enantiomer over the other. The ideal kinetic resolution stops at or near 50% conversion, which theoretically yields both the unreacted starting material and the product in 100% enantiomeric excess.

Visualization of the Workflow

enzymatic_resolution racemate Racemic (±)-Amine Ester + Acyl Donor (e.g., Vinyl Acetate) in Organic Solvent reaction Enantioselective Acylation racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction monitoring Monitor to ~50% Conversion (by HPLC/GC) reaction->monitoring filtration Reaction Quench (Filter Enzyme) monitoring->filtration mixture Mixture of: (S)-Amine Ester (Unreacted) (R)-Amide (Product) filtration->mixture separation Chromatographic Separation mixture->separation unreacted Enantioenriched (S)-Amine Ester separation->unreacted product Enantioenriched (R)-Amide separation->product chiral_hplc racemate Racemic (±)-Amine Ester Dissolved in Mobile Phase injection Inject onto Chiral HPLC Column racemate->injection column Separation on Chiral Stationary Phase (CSP) injection->column detection UV Detector column->detection fractionation Fraction Collector detection->fractionation enantiomer1 Collected Fraction: Enantiomer 1 fractionation->enantiomer1 Peak 1 enantiomer2 Collected Fraction: Enantiomer 2 fractionation->enantiomer2 Peak 2

Sources

The Versatile Scaffold: Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate in the Pursuit of Novel Dopamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The dopamine transporter (DAT) plays a pivotal role in regulating dopaminergic neurotransmission by mediating the reuptake of dopamine from the synaptic cleft. Its dysfunction is implicated in a range of neurological and psychiatric disorders, including attention deficit hyperactivity disorder (ADHD), depression, and substance use disorders. Consequently, the development of potent and selective DAT inhibitors remains a significant focus in medicinal chemistry and drug discovery. The 3-azabicyclo[3.2.1]octane framework, a core structural motif in tropane alkaloids like cocaine, has proven to be a privileged scaffold for designing novel DAT inhibitors. This application note provides a comprehensive guide for researchers on the strategic use of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate as a key starting material in the synthesis of innovative dopamine transporter inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols, and discuss the structure-activity relationships (SAR) of the resulting compounds.

The Strategic Advantage of the 3-Azabicyclo[3.2.1]octane Scaffold

The rigid bicyclic structure of the 3-azabicyclo[3.2.1]octane system provides a well-defined three-dimensional orientation for pendant functional groups, which is crucial for precise interaction with the dopamine transporter. This conformational constraint is a key factor in achieving high binding affinity and selectivity. The nitrogen atom within the bridgehead is a common feature in many DAT inhibitors and can be pivotal for establishing key binding interactions within the transporter protein.

The use of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom offers a significant synthetic advantage. It deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and allowing for selective modifications at other positions of the scaffold. The Boc group can be readily removed under acidic conditions, enabling subsequent functionalization of the nitrogen atom, a common strategy for modulating the pharmacological profile of DAT inhibitors.

From Ester to Amide: A Gateway to Potent DAT Inhibitors

While many successful DAT inhibitors feature a carbomethoxy group at the C-2 position of the tropane ring, exploration of bioisosteric replacements and alternative substitution patterns can lead to compounds with improved properties. The C-8 carboxylate of this compound serves as a versatile handle for introducing a variety of functional groups. One of the most effective strategies is its conversion to a diverse library of amides. Amides are known to be excellent hydrogen bond donors and acceptors, properties that can facilitate strong interactions with amino acid residues in the DAT binding pocket.

Protocol 1: Synthesis of N-Aryl/Alkyl-3-Boc-3-azabicyclo[3.2.1]octane-8-carboxamides

This protocol outlines a general procedure for the amide coupling of this compound with a range of primary and secondary amines.

Workflow Diagram:

Synthesis_Workflow start This compound hydrolysis LiOH, THF/H2O (Hydrolysis) start->hydrolysis acid 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid hydrolysis->acid coupling Amine (R1R2NH) HATU, DIPEA, DMF (Amide Coupling) acid->coupling product N-Aryl/Alkyl-3-Boc-3-azabicyclo[3.2.1]octane-8-carboxamide coupling->product

Caption: Synthetic workflow for the preparation of 8-carboxamide analogs.

Step 1: Hydrolysis of the Methyl Ester

  • To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v) at 0 °C, add lithium hydroxide monohydrate (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • To a solution of the crude carboxylic acid from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-3-Boc-3-azabicyclo[3.2.1]octane-8-carboxamide.

Step 3: Boc Deprotection (Optional)

  • Dissolve the purified Boc-protected amide (1.0 eq) in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final compound.

Structure-Activity Relationship (SAR) Insights and Data

The introduction of various substituents on the amide nitrogen allows for a systematic exploration of the SAR at the C-8 position. It is hypothesized that bulky and lipophilic groups on the amide nitrogen can occupy a hydrophobic pocket within the DAT binding site, leading to enhanced potency. Aromatic substituents can engage in π-π stacking or other non-covalent interactions.

Compound IDR Group on AmideDAT Binding Affinity (Ki, nM)SERT/DAT Selectivity
1a -CH₃>1000-
1b -CH₂Ph15020
1c -Ph8535
1d -4-Cl-Ph4250
1e -3,4-diCl-Ph2578

Conclusion and Future Directions

This compound is a highly valuable and versatile starting material for the synthesis of novel dopamine transporter inhibitors. The protocols outlined in this application note provide a clear pathway for the generation of diverse libraries of 8-carboxamide analogs. The strategic manipulation of the C-8 position offers a promising avenue for the discovery of new chemical entities with improved pharmacological profiles for the treatment of various CNS disorders. Further exploration of different amide substituents, as well as the conversion of the C-8 carboxylate to other functional groups, will undoubtedly lead to the development of the next generation of potent and selective DAT inhibitors.

References

  • Due to the specific and novel nature of the proposed synthetic route starting from this compound for DAT inhibitors, direct literature references for the complete protocol and corresponding pharmacological data are not available. The synthetic steps are based on well-established organic chemistry principles (ester hydrolysis and amide coupling), and the SAR discussion is extrapolated from known trends in the field of tropane-based DAT inhibitors. For general information on the synthesis and SAR of 3-azabicyclo[3.2.

    • Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews, 100(3), 925-1024. [Link]

    • Carroll, F. I., Lewin, A. H., Boja, J. W., & Kuhar, M. J. (1992). Cocaine receptor: biochemical characterization and structure-activity relationships of cocaine analogues at the dopamine transporter. Journal of Medicinal Chemistry, 35(6), 969-981. [Link]

Step-by-step guide to functionalizing the 3-azabicyclo[3.2.1]octane scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Functionalization of the 3-Azabicyclo[3.2.1]octane Scaffold

Introduction: The Strategic Value of a Privileged Scaffold

The 3-azabicyclo[3.2.1]octane framework represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of appended functional groups, which is critical for optimizing interactions with biological targets. Unlike more flexible aliphatic or aromatic systems, this bicyclic core constrains substituents into well-defined vectors, reducing the entropic penalty upon binding and often leading to enhanced potency and selectivity.[1][2] Derivatives of this scaffold are integral to compounds targeting the central nervous system (CNS), acting as antagonists for receptors like the NMDA receptor subunit NR2B or as monoamine reuptake inhibitors.[1][3]

This guide provides a detailed exploration of the key synthetic strategies for functionalizing the 3-azabicyclo[3.2.1]octane core. We will delve into the chemical logic behind transformations at both the reactive nitrogen atom (N-3) and the various carbon positions (C-H functionalization), offering field-tested insights and detailed protocols for researchers in synthetic and medicinal chemistry.

Part 1: Functionalization of the Bridgehead Nitrogen (N-3)

The tertiary amine at the 3-position is the most nucleophilic and sterically accessible site, making it the primary handle for initial diversification of the scaffold. Functionalization at this position is typically straightforward and high-yielding.

Core N-Functionalization Strategies
Reaction TypeReagents & ConditionsCausality and Experimental Insights
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., ACN, DMF)A classic Sɴ2 reaction. The choice of a non-nucleophilic base is crucial to prevent side reactions. For sterically hindered alkyl halides, stronger bases and higher temperatures may be required.
Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN), Acid catalyst (e.g., AcOH)Forms a transient iminium ion which is then reduced in situ. Sodium triacetoxyborohydride is often the reagent of choice as it is milder and more selective than sodium cyanoborohydride, and the reaction can be performed as a one-pot procedure.
N-Arylation Aryl halide/triflate, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs₂CO₃)The Buchwald-Hartwig amination is the gold standard for forming C-N bonds with aryl partners.[4] The ligand choice is critical; bulky, electron-rich phosphine ligands facilitate the reductive elimination step, which is often rate-limiting.
N-Acylation Acyl chloride/Anhydride, Base (e.g., Et₃N, Pyridine)A rapid and generally quantitative reaction to form robust amide bonds. The use of a base is necessary to scavenge the HCl or carboxylic acid byproduct.
Workflow for N-3 Functionalization

cluster_start Starting Material cluster_reactions N-3 Functionalization Pathways cluster_products Product Classes start 3-Azabicyclo[3.2.1]octane (or N-Boc protected variant) alkylation N-Alkylation start->alkylation R-X, Base amination Reductive Amination start->amination R₂C=O, NaBH(OAc)₃ arylation N-Arylation (Buchwald-Hartwig) start->arylation Ar-X, Pd Catalyst, Ligand, Base acylation N-Acylation start->acylation R(CO)Cl, Base prod_alkyl N-Alkyl Derivatives alkylation->prod_alkyl amination->prod_alkyl prod_aryl N-Aryl Derivatives arylation->prod_aryl prod_acyl N-Acyl Derivatives acylation->prod_acyl

Caption: General workflows for functionalizing the N-3 position.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol describes a general procedure for the coupling of an aryl bromide with the 3-azabicyclo[3.2.1]octane core.

Materials:

  • 3-Azabicyclo[3.2.1]octane hydrochloride

  • Aryl bromide (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add the 3-azabicyclo[3.2.1]octane hydrochloride and the aryl bromide.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and place it in a preheated oil bath at 100-110 °C.

  • Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the N-aryl product.

Trustworthiness Check: The success of this reaction hinges on maintaining anaerobic and anhydrous conditions. The catalyst system is sensitive to oxygen, and water can deactivate the strong base. Using a robust ligand like XPhos is key for coupling with a wide range of aryl halides.

Part 2: Navigating the C-H Landscape: Carbon Functionalization

Functionalizing the carbon skeleton is more challenging but offers the ability to install substituents that explore different vector spaces. Strategies can be broadly divided into two categories: modifying existing functional handles or direct C-H activation.

Strategy A: Functionalization via Pre-installed Handles

Often, the most reliable method for obtaining C-functionalized scaffolds is to carry a functional group through the synthesis of the bicyclic core itself. A common synthetic intermediate is tert-butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate, where the ketone at C-8 serves as a versatile synthetic handle.[5]

Common Transformations at C-8:

  • Reduction: The ketone can be reduced to a secondary alcohol using agents like NaBH₄. The stereochemical outcome (exo vs. endo alcohol) can sometimes be controlled by the choice of reducing agent.

  • Wittig Olefination: Reaction with a phosphonium ylide converts the ketone into an exocyclic double bond, providing a site for further modifications like hydrogenation or epoxidation.

  • Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents to the carbonyl creates a tertiary alcohol and installs a new carbon-carbon bond.

Protocol 2: Grignard Addition to the C-8 Ketone

This protocol details the addition of a phenyl group to the C-8 position of the Boc-protected scaffold.

Materials:

  • tert-Butyl 8-oxo-3-azabicyclo[3.2.1]octane-3-carboxylate (1.0 eq)

  • Phenylmagnesium bromide (PhMgBr, 3.0 M in Et₂O, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the starting ketone in anhydrous THF in an oven-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the phenylmagnesium bromide solution dropwise via syringe over 15 minutes. A color change or formation of a precipitate may be observed.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting tertiary alcohol by flash column chromatography.

Strategy B: Direct C(sp³)–H Functionalization

Directly converting a C-H bond to a C-C or C-heteroatom bond is a highly atom-economical strategy. For saturated heterocycles, these reactions are typically mediated by transition metals and often require a directing group to achieve regioselectivity.[6]

While documented examples specifically for the 3-azabicyclo[3.2.1]octane scaffold are less common than for its 8-aza (tropane) cousin, the principles are transferable. A directing group, often a removable pyridine or pyrimidine-based group attached to N-3, coordinates to a metal catalyst (e.g., Palladium, Rhodium, Ruthenium). The catalyst is then delivered to a specific C-H bond (often at C-2 or C-4) through the formation of a stable metallacycle intermediate, enabling selective functionalization.[6]

Conceptual Workflow for Directed C-H Functionalization

A N-Protected Scaffold (e.g., with Directing Group 'DG') B Coordination of Metal Catalyst (M) A->B + [M] catalyst C C-H Activation via Cyclometalation B->C Intramolecular D Oxidative Addition or Insertion with Coupling Partner C->D + R-X E Reductive Elimination D->E F Functionalized Scaffold E->F Releases product & regenerates [M] G Removal of Directing Group F->G Deprotection H Final Product G->H

Caption: A conceptual catalytic cycle for directed C-H functionalization.

This remains an active area of research, and developing selective C-H functionalization methods for the 3-azabicyclo[3.2.1]octane core is a significant opportunity for synthetic innovation.

Conclusion

The 3-azabicyclo[3.2.1]octane scaffold is a powerful platform for the development of novel therapeutics. Its functionalization can be approached systematically. The bridgehead nitrogen offers a reliable site for introducing a wide array of substituents using well-established, high-yielding reactions. In contrast, derivatization of the carbon skeleton requires more nuanced strategies, either by leveraging pre-installed functional groups like a ketone at C-8 or by exploring cutting-edge, directed C-H activation methodologies. By understanding the chemical principles behind each approach, researchers can effectively navigate the synthetic landscape to generate diverse libraries of compounds for biological screening and drug development.

References

  • Fülöp, F., & Mattinen, J. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkivoc.
  • Benchchem. (n.d.). 3-Oxa-8-azabicyclo[3.2.1]octane hydrochloride.
  • Carroll, F. I., et al. (1996). Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. Journal of Medicinal Chemistry, 39(13), 2554-8.
  • Chen, J., et al. (2024). Synthesis of Dioxo-Azabicyclo[3.2.1]octanes via Hypervalent Iodine-Mediated Domino Reaction. The Journal of Organic Chemistry.
  • Vethaviyasar, N., & Kuszmann, J. (1997). Synthesis of a chiral 2,6-bridged morpholine system - trans-6,7-diol from 1-amino-1-deoxy-D-glucitol.
  • Zhu, Y., et al. (2025). Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlOx.
  • Newton, C. G., & Glorius, F. (2019). Transition Metal-Catalyzed Directed C(sp3)–H Functionalization of Saturated Heterocycles. Accounts of Chemical Research, 52(7), 1939-1954.
  • Chadalavada, R., & Liebeskind, L. S. (2011). Organometallic Enantiomeric Scaffolding: General Access to 2-Substituted Oxa- and Azabicyclo[3.2.1]octenes via a Brønsted Acid-catalyzed [5+2] Cycloaddition Reaction. Journal of the American Chemical Society, 133(47), 19020-19023.
  • Wang, J., et al. (2023). Ene Reductase Enabled Intramolecular β-C-H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds.
  • CymitQuimica. (n.d.). CAS 637301-19-0: 3-boc-8-oxo-3-azabicyclo[3.2.1]octane.
  • Chem-Impex. (n.d.). Endo-8-methyl-8-azabicyclo[3.2.1]octane-3-methanol.
  • A2Z Chemical. (n.d.). Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride.
  • Monteiro, M., & Prudêncio, M. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22(16), 3149-3164.
  • Presset, M., Coquerel, Y., & Rodriguez, J. (2011). Syntheses and Applications of Functionalized Bicyclo[3.2.1]octanes: Thirteen Years of Progress. Chemical Reviews, 111(11), 7345-7394.
  • Davies, H. M. L., et al. (1996). Synthesis of 2.beta.-Acyl-3.beta.-aryl-8-azabicyclo[3.2.1]octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. Journal of Medicinal Chemistry, 39(13), 2554-2558.
  • Wang, J., et al. (2023). Ene Reductase Enabled Intramolecular β–C–H Functionalization of ...
  • Filippini, M.-H., & Rodriguez, J. (2006). Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry. Chemical Reviews, 106(7), 2673-2720.
  • George, J., et al. (2009). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry, 17(13), 4644-4653.
  • Vicario, J. L., et al. (2021). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids.

Sources

Analytical methods for quantifying Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Abstract: This document provides a comprehensive guide to the quantitative analysis of this compound, a critical intermediate in modern pharmaceutical synthesis.[1][2] Accurate and reliable quantification of this compound is paramount for ensuring process consistency, final product quality, and regulatory compliance in drug development. This note details two primary analytical methodologies: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method suitable for both UV and Mass Spectrometry (MS) detection, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for orthogonal verification. The protocols are designed for researchers, quality control analysts, and drug development professionals, with a focus on the scientific rationale behind methodological choices and adherence to rigorous validation standards.

Introduction: The Analytical Imperative

This compound is a nortropane derivative featuring a bicyclic scaffold common in neuroactive compounds. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial, as it modulates the molecule's polarity and stability, making it a versatile building block.[1] The integrity and purity of this intermediate directly impact the yield, purity, and safety profile of the final Active Pharmaceutical Ingredient (API). Therefore, validated analytical methods are essential for its characterization and quantification throughout the manufacturing process.[3][4]

This guide presents HPLC-based methods as the primary approach due to their versatility and suitability for non-volatile, thermally sensitive compounds. A GC-MS method is also described as a valuable alternative and for confirmatory analyses.

Part 1: Primary Analytical Method: Reversed-Phase HPLC with UV/MS Detection

Principle of Method: Reversed-Phase HPLC is the gold standard for the analysis of moderately polar, organic molecules like the target analyte. The Boc-protected amine and the methyl ester group lend the molecule sufficient hydrophobicity to be well-retained and resolved on a non-polar stationary phase, such as a C18 column.[5] Elution is achieved using a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. UV detection is feasible due to the presence of carbonyl chromophores in the Boc and ester groups. For enhanced sensitivity and absolute confirmation of identity, coupling the HPLC system to a mass spectrometer (LC-MS) is the preferred approach, as it provides mass-to-charge ratio data.[6]

Protocol 1.1: Quantitative Analysis by HPLC-UV

This protocol is ideal for routine quality control, purity assessments, and process monitoring where a validated concentration curve is established.

Instrumentation and Materials:

  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and ultrapure water.

  • Reagents: Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phase modification.

  • Standard: A certified reference standard of this compound.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid is a volatile modifier that acidifies the mobile phase, ensuring consistent protonation of any acidic or basic sites on the analyte or in the sample matrix, leading to sharper, more symmetrical peaks.

  • Standard Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This stock solution should be stored at 2-8°C.

  • Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards. A typical concentration range might be 5 µg/mL to 200 µg/mL.

    • The diluent should be the initial mobile phase composition to avoid peak distortion.

  • Sample Preparation:

    • Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve an expected concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the HPLC column.

  • Chromatographic Conditions:

    • Inject equal volumes (e.g., 10 µL) of each standard and sample.

    • Run the analysis according to the parameters in the table below.

Table 1: HPLC-UV Chromatographic Parameters

Parameter Recommended Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% FA in Water; B: 0.1% FA in ACN
Gradient 0-15 min: 30% to 90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 10 µL

| UV Wavelength | 210 nm |

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte versus the concentration of the calibration standards.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be >0.995 for a valid curve.[7]

  • Determine the concentration of the analyte in the unknown sample by interpolating its peak area from the calibration curve.

Workflow for HPLC-UV Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Reference Standard Cal_Stds Calibration Standards Std->Cal_Stds Serial Dilution Sample Test Sample Sample_Sol Sample Solution Sample->Sample_Sol Dissolve & Filter HPLC HPLC-UV System Cal_Stds->HPLC Inject Sample_Sol->HPLC Inject Cal_Curve Build Calibration Curve (Area vs. Conc.) HPLC->Cal_Curve Quant Quantify Sample Cal_Curve->Quant

Caption: Workflow for HPLC-UV quantification.

Protocol 1.2: Confirmatory Analysis by LC-MS

This protocol provides definitive identification and can achieve lower limits of detection.

Instrumentation:

  • An HPLC or UPLC system coupled to a Mass Spectrometer (e.g., Single Quadrupole, Triple Quadrupole, or Time-of-Flight).

Step-by-Step Methodology:

  • Follow the sample and standard preparation steps from Protocol 1.1.

  • Use the same chromatographic conditions, but divert the flow to the MS detector after the UV detector (if applicable).

  • Set the MS parameters as described below.

Table 2: Illustrative Mass Spectrometry Parameters

Parameter Recommended Value
Ionization Mode Electrospray Ionization, Positive (ESI+)
Rationale The Boc-protected nitrogen is readily protonated.
Monitored Ions [M+H]⁺ = 270.17 m/z; [M+Na]⁺ = 292.15 m/z
Capillary Voltage 3.5 kV
Drying Gas Temp. 325°C

| Scan Mode | Full Scan (for confirmation) or Selected Ion Monitoring (SIM) (for quantification) |

Data Analysis:

  • Confirm the identity of the analyte by extracting the ion chromatograms for its expected mass-to-charge ratios. The retention time must match that of the reference standard.

  • For quantification using SIM mode, use the peak area from the extracted ion chromatogram of the primary adduct (e.g., [M+H]⁺) to construct the calibration curve.

Part 2: Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of Method: GC-MS is a powerful technique for volatile and thermally stable compounds. While many tropane alkaloids require derivatization to increase their volatility and prevent degradation, the Boc-protected nature of the target analyte may allow for direct analysis.[8][9] The key is to use a carefully optimized inlet temperature to ensure volatilization without causing thermal decomposition of the Boc group. MS detection provides high specificity through characteristic fragmentation patterns.

Protocol 2.1: Quantitative Analysis by GC-MS

Instrumentation and Materials:

  • GC-MS System: Gas chromatograph with a Mass Selective Detector.

  • Column: A low-to-mid polarity capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, high purity.

  • Solvents: GC-grade Ethyl Acetate or Dichloromethane.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards as in Protocol 1.1, but use a volatile GC-compatible solvent like Ethyl Acetate.

    • Ensure all solutions are anhydrous.

  • GC-MS Conditions:

    • Inject a small volume (e.g., 1 µL) into the GC.

Table 3: GC-MS Operating Parameters

Parameter Recommended Value
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min (constant flow)
Inlet Temperature 250°C (optimization may be required)
Injection Mode Split (e.g., 20:1)
Oven Program Start at 150°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min
MS Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-400 amu |

Data Analysis:

  • Identify the analyte peak in the Total Ion Chromatogram (TIC) by comparing its retention time and mass spectrum to the reference standard.

  • The mass spectrum will show a molecular ion (if stable) and characteristic fragment ions (e.g., loss of isobutylene from the Boc group).

  • For quantification, create a calibration curve using the peak area of a specific, abundant, and unique fragment ion from an Extracted Ion Chromatogram (EIC).

Workflow for GC-MS Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Reference Standard Stds_GC GC Standards Std->Stds_GC Dilute in Ethyl Acetate Sample Test Sample Sample_GC GC Sample Sample->Sample_GC Dissolve in Ethyl Acetate GCMS GC-MS System Stds_GC->GCMS Inject Sample_GC->GCMS Inject TIC Analyze TIC & Mass Spectra GCMS->TIC EIC Extract Key Ion TIC->EIC Quant Quantify via EIC Area EIC->Quant

Caption: Workflow for GC-MS confirmatory analysis.

Part 3: Analytical Method Validation

For use in a regulated environment, the chosen analytical method (primarily the HPLC-UV method) must be validated to prove its suitability for the intended purpose.[3][10] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound.[4]

Validation Parameters (ICH Q2(R1) Guidelines):

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Procedure & Acceptance Criteria
Specificity To ensure the signal measured is only from the analyte. Analyze blank, placebo, and spiked samples. Peak should be free from interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and response. Analyze 5-6 standards across the desired range. Correlation coefficient (r²) should be ≥ 0.995.[7]
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80% to 120% of the target concentration for an assay.
Accuracy The closeness of the test results to the true value. Analyze samples with known added amounts of analyte (spiked samples) at 3 levels. Recovery should be 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements. - Repeatability: Multiple injections of the same sample. Relative Standard Deviation (RSD) ≤ 2.0%.- Intermediate Precision: Analysis on different days, by different analysts. RSD ≤ 2.0%.
LOD Lowest amount that can be detected. Signal-to-Noise ratio of 3:1.
LOQ Lowest amount that can be quantified with suitable precision and accuracy. Signal-to-Noise ratio of 10:1.[7]

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like flow rate (±5%), column temperature (±2°C), mobile phase pH (±0.1). Results should remain within specifications. |

Summary and Recommendations

Both HPLC and GC-MS are powerful techniques for the quantification of this compound. The choice of method depends on the specific analytical goal.

Table 5: Method Comparison

Feature HPLC-UV / LC-MS GC-MS
Applicability Universal for non-volatile compounds. Ideal for routine QC. Requires volatility and thermal stability. Good for confirmation.
Pros - High precision and robustness.- No risk of thermal degradation.- LC-MS provides high sensitivity and specificity. - High separation efficiency.- Provides structural information from fragmentation.
Cons - Higher solvent consumption. - Potential for thermal degradation of the Boc group.- May require more method development to optimize.

| Primary Use | Assay and Purity Determination | Confirmatory Identity Testing, Impurity ID |

For routine quality control in a drug development setting, the validated HPLC-UV method is strongly recommended as the primary technique due to its superior robustness and lower risk of analyte degradation. The LC-MS method should be used for initial method development, peak identity confirmation, and trace-level impurity analysis. The GC-MS method serves as an excellent orthogonal technique for cross-validation and confirmatory analysis.

References

  • Google. (2026). Current time in Islamabad, PK.
  • Namera, A., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry.
  • Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. (2025). A Comparative Study of Tropane Alkaloid Profiles in Different Plant Species.
  • Grynkiewicz, G., & Gadzikowska, M. (2002). Analysis of tropane and related alkaloids.
  • ResearchGate. (2025).
  • Papp, N., et al. (2012). Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species.
  • Avendaño, C., et al. (1991). Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives. Journal of Pharmaceutical Sciences.
  • ResearchGate. (2025). Structural study of 3-methyl-3-azabicyclo[3.2.1]octan-8α(and β)
  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • International Journal of Pharmaceutical Quality Assurance. (n.d.).
  • Quality Services. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review.
  • Sci-Hub. (n.d.). Synthesis, structural and conformational study of some amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines.
  • Korea Science. (n.d.). Synthesis and Antibacterial Activity of Novel [3-(4-substitutedphenylamino)-8-azabicyclo [3.2.
  • Comptes Rendus Chimie. (2015).
  • BLDpharm. (n.d.). Methyl 3-benzyl-3-azabicyclo[3.2.
  • Sigma-Aldrich. (n.d.). Methyl 3-Boc-3-azabicyclo[3.2.
  • Robins, R. J., et al. (2001).
  • Kollár, L., et al. (2021).
  • Achmem. (n.d.). Methyl 3-Boc-3-azabicyclo[3.2.
  • BenchChem. (n.d.). Methyl 8-Boc-8-azabicyclo[3.2.
  • Sigmond, W. B., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation.
  • ResearchGate. (2025).
  • MySkinRecipes. (n.d.). Methyl 3-azabicyclo[3.2.
  • Journal of Medicinal Chemistry. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)
  • Theranostics. (n.d.).

Sources

Application Notes and Protocols for the Development of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Acknowledging the Complexity of Therapeutic Innovation

The journey of developing a new therapeutic is an arduous and intricate process, estimated to take 12-15 years and cost upwards of $2.8 billion.[1] This high cost is largely due to the high failure rate inherent in drug discovery.[1] The path from a promising biological hypothesis to a marketable drug is fraught with challenges, including target selection, lead compound efficacy, and unforeseen toxicity.[1] Success in this endeavor requires a multidisciplinary approach, combining deep biological understanding with robust technological platforms and stringent regulatory adherence. This guide provides an in-depth overview of the critical stages of this process, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals. The overall probability of a new molecular entity successfully navigating this entire process is a mere 12%.[2]

The development of a new therapeutic is a multi-stage process that begins with the discovery and development of a potential drug, followed by preclinical research, clinical trials, FDA review, and post-market safety monitoring.[2][3]

Phase 1: Discovery and Target Validation - The Foundation of a Successful Therapeutic

The initial and arguably most critical phase of drug discovery is the identification and validation of a therapeutic target.[4][5] A "target" is typically a gene, protein, or signaling pathway that plays a causative role in a disease.[4][5] The central hypothesis is that modulating this target will have a beneficial effect on the disease state. Insufficient validation at this early stage is a major contributor to costly failures later in the development pipeline.[4]

Target Identification: Uncovering the Molecular Basis of Disease

Target identification leverages a variety of cutting-edge technologies to pinpoint molecules of interest.[5][6] These approaches include:

  • Genomics and Proteomics: Large-scale analysis of genes and proteins in diseased versus healthy tissues can reveal potential targets.[5][7]

  • Bioinformatics: Computational analysis of large biological datasets helps in identifying and prioritizing potential targets.[5][6]

  • Literature Review: A thorough understanding of the existing scientific literature is crucial for identifying promising avenues of research.

Target Validation: From Hypothesis to Confirmed Target

Once a potential target is identified, it must undergo rigorous validation to confirm its role in the disease and its "druggability".[5][8] This process involves a series of experiments to demonstrate that modulating the target produces the desired therapeutic effect.[4][9]

Key steps in target validation include:[8]

  • Reproducibility: The initial findings that identified the target must be independently reproduced.[8]

  • Functional Characterization: Experiments are conducted to understand the target's role in the disease phenotype.[8] This can involve techniques like gene knockout or knockdown to observe the effect of removing or reducing the target's function.

  • Druggability Assessment: This step evaluates whether the target has properties that make it amenable to modulation by a small molecule or biologic drug.

Protocol 1: Target Validation using CRISPR-Cas9 Gene Editing

Objective: To validate the role of a target protein in a cancer cell line's proliferation.

Methodology:

  • gRNA Design and Cloning: Design and clone two to three unique guide RNAs (gRNAs) targeting the gene of interest into a Cas9-expressing lentiviral vector.

  • Lentivirus Production: Co-transfect the gRNA-Cas9 vector with packaging plasmids into a suitable cell line (e.g., HEK293T) to produce lentiviral particles.

  • Transduction of Cancer Cells: Transduce the target cancer cell line with the lentiviral particles.

  • Selection and Verification: Select for successfully transduced cells using an appropriate antibiotic marker. Verify gene knockout by Western blot or Sanger sequencing.

  • Proliferation Assay: Perform a cell proliferation assay (e.g., MTT or CellTiter-Glo) to compare the growth rate of the knockout cells to control cells (transduced with a non-targeting gRNA).

Expected Outcome: A significant reduction in the proliferation of the knockout cells compared to the control cells would provide strong evidence for the target's role in cancer cell growth.

Phase 2: Lead Discovery and Optimization - Finding and Refining the Right Molecule

Following successful target validation, the next stage is to identify and refine a "lead" molecule that can effectively modulate the target.

High-Throughput Screening (HTS): Casting a Wide Net

High-Throughput Screening (HTS) is an automated process used to test hundreds of thousands to millions of chemical compounds for their ability to interact with the target.[10][11][12] This process leverages robotics and automation to rapidly screen large compound libraries.[11] The goal of HTS is not to find a perfect drug, but to identify "hits"—compounds that show some level of desired activity.[11] These hits serve as the starting point for further optimization.[11]

Experimental Workflow: High-Throughput Screening

HTS_Workflow cluster_0 Assay Development & Miniaturization cluster_1 HTS Campaign cluster_2 Data Analysis & Hit Identification Assay_Dev Develop a robust biochemical or cell-based assay Miniaturization Miniaturize the assay to a 384- or 1536-well plate format Assay_Dev->Miniaturization Compound_Plating Dispense compound library into assay plates Reagent_Addition Add assay reagents and target Compound_Plating->Reagent_Addition Incubation Incubate for a defined period Reagent_Addition->Incubation Signal_Reading Read the assay signal (e.g., fluorescence, luminescence) Incubation->Signal_Reading Data_QC Perform quality control on the screening data Signal_Reading->Data_QC Hit_Selection Identify 'hits' based on predefined activity criteria Data_QC->Hit_Selection

Caption: A typical workflow for a high-throughput screening campaign.

Lead Optimization: From "Hit" to "Lead" to "Candidate"

The "hits" identified from HTS are rarely suitable as drugs themselves. They often have suboptimal potency, selectivity, or pharmacokinetic properties. The lead optimization phase is a critical and iterative process where medicinal chemists systematically modify the structure of the hit compounds to improve these properties.[13][14]

The primary goals of lead optimization are to enhance:[15][16]

  • Potency: The concentration of the compound required to produce a desired effect.

  • Selectivity: The compound's ability to interact with the intended target without affecting other molecules in the body, which helps to minimize off-target side effects.[15]

  • Pharmacokinetic Properties (ADME): This refers to the Absorption, Distribution, Metabolism, and Excretion of the drug by the body.[16] Optimizing ADME properties ensures that the drug can reach its target in sufficient concentrations and is cleared from the body appropriately.

  • Safety Profile: Minimizing any potential toxicity.[15]

This multi-parameter optimization is a delicate balancing act, as improving one property can sometimes negatively impact another.[13] Common techniques used in lead optimization include Nuclear Magnetic Resonance (NMR) and Mass Spectrometry to understand the compound's structure and metabolism.[14][17]

Phase 3: Preclinical Development - Ensuring Safety Before Human Trials

Before a drug candidate can be tested in humans, it must undergo extensive preclinical testing to evaluate its safety and efficacy.[18][19] These studies are conducted in vitro (in cell cultures) and in vivo (in animal models) and must comply with Good Laboratory Practice (GLP) guidelines to ensure the quality and integrity of the data.[3][18][20]

The main objectives of preclinical studies are to:

  • Establish a safe starting dose for human trials.[21]

  • Identify potential toxicities and side effects.[18][21]

  • Understand the drug's pharmacokinetic and pharmacodynamic profiles.[22]

Pharmacology and Pharmacokinetics (PK) / Pharmacodynamics (PD)
  • Pharmacokinetics (PK): This is the study of what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[23][24][25][26]

  • Pharmacodynamics (PD): This is the study of what the drug does to the body, including its mechanism of action and the relationship between drug concentration and its effect.[23][24][25][26]

Understanding the PK/PD relationship is crucial for selecting the right dose and dosing schedule for clinical trials.

Toxicology Studies

Toxicology studies are a cornerstone of preclinical development and are designed to identify any potential harm the drug candidate may cause.[21][27][28] These studies are required by regulatory agencies like the FDA before a drug can be tested in humans.[21]

Key Toxicology Studies:

Study TypePurpose
Single-Dose Toxicity To determine the effects of a single, high dose of the drug.[29]
Repeat-Dose Toxicity To evaluate the effects of long-term exposure to the drug.[29]
Genotoxicity To assess the drug's potential to damage DNA.[27]
Carcinogenicity To determine if the drug has the potential to cause cancer.[27]
Reproductive and Developmental Toxicity To evaluate the drug's potential effects on fertility and fetal development.[27][28]
The Investigational New Drug (IND) Application

Upon successful completion of preclinical studies, a comprehensive data package is compiled into an Investigational New Drug (IND) application and submitted to the relevant regulatory authority (e.g., the FDA in the United States).[20][30] The IND application must contain detailed information on:[30]

  • Animal Pharmacology and Toxicology Studies: All preclinical safety and efficacy data.[30]

  • Manufacturing Information: Details on how the drug is produced and controlled to ensure consistency.[30]

  • Clinical Protocols and Investigator Information: A detailed plan for the proposed clinical trials.[30]

If the regulatory agency approves the IND application, the drug candidate can proceed to clinical trials in humans.[31]

Phase 4: Clinical Development - Testing in Humans

Clinical trials are conducted in a series of phases, each with a different purpose, to evaluate the safety and efficacy of a new therapeutic in humans.[32]

Phases of Clinical Trials

PhasePrimary GoalNumber of Participants
Phase I Evaluate safety, determine a safe dosage range, and identify side effects.[32][33][34]20-100 healthy volunteers[33]
Phase II Test for efficacy and further evaluate safety.[32][34][35]100-300 patients with the target disease[33]
Phase III Confirm efficacy, monitor side effects, compare to standard treatments.[32][34]1,000-5,000 patients[3]
Phase IV Post-marketing studies to gather additional information on long-term risks, benefits, and optimal use.[32][34]Varies

Phase II is often divided into Phase IIA, which focuses on dosing requirements, and Phase IIB, which concentrates on efficacy.[35]

Logical Relationship: From Preclinical to Clinical Development

Preclinical_to_Clinical Preclinical Preclinical Studies (In Vitro & In Vivo) IND Investigational New Drug (IND) Application Submission Preclinical->IND Phase1 Phase I Clinical Trial (Safety & Dosage) IND->Phase1 Phase2 Phase II Clinical Trial (Efficacy & Safety) Phase1->Phase2 Phase3 Phase III Clinical Trial (Confirm Efficacy) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA

Caption: The sequential progression from preclinical studies to clinical trials.

The Role of Biomarkers in Modern Drug Development

A biomarker is a measurable indicator of a biological state or condition.[36] In drug development, biomarkers are becoming increasingly important for:[37]

  • Patient Stratification: Identifying patients who are most likely to respond to a particular treatment.[36][37]

  • Monitoring Treatment Response: Assessing how well a patient is responding to a drug.[36]

  • Predicting Toxicity: Identifying patients who may be at a higher risk of adverse effects.[7]

The use of biomarkers can lead to more efficient and successful clinical trials by targeting therapies to the right patient populations.[36][37][38]

Conclusion: The Future of Therapeutic Development

The development of novel therapeutics is a complex, high-risk, and high-reward endeavor. While the path is challenging, advancements in our understanding of disease biology, coupled with powerful new technologies like CRISPR, high-throughput screening, and the strategic use of biomarkers, are paving the way for a new era of precision medicine. By adhering to rigorous scientific principles and regulatory standards at every stage of the process, the scientific community can continue to translate groundbreaking discoveries into life-saving treatments.

References

  • Medicines Discovery Catapult. Target Identification and Validation. [Link]

  • Sartorius. Target Identification and Validation. [Link]

  • Synthego. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Royal Society of Chemistry. Chapter 20: Lead Optimisation: What You Should Know! [Link]

  • Frontiers. Drug discovery and development: introduction to the general public and patient groups. [Link]

  • Patsnap. What are the methods of lead optimization in drug discovery? [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Profil. The phases of preclinical and clinical trials. [Link]

  • U.S. Food and Drug Administration. IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. [Link]

  • Patheon Pharma Services. The 5 Drug Development Phases. [Link]

  • Astellas. Four Phases of Clinical Trials. [Link]

  • Technology Networks. Target Identification & Validation in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Biomarkers Gain Prominence In Drug Discovery and Development. [Link]

  • Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • PPD. Preclinical Studies in Drug Development. [Link]

  • Adragos Pharma. The Drug Development Process: Meaning and Main Phases Explained. [Link]

  • National Center for Biotechnology Information. Chapter 1 Pharmacokinetics & Pharmacodynamics. [Link]

  • Aragen. IND-Enabling Studies: The Final Step Before Human Clinical Trials. [Link]

  • U.S. Food and Drug Administration. Investigational New Drug (IND) Application. [Link]

  • The Scientist. Understanding the Drug Development Process. [Link]

  • University of Cincinnati. Trial Phases 1, 2 & 3 Defined. [Link]

  • Bio-Rad. Biomarker Analysis in Drug Development: Boosting Precision Medicine. [Link]

  • ResearchGate. High‐Throughput Screening for Lead Discovery. [Link]

  • Jordi Labs. How Toxicology Studies Factor into New Drug Development. [Link]

  • BioAgilytix. The Difference Between Pharmacokinetics and Pharmacodynamics. [Link]

  • MDPI. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. [Link]

  • MD Anderson Cancer Center. Phases of Clinical Trials. [Link]

  • Biobide. The Role of Lead Optimization in Drug Discovery. [Link]

  • Pharma's Almanac. The Biomarker Revolution in Medicine and Drug Development. [Link]

  • Bio-Rad. Target Discovery: Identification and Validation. [Link]

  • Charles River Laboratories. IND-Enabling Studies. [Link]

  • Alimentiv. Understanding Pharmacokinetics & Pharmacodynamics. [Link]

  • Chemspace. Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]

  • Taylor & Francis. Preclinical – Knowledge and References. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • Ovid. Pharmacokinetics/Pharmacodynamics in Drug Development: An Industrial Perspective. [Link]

  • PubMed. The application of high-throughput screening to novel lead discovery. [Link]

  • Altasciences. THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. [Link]

  • Freyr. The Significance of Toxicology in Drug Product Approvals. [Link]

  • Bio-Rad. Understanding Biomarkers for Better Drug Discovery and Development. [Link]

  • ResearchGate. Biomarker discovery and application as an integral component of drug development. [Link]

  • National Center for Biotechnology Information. Development of New Therapeutic Drugs and Biologics for Rare Diseases. [Link]

  • Contract Pharma. Preparing for Preclinical Testing: A Readiness Checklist. [Link]

  • KCAS Bio. Pharmacokinetics vs Pharmacodynamics: Key Differences in PK vs PD. [Link]

  • YouTube. High throughput screening at The DISC: a new era of drug discovery. [Link]

Sources

Laboratory scale-up synthesis of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A Robust and Scalable Laboratory Synthesis of Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Introduction: The Strategic Importance of the 3-Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane framework is a conformationally constrained bicyclic structure that serves as a vital building block in medicinal chemistry and drug discovery.[1][2] Its rigid geometry makes it an attractive scaffold for designing ligands with high selectivity and potency for various biological targets.[3] As a proline analogue, this scaffold can induce specific turns in peptide structures, while its resemblance to the core of tropane alkaloids allows for its use in developing novel therapeutics targeting the central nervous system.[4][5][6]

The introduction of a tert-butoxycarbonyl (Boc) protecting group is a critical step in the multi-step synthesis of more complex derivatives. The Boc group provides stability under a wide range of reaction conditions, particularly those involving bases and nucleophiles, while being readily removable under mild acidic conditions.[7] This orthogonality is paramount for complex synthetic campaigns.

This application note provides a detailed, field-tested protocol for the laboratory scale-up synthesis of this compound, starting from the corresponding hydrochloride salt. The focus is on procedural robustness, scalability considerations, and in-process controls to ensure high yield and purity.

Synthetic Strategy and Rationale

The chosen synthetic route involves the direct N-Boc protection of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. This strategy is predicated on the following rationale:

  • Atom Economy and Simplicity: A single-step protection is the most direct route to the target molecule.

  • Process Control: The reaction proceeds under mild conditions, which is advantageous for scale-up as it minimizes the risk of side reactions and simplifies temperature management.

  • Starting Material Availability: The hydrochloride salt of the parent amine is a common and stable starting material. The initial neutralization in situ using a suitable base is a standard and well-understood transformation.

The overall transformation is depicted below:

Scheme 1: N-Boc Protection Reaction

Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride reacts with Di-tert-butyl dicarbonate in the presence of a base like triethylamine to yield the target product, this compound.

Comprehensive Experimental Protocol

This protocol is optimized for a ~10-20 gram scale. Researchers should perform appropriate risk assessments before proceeding.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for 10g scale)Molar Eq.Notes
Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride1403766-94-8205.6810.0 g1.0Starting material. Ensure it is dry.
Di-tert-butyl dicarbonate (Boc)₂O24424-99-5218.2511.7 g1.1Reagent grade, >97%. Can be a low-melting solid; handle with care.
Triethylamine (TEA)121-44-8101.1911.1 mL (8.08 g)1.6Anhydrous grade. Required to neutralize the HCl salt and scavenge acid formed during the reaction.
Dichloromethane (DCM)75-09-284.93200 mL-Anhydrous grade. Reaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃) Solution--~150 mL-For aqueous work-up.
Brine (Saturated NaCl Solution)--~50 mL-For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g-Drying agent.
Synthesis Workflow Diagram

The overall process from setup to final product is illustrated in the following workflow.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A 1. Reagent & Glassware Prep (Dry all glassware) B 2. Dissolve Starting Material (Amine HCl in DCM) A->B C 3. Add Base (Triethylamine, cool to 0°C) B->C D 4. Add (Boc)₂O (Portion-wise, maintain 0-5°C) C->D E 5. Reaction Monitoring (TLC or LC-MS) D->E F 6. Aqueous Wash (Sat. NaHCO₃ solution) E->F G 7. Brine Wash F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Concentrate (Rotary Evaporation) H->I J 10. Purified Product (Characterize via NMR, MS) I->J

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride (10.0 g, 48.6 mmol).

  • Dissolution: Add anhydrous dichloromethane (200 mL) to the flask. Stir the resulting suspension.

  • Neutralization: Cool the flask to 0 °C using an ice-water bath. Slowly add triethylamine (11.1 mL, 79.8 mmol, 1.6 eq.) dropwise over 10-15 minutes. The suspension should become a clearer solution as the free amine is formed.

  • Boc Protection: While maintaining the temperature between 0-5 °C, add Di-tert-butyl dicarbonate (11.7 g, 53.5 mmol, 1.1 eq.) portion-wise over 30 minutes. Causality Note: The portion-wise addition is critical on a larger scale to manage the exothermic reaction and prevent the formation of undesired side products. The reaction releases CO₂ gas, so the system should not be completely sealed.[8]

  • Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours (overnight).

  • Monitoring: Monitor the reaction for completion by Thin Layer Chromatography (TLC) (e.g., using 50% Ethyl Acetate in Hexanes) or LC-MS. The starting material (free amine) should be consumed, and a new, less polar spot corresponding to the Boc-protected product should appear.

  • Quenching and Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash neutralizes any remaining acid and quenches excess (Boc)₂O.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid or oil.

Purification and Characterization

The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Expected Yield: 85-95%

  • Appearance: White to off-white solid.[9]

  • Characterization:

    • ¹H NMR (400 MHz, CDCl₃): Confirm the presence of the Boc group (singlet at ~1.4 ppm, 9H) and the methyl ester (singlet at ~3.7 ppm, 3H), along with characteristic shifts for the bicyclic protons.

    • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the Boc carbonyl (~154 ppm), the ester carbonyl (~174 ppm), the quaternary carbon of the Boc group (~80 ppm), and the methyl groups.

    • LC-MS: Calculate the expected mass of the product (C₁₄H₂₃NO₄, MW: 269.34) and confirm the presence of the corresponding [M+H]⁺ or [M+Na]⁺ ion.

Mechanistic Insight: The Acyl Substitution Pathway

The N-Boc protection is a classic nucleophilic acyl substitution reaction. The amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.

G cluster_mech Boc Protection Mechanism Amine R₂NH (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack Boc2O (Boc)₂O (Electrophile) Boc2O->Intermediate Product R₂N-Boc (Protected Amine) Intermediate->Product Collapse & Proton Transfer Byproducts t-BuOH + CO₂

Caption: Simplified mechanism of N-Boc protection of an amine using Boc anhydride.

The amine attacks a carbonyl of the (Boc)₂O, forming a tetrahedral intermediate.[8][10] This intermediate collapses, expelling a tert-butyl carbonate anion, which is unstable and subsequently decomposes into carbon dioxide and a tert-butoxide anion. The tert-butoxide then deprotonates the newly formed ammonium salt to yield the final N-Boc product and tert-butanol.

Safety and Scale-Up Considerations

  • Reagent Hazards: Di-tert-butyl dicarbonate is a lachrymator and should be handled in a well-ventilated fume hood. Triethylamine is flammable and corrosive. Dichloromethane is a suspected carcinogen. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Exotherm Control: The reaction is exothermic. For scales larger than presented here, maintaining temperature control with an efficient cooling bath is critical. A dropwise addition funnel for the (Boc)₂O solution (dissolved in a small amount of DCM) is recommended for better control.

  • Gas Evolution: The reaction produces carbon dioxide gas.[8][10] Ensure the reaction vessel is not sealed to avoid pressure buildup. A nitrogen bubbler outlet is sufficient.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Chlorinated organic waste should be segregated.

Conclusion

This application note details a reliable and scalable protocol for the synthesis of this compound. By focusing on controlled reagent addition, careful temperature management, and appropriate in-process monitoring, this procedure consistently delivers the target compound in high yield and purity. The insights into the reaction mechanism and safety considerations provide researchers with the necessary tools for successful and safe execution at the laboratory scale.

References

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. JACS Au. Available at: [Link]

  • Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. National Institutes of Health. Available at: [Link]

  • The Chemical Synthesis and Applications of Tropane Alkaloids. ResearchGate. Available at: [Link]

  • Tropane alkaloid biosynthesis: a centennial review. Royal Society of Chemistry. Available at: [Link]

  • Tropane alkaloid. Wikipedia. Available at: [Link]

  • Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Arkat USA. Available at: [Link]

  • 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Royal Society of Chemistry. Available at: [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. Available at: [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

  • Novel route for the synthesis of 8-oxa-3-azabicyclo[3.2.1]octane: One-pot aminocyclization of 2,5-tetrahydrofurandimethanol catalyzed by Pt/NiCuAlO. ResearchGate. Available at: [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]

  • Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed. Available at: [Link]

  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • A new constrained proline analogue with an 8-azabicyclo[3.2.1]octane skeleton. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-azabicyclo[3.2.1]octane derivatives. This bicyclic scaffold is a crucial component in a wide array of biologically active molecules and approved pharmaceuticals. Its rigid conformation makes it a valuable building block in medicinal chemistry for constraining the orientation of pharmacophoric groups.

This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these important compounds. The following question-and-answer format provides in-depth troubleshooting advice, mechanistic insights, and validated protocols to enhance your synthetic success.

Troubleshooting Guides & FAQs

Issue 1: Formation of Stereoisomeric Mixtures during Reductive Amination

Question: During the intramolecular reductive amination to form the 3-azabicyclo[3.2.1]octane ring, I am observing the formation of multiple diastereomers. What causes this, and how can I improve the stereoselectivity of the reaction?

Answer:

The formation of stereoisomeric mixtures during the intramolecular reductive amination to form the 3-azabicyclo[3.2.1]octane core is a common challenge. This often arises from the keto-enol tautomerism of the dialdehyde intermediate that is typically formed from the oxidative cleavage of a diol precursor.[1][2] This tautomerism can lead to a change in the configuration of the stereocenters, resulting in a mixture of ring closure products.[1][2]

Mechanistic Insight:

The dialdehyde intermediate can exist in equilibrium with its enol form. This enolization can lead to epimerization at the carbon atoms adjacent to the aldehyde groups. When the subsequent intramolecular reductive amination occurs, the different stereoisomers of the dialdehyde will cyclize to form the corresponding diastereomers of the 3-azabicyclo[3.2.1]octane product.

Troubleshooting Protocol: Enhancing Stereoselectivity

  • Control of Reaction Temperature: Lowering the reaction temperature during both the oxidative cleavage and the reductive amination steps can often suppress the rate of enolization and improve stereoselectivity. It is recommended to perform the reaction at 0 °C or even lower if the reaction kinetics allow.

  • Choice of Reducing Agent: The choice of reducing agent can significantly influence the outcome.

    • Sodium cyanoborohydride (NaBH3CN): This is a mild reducing agent that is effective at a slightly acidic pH. The controlled pH can sometimes minimize side reactions.[1]

    • Sodium triacetoxyborohydride (STAB): STAB is another mild and selective reducing agent that is often used in reductive aminations and can be effective in non-protic solvents, which may help to suppress enolization.[3]

    • Sodium borohydride (NaBH4): While a stronger reducing agent, it can be used if added after the imine formation is complete.[3] Careful control of the addition and temperature is crucial.

  • Solvent Effects: The polarity of the solvent can influence the keto-enol equilibrium. Experimenting with a range of solvents, from polar protic (e.g., ethanol) to non-polar aprotic (e.g., dichloromethane, tetrahydrofuran), can help to identify conditions that favor the desired diastereomer.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is often optimal for imine formation during reductive amination. This can be achieved by the addition of a mild acid like acetic acid.[1] However, excessively acidic or basic conditions can promote enolization. Careful pH monitoring and control are therefore essential.

Workflow for Optimizing Stereoselectivity:

C-2 Epimerization cluster_0 Base-Catalyzed Epimerization Start C-2 α-epimer Intermediate Planar Enolate Intermediate Start->Intermediate + Base - H+ End_alpha C-2 α-epimer Intermediate->End_alpha + H+ End_beta C-2 β-epimer Intermediate->End_beta + H+

Caption: Mechanism of base-catalyzed C-2 epimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups used for the nitrogen atom in 3-azabicyclo[3.2.1]octane synthesis?

A1: The most common protecting groups are the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups. The Boc group is advantageous as it can be removed under acidic conditions that are often orthogonal to other protecting groups. [4][5]The benzyl group is typically removed by hydrogenolysis, which is a mild method. [6]The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Q2: I am having difficulty with the purification of my final 3-azabicyclo[3.2.1]octane derivative. What are some common purification strategies?

A2: Purification can indeed be challenging due to the polar nature of these amines.

  • Column Chromatography: For less polar derivatives (e.g., N-Boc or N-Bn protected), silica gel chromatography is often effective. [2]For more polar, free amines, it may be necessary to use a more polar stationary phase like alumina or a reversed-phase column.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification. This often involves converting the free amine to a salt (e.g., hydrochloride or tartrate) to induce crystallization.

  • Extraction: Careful liquid-liquid extraction with pH adjustment is crucial. The free amine is soluble in organic solvents, while the protonated salt is soluble in the aqueous phase. This property can be exploited to remove impurities.

Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A3: Yes, several reagents used in the synthesis of 3-azabicyclo[3.2.1]octane derivatives require careful handling.

  • Sodium periodate (NaIO4): This is a strong oxidizing agent. Avoid contact with combustible materials.

  • Sodium cyanoborohydride (NaBH3CN): This reagent is toxic and can release hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood.

  • Strong Acids (TFA, HCl): These are corrosive and should be handled with appropriate personal protective equipment (gloves, goggles, lab coat). [7]* Palladium on Carbon (Pd/C): This hydrogenation catalyst is flammable, especially when dry. Handle it as a slurry in a solvent.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Kiss, L., Forró, E., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39. [Link]

  • Davies, P. W., & Albrecht, S. J. C. (2008). Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides. Organic Letters, 10(2), 238-241. [Link]

  • Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. [Link]

  • Conti, P., De Amici, M., De Sarro, G., & De Micheli, C. (2007). An efficient route to all stereoisomeric enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids. The Journal of Organic Chemistry, 72(25), 9811–9814. [Link]

  • Dragovich, P. S., Webber, S. E., Babine, R. E., Fuhrman, S. A., Patick, A. K., Matthews, D. A., Reich, S. H., Marakovits, J. T., Prins, T. J., Ru, Y., & Oh, J. (1999). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 64(11), 4069–4078. [Link]

  • Carroll, F. I., Lewin, A. H., Boja, J. W., & Kuhar, M. J. (1992). Base-catalyzed C-2 exchange and epimerization of cocaine analogs: methyl 3.beta.-substituted 8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylates. The Journal of Organic Chemistry, 57(21), 5828–5830. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/chempros. [Link]

  • Fall, Y., Diouf, O., & Gomez, G. (2016). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13615–13636. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

Sources

Technical Support Center: Purification of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important bicyclic amino acid derivative. The unique bridged structure and the presence of the Boc protecting group introduce specific hurdles that require a nuanced approach to achieve high purity.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a key building block in the synthesis of various tropane alkaloid analogs and other biologically active compounds.[1][2][3][4][5] Its purification is often complicated by its stereochemistry and the lability of the tert-butyloxycarbonyl (Boc) protecting group under certain conditions.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₄H₂₃NO₄Relatively non-polar, but with potential for hydrogen bonding.
Molecular Weight 269.34 g/mol ---
CAS Number 1403766-87-9For accurate identification and literature search.[][7][8]
Physical Form Typically a solid or oil.Oily products can be challenging to handle and purify via crystallization.[9][10]
Boc Protecting Group Acid-labile carbamate.Prone to cleavage in acidic conditions, which can occur during chromatography.[11][12][13]
Stereochemistry Multiple chiral centers.Potential for diastereomeric impurities that can be difficult to separate.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered during the purification of this compound.

FAQ 1: My final product is an oil and won't crystallize. What can I do?

This is a frequent challenge with Boc-protected amino acid derivatives.[9][10]

  • Underlying Cause: The presence of residual solvents or minor impurities can significantly inhibit crystallization by disrupting the crystal lattice formation. The inherent flexibility of the Boc group can also contribute to this issue.

  • Troubleshooting Steps:

    • High-Vacuum Drying: Ensure all volatile impurities and solvents are removed by drying the oil under high vacuum, possibly with gentle heating (e.g., 30-40 °C).

    • Solvent Trituration: Attempt to induce solidification by adding a non-polar solvent in which the product is poorly soluble (e.g., hexanes, diethyl ether) and stirring vigorously. This can sometimes "crash out" the product as a solid.

    • Recrystallization Screening: If trituration fails, a systematic recrystallization screen is necessary. Start with a solvent in which the compound is soluble when hot and sparingly soluble when cold. Common solvent systems to try include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.

    • Seed Crystals: If a small amount of solid material has been previously obtained, using it as a seed crystal can be highly effective in inducing crystallization.[14][15]

FAQ 2: I'm seeing a loss of the Boc group during silica gel column chromatography. How can I prevent this?

The acidity of standard silica gel can be sufficient to cause partial or complete deprotection of the Boc group.[11]

  • Underlying Cause: Silica gel has acidic silanol groups on its surface that can protonate the Boc group, initiating its cleavage.

  • Troubleshooting Workflow:

boc_protection start Boc Deprotection During Silica Chromatography neutralize Neutralize Silica Gel start->neutralize alternative Use Alternative Stationary Phase start->alternative triethylamine Add Triethylamine to Eluent (0.1-1%) neutralize->triethylamine base_wash Pre-wash Silica with Base neutralize->base_wash alumina Use Alumina (Basic or Neutral) alternative->alumina reverse_phase Reverse-Phase Chromatography alternative->reverse_phase

Caption: Strategies to prevent Boc deprotection during chromatography.

  • Detailed Protocols:

    • Method A: Neutralizing the Eluent: Add a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to your mobile phase. This will neutralize the acidic sites on the silica.

    • Method B: Using Neutralized Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine, and pack the column with this slurry.

    • Method C: Switching to a Different Stationary Phase:

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for acid-sensitive compounds.

      • Reverse-Phase Chromatography: If the impurities have significantly different polarities, reverse-phase (C18) chromatography using a mobile phase like acetonitrile/water or methanol/water can be effective. Avoid acidic modifiers like TFA if possible, or use them at very low concentrations (e.g., 0.05%) and immediately neutralize the collected fractions.[11]

FAQ 3: My NMR spectrum shows multiple sets of peaks for the product, suggesting diastereomers. How can I separate them?

The synthesis of the 3-azabicyclo[3.2.1]octane core can often lead to the formation of diastereomers, particularly concerning the orientation of the carboxylate group.

  • Underlying Cause: The stereochemical outcome of the synthetic route may not be completely selective, resulting in a mixture of endo and exo isomers.

  • Separation Strategies:

    • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating closely related diastereomers. Both normal-phase (e.g., using a chiral stationary phase or standard silica with optimized solvents) and reverse-phase HPLC can be explored.

    • Careful Column Chromatography: Sometimes, with a very long column and a shallow solvent gradient (e.g., a slow increase from 10% to 30% ethyl acetate in hexanes), it is possible to achieve separation of diastereomers on standard silica gel.

    • Derivatization: In some cases, derivatizing the molecule at another functional group can exaggerate the physical differences between the diastereomers, making them easier to separate. The protecting group can then be removed post-purification.

III. Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Broad or streaky spots on TLC 1. Compound is basic and interacting strongly with acidic silica. 2. Compound is degrading on the TLC plate.1. Add 1% triethylamine or a few drops of ammonium hydroxide to the TLC developing chamber. 2. Use TLC plates with a different stationary phase (e.g., alumina, C18).
Low recovery from column chromatography 1. Compound is irreversibly adsorbed onto the silica gel. 2. Compound is too polar for the chosen eluent.1. Use deactivated silica gel or alumina. 2. Increase the polarity of the eluent. Consider adding a small amount of methanol to your ethyl acetate/hexanes mixture.
Presence of di-tert-butyl dicarbonate (Boc₂O) in the final product Incomplete reaction or insufficient quenching of excess Boc₂O.During the workup, wash the organic layer with a dilute aqueous solution of a nucleophilic amine (e.g., 5% aqueous ammonium chloride or a dilute solution of N,N-dimethylethylenediamine) to react with and remove residual Boc₂O.
Hydrolysis of the methyl ester Exposure to strongly acidic or basic conditions during workup or purification.Maintain a neutral pH during aqueous workups. Avoid strong acids or bases. If basic conditions are required, use a milder base like sodium bicarbonate.

IV. Step-by-Step Experimental Protocols

Protocol 1: Purification by Column Chromatography on Neutralized Silica Gel

This protocol is designed to minimize the risk of Boc deprotection.

  • Preparation of the Eluent: Prepare a stock solution of your chosen eluent system (e.g., ethyl acetate/hexanes) containing 1% (v/v) triethylamine.

  • Slurry Preparation: In a beaker, add your crude product and a small amount of silica gel. Add a minimal amount of a solvent that fully dissolves your product (e.g., dichloromethane) to create a thick slurry.

  • Solvent Removal: Remove the solvent from the slurry under reduced pressure until a dry, free-flowing powder is obtained. This is your "dry-loaded" sample.

  • Column Packing: Pack a glass chromatography column with silica gel using your neutralized eluent.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the neutralized eluent, starting with a low polarity and gradually increasing it based on TLC analysis of the starting material.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the triethylamine, you can co-evaporate with a solvent like toluene.

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of your oily product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, isopropanol).

  • Inducing Precipitation: Slowly add a non-polar "anti-solvent" (e.g., hexanes, water) dropwise until the solution becomes cloudy.

  • Heating and Cooling: Gently heat the solution until it becomes clear again. Then, allow it to cool slowly to room temperature, and subsequently in a refrigerator or freezer.

  • Isolation: If crystals form, collect them by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

purification_workflow start Crude Product (Oil or Solid) tlc TLC Analysis start->tlc is_solid Is the product solid? tlc->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No is_pure_solid Is it pure? recrystallize->is_pure_solid is_pure_solid->column No end Pure Product is_pure_solid->end Yes is_pure_oil Is it pure? column->is_pure_oil is_pure_oil->recrystallize No, attempt to solidify is_pure_oil->end Yes

Caption: General purification workflow for this compound.

V. References

  • Google Patents. (n.d.). Crystallization method of Boc-amino acid. Retrieved from

  • Grivas, S. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc? Retrieved from [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wolf, C., Villalobos, C. N., Cummings, P. G., Kennedy-Gabb, S., Olsen, M. A., & Trescher, G. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564.

Sources

Technical Support Center: Overcoming Solubility Issues with Boc-Protected Azabicycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for overcoming the common yet challenging solubility issues encountered with tert-butoxycarbonyl (Boc)-protected azabicyclic intermediates. The insights provided herein are grounded in established chemical principles and field-proven experience to ensure the integrity and success of your experimental workflows.

Introduction: The Solubility Challenge

The Boc protecting group is an indispensable tool in modern organic synthesis, prized for its stability under various conditions and its facile, acid-labile removal.[1][2][3][4] However, its introduction, particularly onto polar azabicyclic scaffolds, can significantly alter the physicochemical properties of the molecule. The large, lipophilic tert-butyl group can disrupt crystal packing and mask polar functionalities, often leading to intermediates with poor solubility in common organic solvents. This can manifest as oils, "gummy" solids, or intractable materials that complicate reaction monitoring, work-up, purification, and subsequent synthetic steps.

This guide provides a structured approach to diagnosing and resolving these solubility challenges, empowering you to streamline your synthesis and improve yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why has my azabicycle become insoluble after Boc protection?

The introduction of the Boc group significantly increases the lipophilicity of your molecule. If your starting azabicycle was a salt (e.g., a hydrochloride salt) or a zwitterion, it likely had good solubility in polar or aqueous media. The Boc group neutralizes the basic nitrogen, leading to a less polar, often amorphous or poorly crystalline solid that struggles to dissolve in a wide range of common laboratory solvents.[5]

Q2: My Boc-protected azabicycle oiled out of the reaction mixture. How can I isolate it as a solid?

Oiling out is a common issue. The product may be amorphous or have a low melting point. To induce solidification, you can try several techniques:

  • Trituration: Add a non-polar solvent in which the impurities are soluble but the product is not (e.g., hexanes, diethyl ether, or pentane) and stir vigorously.[6] This can sometimes coax the oil into a solid.

  • Anti-solvent precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, methanol) and then slowly add a non-polar anti-solvent until the product precipitates.[7]

  • Seed Crystal: If you have a small amount of solid material from a previous batch, adding a seed crystal to the oil can initiate crystallization.[8][9]

  • High Vacuum: Removing all residual solvent under high vacuum, sometimes with gentle heating, can yield a solid foam or powder.[7]

Q3: I am struggling to purify my poorly soluble Boc-protected intermediate by column chromatography. What are my options?

If solubility is too low for effective loading onto a silica gel column, consider the following:

  • Recrystallization: This is often the best method for purifying poorly soluble compounds. A systematic solvent screen is recommended to find a suitable solvent or solvent system.

  • Trituration/Slurrying: Washing the crude material with a solvent that dissolves impurities but not the desired product can be a simple and effective purification step.

  • Alternative Stationary Phases: Consider using alumina or reverse-phase chromatography if your compound is incompatible with silica gel.

Q4: Can I proceed to the Boc deprotection step even if my material has poor solubility?

Yes, in many cases, you can proceed with a suspension. The reagents for Boc deprotection (e.g., trifluoroacetic acid (TFA) or HCl in a solvent) will often dissolve the substrate as the reaction proceeds.[10][11] It is crucial to ensure efficient stirring to maximize the surface area of the solid for reaction. Monitoring the reaction by TLC or LC-MS is essential to ensure it goes to completion.

Q5: Are there "greener" solvent alternatives for Boc deprotection to replace dichloromethane or 1,4-dioxane?

Absolutely. There is a strong push to replace hazardous solvents. Consider ethers like tetrahydrofuran (THF) or 2-methyl-THF (2-MeTHF), or esters like ethyl acetate as alternatives for acid-mediated deprotection.[10] Thermal deprotection in solvents like methanol or even water can also be an option for certain substrates.[12]

Troubleshooting Guides

Guide 1: Systematic Approach to Solvent Screening for Poorly Soluble Intermediates

When faced with a Boc-protected azabicycle of unknown solubility, a systematic solvent screen is the most logical first step. This will inform choices for reaction solvents, work-up procedures, and purification methods.

Experimental Protocol: Small-Scale Solubility Screen
  • Preparation: Dispense a small, accurately weighed amount of your dry, crude compound (e.g., 5-10 mg) into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent. Cover a range of polarities.

  • Observation at Room Temperature: Agitate the vials at room temperature for a set period (e.g., 15-30 minutes). Record your observations (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: For vials where the compound is not fully soluble, gently heat the mixture (e.g., to 40-60 °C) with continued agitation. Note any changes in solubility. Be cautious with low-boiling point solvents.

  • Cooling: Allow the heated vials to cool slowly to room temperature and then in an ice bath. Observe if any precipitate or crystals form. This can indicate a good solvent for recrystallization.

Data Presentation: Solvent Screening Table
Solvent ClassSolventRoom Temp. Solubility (approx. mg/mL)Solubility at 60°C (approx. mg/mL)Observations on Cooling
Chlorinated Dichloromethane (DCM)
Ethers Tetrahydrofuran (THF)
2-Methyl-THF
Diethyl Ether
Esters Ethyl Acetate (EtOAc)
Ketones Acetone
Alcohols Methanol (MeOH)
Isopropanol (IPA)
Aprotic Polar Acetonitrile (MeCN)
Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)
Hydrocarbons Toluene
Heptane/Hexanes
Visualization: Troubleshooting Workflow

This diagram outlines a decision-making process for addressing solubility issues.

G cluster_0 Problem Identification cluster_1 Physical Manipulation cluster_2 Solvent-Based Strategies Start Boc-protected azabicycle has poor solubility IsOily Is the product an oil or gum? Start->IsOily Triturate Triturate with non-polar solvent (e.g., hexanes) IsOily->Triturate Yes SolventScreen Perform systematic solvent screen IsOily->SolventScreen No (Solid) AntiSolvent Anti-solvent precipitation Triturate->AntiSolvent If fails Triturate->SolventScreen HighVac Dry under high vacuum AntiSolvent->HighVac If fails HighVac->SolventScreen Recrystallize Recrystallize from optimal solvent/system SolventScreen->Recrystallize Good recrystallization solvent found ProceedSuspension Proceed to next step as a suspension SolventScreen->ProceedSuspension No suitable solvent found End Problem Resolved Recrystallize->End Pure, solid product ProceedSuspension->End Proceed with caution

Caption: Decision tree for handling poorly soluble Boc-protected intermediates.

Guide 2: Protocol for Recrystallization of a Difficult Compound

Recrystallization is a powerful purification technique that relies on the differential solubility of a compound in a hot versus a cold solvent.

Experimental Protocol: Recrystallization
  • Solvent Selection: Based on your solvent screen, choose a solvent that dissolves your compound when hot but not when cold. If a single solvent is not ideal, a two-solvent system (one "good" solvent, one "poor" solvent) can be used.

  • Dissolution: Place the crude, solid material in an appropriately sized flask. Add a minimal amount of the chosen solvent and heat the mixture to reflux with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • Decoloration (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and reflux for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize the yield of precipitated solid.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Guide 3: Managing Deprotection of a Poorly Soluble Boc-Protected Azabicycle

Even if the protected intermediate is poorly soluble, the deprotection reaction can often be carried out successfully as a suspension.

Experimental Protocol: Deprotection in Suspension
  • Setup: Charge a reaction flask with the poorly soluble Boc-protected azabicycle and a magnetic stir bar.

  • Solvent Addition: Add the chosen solvent for the deprotection (e.g., DCM, ethyl acetate, or methanol). Begin vigorous stirring to create a fine suspension.

  • Reagent Addition: Slowly add the deprotecting agent (e.g., a 4M solution of HCl in dioxane or neat TFA) to the stirred suspension at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: The solid may dissolve as the reaction proceeds and the more soluble salt of the deprotected amine is formed. Monitor the reaction's progress by taking small aliquots of the suspension, quenching them, and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete, the work-up will depend on the nature of the product. Often, the resulting amine salt can be isolated by filtration if it precipitates from the reaction mixture. Alternatively, the solvent can be removed in vacuo, and the resulting salt can be triturated with a non-polar solvent like diethyl ether to afford a solid.

Visualization: Deprotection Workflow

This diagram illustrates the workflow for the deprotection of a poorly soluble substrate.

G Start Start: Poorly soluble Boc-protected azabicycle Suspend Suspend substrate in appropriate solvent (e.g., EtOAc, DCM) Start->Suspend AddReagent Slowly add deprotecting agent (e.g., TFA, HCl/Dioxane) Suspend->AddReagent Monitor Monitor reaction by TLC/LC-MS until completion AddReagent->Monitor Monitor->AddReagent Incomplete Workup Reaction Work-up Monitor->Workup Complete Isolate Isolate product salt (filtration or evaporation/trituration) Workup->Isolate End End: Purified deprotected azabicycle salt Isolate->End

Caption: Workflow for deprotection of a poorly soluble Boc-protected azabicycle.

Conclusion

Solubility issues with Boc-protected azabicycles are a common hurdle in synthetic chemistry, but they are surmountable. A systematic and logical approach, beginning with a thorough understanding of the compound's properties through solvent screening, is key. By employing the troubleshooting strategies and detailed protocols outlined in this guide, researchers can effectively navigate these challenges, leading to improved process efficiency, higher purity intermediates, and ultimately, the successful advancement of their drug discovery and development programs.

References
  • ChemistryViews. (2025). Method Simplifies Deprotection and Modification of N-Heterocycles.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026). Specific solvent issues with BOC deprotection.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • BOC Sciences. Solubility Improvement.
  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
  • Reddit. (2021). Having great trouble with a Boc-protection reaction.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Google Patents. (N/A). Crystallization method of Boc-amino acid.
  • Suzhou Highfine Biotech. Double BOC protection selective removal method.
  • Eureka | Patsnap. Crystallization method of Boc-amino acid.
  • ResearchGate. (2021). Who are the best sovent for cristalisation of BOC-Glycine-Proline-OMe?
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?
  • BenchChem. (2025). A Technical Guide to the Physical and Chemical Characteristics of Boc-Protected Amino Alcohols.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

Technical Support Center: Optimizing Coupling Reactions with Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, actionable insights for optimizing coupling reactions with Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate. This guide moves beyond simple protocols to explain the 'why' behind experimental choices, empowering you to troubleshoot effectively and achieve your synthetic goals.

This resource is structured to address the common and complex challenges encountered when working with this sterically hindered bicyclic amine. We will explore the nuances of reaction setup, reagent selection, and condition optimization to ensure robust and reproducible outcomes.

Compound Overview: Structural Considerations for Reactivity

This compound is a valuable building block in medicinal chemistry, often utilized for its rigid, bicyclic scaffold.[1] However, its structure presents unique challenges in coupling reactions. The key reactive sites are:

  • The N3-Amine: After removal of the tert-butyloxycarbonyl (Boc) protecting group, this secondary amine is the primary site for nucleophilic attack. Its position within the bicyclic system results in significant steric hindrance, which is the root cause of many coupling difficulties.[2][3]

  • The C8-Carboxylate: The methyl ester at the C8 position can be hydrolyzed to the corresponding carboxylic acid, which can then be activated for coupling reactions, such as amide bond formation.

This guide will primarily focus on reactions involving the deprotected N3-amine, as this is where researchers most frequently encounter issues.

Frequently Asked Questions (FAQs)

Q1: My standard amide coupling reaction using HATU is failing with the deprotected amine. What is the likely cause?

A1: The primary reason for failure is the steric hindrance of the secondary amine within the 3-azabicyclo[3.2.1]octane framework.[3][4] Standard coupling reagents like HATU, HBTU, and EDC/HOBt, while effective for many amines, may not provide a sufficiently reactive activated ester to overcome the steric barrier and react efficiently with this hindered nucleophile.[4] Furthermore, with uronium-based reagents like HATU, a side reaction can occur where the amine reacts with the coupling reagent itself, forming a guanidinium byproduct and terminating the desired reaction.

Q2: What are the most common types of coupling reactions performed with this molecule?

A2: The most prevalent coupling reactions involving the deprotected amine are:

  • Amide Bond Formation: Acylation with a carboxylic acid to form an amide bond is the most frequent transformation in medicinal chemistry.[5][6]

  • N-Arylation/N-Heteroarylation: Reactions like the Buchwald-Hartwig amination or the Ullmann condensation are used to form a C-N bond between the bicyclic amine and an aromatic or heteroaromatic ring.[2][7]

  • Reductive Amination: Reaction with an aldehyde or ketone in the presence of a reducing agent to form a new C-N bond.[8][9]

Q3: How should I monitor the progress of these coupling reactions?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods.

  • TLC: Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to track the consumption of the limiting reagent and the appearance of the product spot.

  • LC-MS: This is the preferred method as it provides unambiguous confirmation of the product's mass, helping to distinguish it from starting materials and potential byproducts. It is particularly useful for identifying issues like the formation of N-acylurea or guanidinium byproducts.

Q4: What are the recommended purification strategies for the final coupled products?

A4:

  • Flash Column Chromatography: This is the most common method for purifying these types of compounds. Silica gel is typically used, with a gradient elution of solvents like ethyl acetate in hexanes or methanol in dichloromethane.

  • Preparative HPLC: For difficult separations or to achieve very high purity, reverse-phase preparative HPLC is an excellent option.

  • Crystallization: If the product is a stable solid, crystallization can be an effective method for purification, particularly on a larger scale.

Troubleshooting Guide: Amide Bond Formation

The formation of an amide bond with the sterically hindered secondary amine of deprotected this compound is a significant challenge.[3] This section provides a detailed guide to overcoming common issues.

Problem 1: Low to No Product Yield with Standard Coupling Reagents
Potential Cause Underlying Science Recommended Solution
Inefficient Carboxylic Acid Activation The activated intermediate (e.g., O-acylisourea from EDC) is not reactive enough to couple with the sterically shielded and poorly nucleophilic amine.[4] The reaction is too slow, allowing for decomposition of the activated species.Switch to a more potent coupling reagent. Consider phosphonium salts like PyBOP or COMU , which are known to be highly effective for hindered couplings. Alternatively, generating an acyl fluoride in situ using reagents like TFFH or XtalFluor-E can provide a highly reactive acylating agent.[10]
Steric Hindrance The rigid bicyclic structure physically blocks the approach of the activated carboxylic acid to the amine's lone pair of electrons, dramatically reducing the reaction rate.[3]Increase the reaction temperature. While room temperature is standard, heating the reaction to 40-60 °C can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or epimerization at elevated temperatures. Increase reaction time significantly, from a few hours to 24-48 hours.
Side Reactions With carbodiimides (EDC, DCC), the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[11] With uronium reagents (HATU), the amine can react with the reagent to form a guanidinium byproduct.Change the class of coupling reagent. Phosphonium reagents (PyBOP, COMU) do not form guanidinium byproducts and are often a cleaner choice for slow reactions. Optimize the order of addition. Pre-activating the carboxylic acid with the coupling reagent for 5-10 minutes before adding the amine can minimize side reactions involving the amine.
Experimental Protocol: High-Efficiency Coupling for Hindered Amines using COMU

This protocol is designed as a robust starting point for coupling a generic carboxylic acid to the deprotected amine.

  • Deprotection: Dissolve this compound in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours until TLC or LC-MS confirms complete removal of the Boc group.

  • Work-up: Concentrate the reaction mixture in vacuo. Re-dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess TFA. Dry the organic layer over sodium sulfate (Na₂SO₄), filter, and concentrate to yield the free amine.

  • Coupling:

    • In a clean, dry flask under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or NMP.

    • Add COMU (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq).

    • Stir the mixture at room temperature for 10 minutes to pre-activate the carboxylic acid.

    • Add a solution of the deprotected amine (1.2 eq) in the same solvent.

    • Stir the reaction at room temperature and monitor by LC-MS. If the reaction is slow, gently heat to 40-50 °C.

  • Purification: Once the reaction is complete, dilute with ethyl acetate, wash with water and brine, dry the organic layer, and purify by flash column chromatography.

Visualization of Troubleshooting Workflow

G start Initial Coupling Fails (e.g., HATU, rt) check_sm LC-MS Analysis: Starting Materials Unchanged? start->check_sm side_products LC-MS Analysis: Side Products Observed? check_sm->side_products No increase_potency Increase Reagent Potency - COMU, PyBOP - Acyl Fluoride (TFFH) check_sm->increase_potency Yes change_reagent_class Change Reagent Class - Switch from Uronium (HATU) to Phosphonium (PyBOP) side_products->change_reagent_class Yes increase_temp_time Increase Temperature & Time - Heat to 40-60 °C - Extend to 24-48h increase_potency->increase_temp_time success Successful Coupling increase_temp_time->success pre_activate Optimize Addition Order - Pre-activate acid (10 min) before adding amine change_reagent_class->pre_activate pre_activate->success

Troubleshooting Guide: N-Arylation Reactions

Forming a C-N bond between the hindered amine and an aryl or heteroaryl halide is another common objective. Buchwald-Hartwig amination is a powerful tool for this, but requires careful optimization.

Problem 2: Low Yield in Buchwald-Hartwig Amination
Potential Cause Underlying Science Recommended Solution
Incorrect Ligand/Catalyst The catalytic cycle of Buchwald-Hartwig amination is highly dependent on the ligand. For sterically hindered secondary amines, bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and reductive elimination steps efficiently.[12]Screen a panel of modern Buchwald ligands. Start with ligands known to be effective for hindered substrates, such as RuPhos , XPhos , or tBuXPhos . Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.
Inappropriate Base The choice of base is critical. It must be strong enough to deprotonate the amine (or the intermediate palladium complex) but not so strong that it causes side reactions or degradation of the starting materials.Test a range of bases. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base often used for hindered amines. However, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can sometimes give cleaner reactions and better yields, especially with base-sensitive substrates.
Solvent and Temperature The reaction requires a solvent that can solubilize all components and is stable at the required temperature. The temperature needs to be high enough to drive the reaction but not so high that it leads to catalyst decomposition.Use a high-boiling point, aprotic solvent. Toluene, dioxane, or THF are common choices. Start with a reaction temperature of 80-100 °C and adjust as needed based on reaction monitoring.
Visualization of Buchwald-Hartwig Catalytic Cycle

G cluster_cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)(X)L2 Pd0->PdII_complex Ar-X OxAdd Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(HNR2)L2]+X- PdII_complex->Amine_complex HNR₂Base Base_assoc Base Coordination & Amine Binding Amine_complex->Pd0 Product Ar-NR2 (Product) Amine_complex->Product ReductiveElimination RedElim Reductive Elimination caption Key steps in the Buchwald-Hartwig amination cycle.

Data Summary: Recommended Starting Conditions

The following table provides recommended starting points for various coupling reactions with the deprotected amine of Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate. Optimization will likely be required.

Reaction TypeReagent/Catalyst SystemBaseSolventTemperature (°C)
Amide Coupling (Standard) COMU (1.1 eq)DIPEA (2.5 eq)DMF25 - 50
Amide Coupling (Challenging) TFFH (1.2 eq)2,4,6-Collidine (3.0 eq)DCM25 - 40
Buchwald-Hartwig Amination Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%)NaOtBu (1.5 eq)Toluene80 - 110
Reductive Amination Aldehyde/Ketone (1.0 eq), NaBH(OAc)₃ (1.5 eq)Acetic Acid (cat.)DCE25

References

  • Aapptec Peptides. Coupling Reagents. Aapptec. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Organic Chemistry Portal. Reductive Amination. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Goodbrand, H. B., & Hu, N.-X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry. [Link]

  • MDPI. (2016). Palladium Catalysts for Cross-Coupling Reaction. MDPI. [Link]

  • Fülöp, F., et al. (2013). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. [Link]

  • ACS Publications. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. [Link]

  • Dunetz, J. R., et al. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

Sources

How to prevent racemization during modification of the ester group

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Stereochemical Integrity During Ester Modification >

Welcome to the technical support center for maintaining stereochemical integrity. As researchers and drug development professionals, the absolute configuration of our molecules is paramount. Loss of stereochemical purity at a chiral center, known as racemization or epimerization, can lead to inactive products or molecules with drastically different pharmacological profiles. This guide provides in-depth, field-proven insights into why racemization occurs during the modification of ester groups and, more importantly, how to prevent it.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Cause

This section addresses the fundamental principles behind racemization, providing the foundational knowledge needed to troubleshoot and prevent it effectively.

Q1: What is racemization, and why is it a critical issue for my chiral ester?

Racemization is the process by which an enantiomerically pure or enriched compound is converted into a mixture containing equal amounts of both enantiomers (a racemate).[1][2] When this occurs at a single stereocenter in a molecule with multiple chiral centers, it is more precisely termed epimerization. For drug development professionals, this is a critical issue. A molecule's three-dimensional shape is vital to its biological activity. Often, only one enantiomer is therapeutically active, while the other may be inactive or, in some famous cases like Thalidomide, dangerously toxic.[2] Losing stereochemical control effectively ruins the synthesis and can lead to significant safety and efficacy problems.

Q2: What is the primary chemical mechanism that causes racemization at the α-carbon of an ester?

The most common pathway for racemization at the α-carbon (the carbon atom adjacent to the carbonyl group) of an ester is through the formation of a planar, achiral enolate or enol intermediate.[1][3] This process is typically catalyzed by a base or, less commonly, an acid.

  • Base-Catalyzed Mechanism: A base removes the acidic proton from the α-carbon. This is the most frequent cause of racemization in ester modifications. The resulting enolate ion is planar (sp² hybridized) at the α-carbon. When this intermediate is reprotonated, the proton can be added from either face of the planar system with roughly equal probability. This non-selective protonation leads to the formation of both R and S configurations, resulting in a racemic or epimerized mixture.[1][4][5][6]

Fig 1. Mechanism of Base-Catalyzed Racemization
Q3: Which experimental factors are most likely to promote racemization?

Several factors can increase the rate of enolate formation and subsequent racemization. Controlling these is key to preserving stereochemistry:

  • Base Strength & Concentration: Stronger bases and higher concentrations will accelerate the deprotonation of the α-carbon.

  • Temperature: Higher temperatures increase reaction rates, including the rate of enolization.[7]

  • Solvent: Polar aprotic solvents can stabilize the enolate intermediate, potentially increasing the risk of racemization.

  • Reaction Time: Longer exposure to racemizing conditions increases the likelihood and extent of stereochemical scrambling.

  • Steric Hindrance: Bulky groups near the ester can sometimes slow down hydrolysis, but steric hindrance around the α-proton can also influence its acidity.[8]

Section 2: Troubleshooting Guide - Diagnosis and Correction

This section provides solutions to common problems encountered during specific ester modification reactions.

Problem 1: Significant racemization is observed after saponification (ester hydrolysis).
  • Probable Cause: Standard saponification conditions, such as using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in refluxing alcohol/water mixtures, are classic recipes for racemization.[9] These conditions are highly effective at forming the problematic enolate intermediate.

  • Solutions & Protocols:

    • Lower the Temperature: Perform the hydrolysis at the lowest temperature that allows the reaction to proceed at a reasonable rate. Often, 0°C or even -20°C can be sufficient if the reaction is allowed to stir for a longer period.

    • Use a Milder Base: Lithium hydroxide (LiOH) is often a better choice than NaOH or KOH for sensitive substrates. It is typically used in a solvent mixture like Tetrahydrofuran (THF)/Water at 0°C to room temperature.

    • Employ Non-Aqueous Conditions: A method using a low concentration of alkali in a non-aqueous medium like Methanol/Dichloromethane has been shown to hydrolyze esters under mild conditions with a lack of racemization.[10]

    Protocol: Mild Saponification of a Chiral Ester

    • Dissolve the chiral ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0°C in an ice bath.

    • Add solid lithium hydroxide monohydrate (LiOH·H₂O, ~1.5 equiv) in one portion.

    • Stir the reaction vigorously at 0°C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, carefully neutralize the reaction mixture with cold 1M HCl to pH ~3.

    • Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Verify the enantiomeric excess (% ee) of the product using a suitable analytical method (see Section 4).

Problem 2: My product is racemized after converting the ester to an amide (aminolysis).
  • Probable Cause: This is a common issue, especially in peptide synthesis. If the ester is first converted to a carboxylic acid and then coupled with an amine, the activation step is often the culprit.[11][12] Activating agents can form highly reactive intermediates that are prone to racemization via direct deprotonation or through the formation of an azlactone (oxazolone) intermediate, which readily racemizes.[11][12]

  • Solutions & Protocols:

    • Use Racemization-Suppressing Additives: When using a carbodiimide coupling reagent like EDC or DIC, always include an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[12][13][14][15] These additives form active esters that are more stable and less prone to racemization than the initial activated species.

    • Choose Modern Coupling Reagents: Uronium/aminium-based reagents like HATU, HBTU, and COMU are designed for high efficiency and low racemization.[12][15][16] COMU, in particular, is noted for its high efficiency and minimal tendency for racemization, often outperforming older reagents.[12][16]

    Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Reagent SystemTypeRacemization RiskKey Considerations
DIC / HOBt Carbodiimide + AdditiveLow to MediumCost-effective and widely used. HOBt is crucial for suppressing racemization.[13][15]
HATU Uronium/AminiumLowVery fast and efficient, but more expensive. The HOAt component is superior to HOBt for difficult couplings.[15]
HBTU Uronium/AminiumLowA reliable and common alternative to HATU, though slightly less reactive.[13]
COMU Uronium/AminiumVery LowExcellent solubility and safety profile (non-explosive byproducts). Highly efficient with minimal racemization.[12][16]

Section 3: Proactive Strategies & Best Practices

Preventing racemization starts with careful planning. This section outlines a decision-making workflow for designing your experiment to preserve stereochemistry from the outset.

Workflow start Start: Plan Ester Modification check_alpha Is the α-carbon a stereocenter? start->check_alpha no_problem Standard conditions are likely safe. Proceed with caution. check_alpha->no_problem No select_rxn Select Reaction Type check_alpha->select_rxn Yes hydrolysis Saponification / Hydrolysis select_rxn->hydrolysis aminolysis Aminolysis / Amide Coupling select_rxn->aminolysis hydro_strat Strategy for Hydrolysis: - Use LiOH instead of NaOH/KOH - Reaction Temp ≤ 0°C - Monitor closely to minimize time - Consider non-aqueous methods hydrolysis->hydro_strat amino_strat Strategy for Amide Coupling: - Convert ester to acid first - Use modern coupling reagents (HATU, COMU) - Always use additives (HOBt, Oxyma) - Use non-nucleophilic base (DIPEA, 2,4,6-collidine) aminolysis->amino_strat analyze Post-Reaction Analysis: Verify Enantiomeric Excess (% ee) using Chiral HPLC or NMR hydro_strat->analyze amino_strat->analyze

Fig 2. Decision Workflow for Preserving Stereochemistry

Section 4: Analytical Verification - Trust, but Verify

A successful synthesis requires confirmation that the desired stereochemistry has been maintained. Simply obtaining the correct mass by LC-MS is insufficient.

  • Mandatory Protocol: Always verify the enantiomeric excess (% ee) or diastereomeric ratio (dr) of your final product.

  • Primary Method - Chiral HPLC: High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the gold standard for separating and quantifying enantiomers.[17][18] The relative integration of the peaks corresponding to the two enantiomers gives a precise measurement of the % ee.[19]

  • Alternative Methods:

    • NMR Spectroscopy with Chiral Shift Reagents: In some cases, Nuclear Magnetic Resonance (NMR) can be used. Adding a chiral resolving agent or a chiral shift reagent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification.

    • Formation of Diastereomers: Reacting the product with a pure chiral derivatizing agent creates a mixture of diastereomers. Diastereomers have different physical properties and can often be separated and quantified using standard (non-chiral) HPLC or even NMR.[20]

By understanding the mechanisms of racemization and proactively selecting mild, modern reagents and conditions, you can confidently modify chiral esters while preserving their critical stereochemical integrity.

References

  • Jadhav, G., Singh, S. K., & Gholap, S. S. (2022). Epimerisation in Peptide Synthesis. ACS Omega, 7(44), 39423–39434. Available at: [Link]

  • Chemistry LibreTexts. (2023). Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

  • Wikipedia. (n.d.). Racemization. Available at: [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link]

  • Wu, Y., & Sun, X. (2006). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 29(12), 1715-1724. Available at: [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • ResearchGate. (2012). What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. Available at: [Link]

  • Sabbagh, G., & Zeynizadeh, B. (2012). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2012(5), 146-158. Available at: [Link]

  • operachem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Quora. (2019). How to speed up the saponification reaction of esters with aqueous alkali (temperature<100°C). Available at: [Link]

  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 847-52. Available at: [Link]

  • Joyce, L. A., et al. (2016). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 138(20), 6438-41. Available at: [Link]

  • MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is Epimerization In Organic Chemistry?. YouTube. Available at: [Link]

Sources

Technical Support Center: Chromatographic Refinement of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic separation of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate isomers. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions for resolving the unique stereochemical challenges presented by this bicyclic scaffold. The 3-azabicyclo[3.2.1]octane core is a key structural motif in many biologically active compounds, including tropane alkaloids, making its stereochemically pure preparation essential.[1][2][3] This document moves beyond generic advice to offer targeted troubleshooting, detailed protocols, and the scientific rationale behind each strategic choice.

Understanding the Challenge: The Isomers

The primary challenge in purifying this compound lies in its stereoisomerism. The rigid bicyclic structure gives rise to two key types of isomers:

  • Diastereomers (endo and exo): The methyl carboxylate group at the C-8 position can be oriented either towards the larger six-membered ring (endo) or away from it (exo). These diastereomers have different physical properties and can typically be separated by achiral chromatography.

  • Enantiomers: Both the endo and exo diastereomers are chiral, meaning each exists as a pair of non-superimposable mirror images. Separating these enantiomers requires a chiral environment, typically provided by a Chiral Stationary Phase (CSP).

The goal of any purification method is to resolve this complex mixture into its individual, stereochemically pure components.

G cluster_0 Isomeric Mixture cluster_1 Step 1: Achiral Separation cluster_2 Step 2: Chiral Separation A Racemic Mixture (endo & exo) B endo Diastereomer (Racemic) A->B NP-HPLC or RP-HPLC C exo Diastereomer (Racemic) A->C NP-HPLC or RP-HPLC D (+)-endo Isomer B->D Chiral HPLC or SFC E (-)-endo Isomer B->E Chiral HPLC or SFC F (+)-exo Isomer C->F Chiral HPLC or SFC G (-)-exo Isomer C->G Chiral HPLC or SFC

Caption: Logical workflow for the complete separation of all four stereoisomers.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the separation of azabicyclo[3.2.1]octane derivatives.

Q1: Why am I seeing severe peak tailing for all my isomers?

A1: Peak tailing is almost always caused by secondary interactions between the basic nitrogen atom in the 3-azabicyclo[3.2.1]octane core and acidic sites on the stationary phase (e.g., free silanol groups on silica). The lone pair on the nitrogen interacts strongly, causing a portion of the analyte molecules to lag behind on the column.

  • Solution: Add a basic modifier to your mobile phase. For normal-phase chromatography, 0.1% diethylamine (DEA) or triethylamine (TEA) is highly effective at masking the active silanol sites. For reversed-phase, a small amount of a basic additive or using a buffered mobile phase (e.g., ammonium bicarbonate) can significantly improve peak shape.

Q2: I have two peaks, but the resolution is poor. How can I improve the separation of my endo and exo diastereomers?

A2: Improving diastereomeric resolution involves manipulating the selectivity (α) of your system. Since endo and exo isomers have different three-dimensional shapes, the key is to enhance the differential interaction with the stationary phase.

  • For Normal-Phase (Silica/Diol columns):

    • Decrease Solvent Strength: Reduce the percentage of the polar solvent (e.g., ethanol, isopropanol) in your hexane/heptane mobile phase. This increases retention and allows for more interaction with the stationary phase, often improving resolution.

    • Change the Polar Modifier: Switching from ethanol to isopropanol can alter the selectivity and may resolve your peaks. Isopropanol is a stronger hydrogen bond acceptor and can change how the isomers interact with the silica surface.

  • For Reversed-Phase (C18/Phenyl columns):

    • Optimize Organic Content: Systematically vary the acetonitrile or methanol percentage.

    • Change Stationary Phase Chemistry: If a standard C18 column fails, a phenyl-hexyl phase can offer alternative π-π interactions, which may differentiate the isomers more effectively.[4]

Q3: I'm trying to separate the enantiomers, but my chiral column shows no resolution. What should I do next?

A3: Enantiomeric separation is highly specific to the combination of the analyte and the Chiral Stationary Phase (CSP). If you see no resolution, a fundamental mismatch is likely.

  • Initial Step: Confirm you are using a suitable chiral screening approach. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are an excellent starting point as they are versatile.

  • Change Chromatography Mode: Polysaccharide CSPs can be used in normal-phase, polar organic, and reversed-phase modes. The chiral recognition mechanism can change dramatically with the mobile phase. If a hexane/alcohol mixture fails, try a pure organic mobile phase like acetonitrile or methanol.

  • Consider Supercritical Fluid Chromatography (SFC): SFC is an extremely powerful technique for chiral separations and is often superior to HPLC for this purpose.[5][6] The use of supercritical CO₂ with alcohol modifiers provides fast, efficient, and highly selective separations.[7]

In-Depth Troubleshooting Guide

Guide 1: Optimizing Diastereomer (endo/exo) Separation via Achiral HPLC

This guide assumes you have achieved partial separation of the endo and exo isomers but require baseline resolution for quantification or preparative work.

G Start Initial State: Poor Resolution (Rs < 1.5) of endo/exo Isomers CheckPeakShape Is Peak Shape Symmetrical? (As > 1.2?) Start->CheckPeakShape AddModifier Add 0.1% DEA/TEA to Mobile Phase CheckPeakShape->AddModifier No OptimizeSolvent Optimize Solvent Strength (Adjust % Alcohol) CheckPeakShape->OptimizeSolvent Yes AddModifier->OptimizeSolvent ChangeSolvent Change Polar Modifier (e.g., EtOH to IPA) OptimizeSolvent->ChangeSolvent Resolution Still Poor Success Baseline Resolution (Rs ≥ 1.5) OptimizeSolvent->Success Resolution Improved ChangeColumn Change Stationary Phase (e.g., Silica to Diol or Phenyl) ChangeSolvent->ChangeColumn Resolution Still Poor ChangeSolvent->Success Resolution Improved ChangeColumn->Success Resolution Improved

Sources

Technical Support Center: Navigating the Complexities of Tropane Analog Handling & Storage

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Laboratories

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tropane analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the handling, storage, and analysis of these structurally unique and often sensitive compounds. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Tropane alkaloids, characterized by their bicyclic [3.2.1] core, are invaluable in pharmacology but possess specific chemical liabilities that can compromise experimental integrity if not properly managed.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the pitfalls you may encounter.

Section 1: Storage and Stability FAQs

The long-term stability of your tropane analogs is the foundation of reproducible research. Improper storage can lead to degradation, altering the compound's purity, activity, and analytical profile.

Q1: What are the ideal storage conditions for solid (powdered) tropane analogs?

A1: Proper storage of solid tropane analogs is critical to prevent degradation. The primary concerns are hydrolysis, oxidation, and light exposure.

  • Temperature: For long-term storage, keep solid compounds at –20°C or below.[2] This minimizes the rate of all chemical degradation pathways. For short-term storage (weeks), 2–8°C is acceptable for most stable analogs.[3][4]

  • Atmosphere: The ester linkage present in many tropane alkaloids (like atropine and cocaine) is susceptible to hydrolysis. Store compounds in a desiccator or under an inert atmosphere (like argon or nitrogen) to protect from moisture.[3][4]

  • Light: Many organic compounds, including tropane analogs, can be photosensitive. Always store them in amber glass vials or other opaque containers to prevent photodegradation.[2][3]

Expert Insight: The N-methyl group on the tropane ring is generally stable, but the ester side chains are the primary point of failure. Hydrolysis of atropine, for instance, yields tropine and tropic acid, both of which are inactive at muscarinic receptors. This is not just a loss of purity; it's a complete loss of the intended biological activity.

Compound Form Temperature Atmosphere Light Protection Typical Duration
Solid (Powder) -20°C to -80°CDry, Inert GasAmber Vial/OpaqueYears
Stock Solution (in DMSO) -20°CDry, Tightly SealedAmber Vial/OpaqueMonths
Working Solution (Aqueous) 2–8°CTightly SealedAmber Vial/OpaqueDays to Weeks (Compound Dependent)
Q2: My atropine solution has been stored for a while and now the activity is lower than expected. What happened?

A2: This is a classic case of chemical degradation in solution. Atropine (a racemic mixture of S-(-)-hyoscyamine and R-(+)-hyoscyamine) is susceptible to two primary degradation pathways in aqueous solutions.[5][6]

  • Hydrolysis: The ester bond can be cleaved, especially in neutral or alkaline conditions (pH > 7), to form tropine and tropic acid.[5]

  • Dehydration: Under certain conditions, atropine can eliminate a water molecule to form apoatropine, which can then undergo further reactions.[5]

  • Racemization: The biologically active enantiomer, S-(-)-hyoscyamine, is unstable and rapidly racemizes in solution to form atropine, which is a 1:1 mixture of the two forms.[6] While atropine is used medicinally, it's important to be aware that the potency is essentially halved compared to pure S-(-)-hyoscyamine.[6]

Troubleshooting Steps:

  • Check the pH: Tropane alkaloid esters are most stable in acidic conditions (pH < 7).[5] If your buffer is neutral or basic, the degradation rate will be significantly higher.

  • Prepare Fresh Solutions: Aqueous solutions of tropane analogs should be prepared fresh whenever possible. If storage is necessary, flash-freeze aliquots and store them at -80°C to minimize degradation.

  • Analytical Confirmation: Use a stability-indicating method like HPLC-UV or LC-MS to check for the appearance of degradation products like tropic acid or apoatropine.[5]

Diagram: Primary Degradation Pathways of Atropine

G Atropine Atropine Hydrolysis Hydrolysis (pH > 7) Atropine->Hydrolysis Dehydration Dehydration Atropine->Dehydration Products1 Tropine + Tropic Acid (Inactive) Hydrolysis->Products1 Products2 Apoatropine (Degradation Product) Dehydration->Products2

Caption: Key degradation routes for atropine in solution.

Section 2: Analytical Pitfalls and Solutions

Analyzing tropane analogs often presents unique challenges, particularly in chromatography, due to their chemical structure.

Q3: I'm seeing severe peak tailing for my tropane analog during reverse-phase HPLC analysis. How can I fix this?

A3: This is a very common issue. The basic nitrogen atom in the tropane ring is the primary culprit.[7] At typical mobile phase pHs (between 3 and 7), this nitrogen is protonated, carrying a positive charge. This positive charge interacts strongly with residual, negatively charged silanol groups on the surface of standard silica-based C18 columns. This secondary interaction causes a portion of the analyte to be retained longer, resulting in a tailed peak shape.[7]

Solutions to Improve Peak Shape:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to below 3 using an additive like formic acid or trifluoroacetic acid (TFA). At this low pH, the residual silanol groups are protonated and thus neutral, minimizing the unwanted ionic interaction with the protonated analyte.[7]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically blocked. Using a high-quality, base-deactivated column will significantly reduce tailing.

  • Switch Stationary Phase: Consider a pentafluorophenyl (PFP) stationary phase. PFP columns offer different selectivity mechanisms, including dipole-dipole and pi-pi interactions, which can improve the separation of structurally similar alkaloids like atropine and scopolamine.[7]

  • Increase Ionic Strength: Adding a salt (e.g., 20-50 mM ammonium formate) to the mobile phase can help to "shield" the charged silanol groups, reducing the analyte's secondary interaction and improving peak shape.

Q4: My GC-MS results for cocaine show a peak for methylecgonidine. Is my sample contaminated?

A4: Not necessarily. This is a classic example of an analytical artifact. Cocaine is thermally labile and can degrade in the hot GC inlet. The primary degradation pathway is the elimination of benzoic acid, which produces the volatile artifact methylecgonidine.

Troubleshooting Steps:

  • Lower the Injector Temperature: This is the most effective way to reduce thermal degradation. Experiment with lower inlet temperatures (e.g., starting at 200°C) to find a balance between efficient volatilization and minimal degradation.

  • Use a Deactivated Liner: Active sites in the GC inlet liner (e.g., exposed silica) can catalyze the degradation. Always use a fresh, high-quality deactivated liner.[7]

  • Derivatization: For quantitative analysis where thermal degradation is a major concern, consider derivatizing the compound to a more thermally stable analog before GC-MS analysis.

  • Consider LC-MS: If thermal degradation cannot be avoided, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method as it does not require high temperatures and analyzes the compound directly in its solution state.

Section 3: Protocols and Workflows

This section provides detailed methodologies for common laboratory procedures involving tropane analogs.

Protocol 1: Preparation of a Validated Stock Solution

This protocol ensures the accurate and stable preparation of a stock solution for use in quantitative experiments.

Objective: To prepare a 10 mM stock solution of atropine sulfate in DMSO.

Materials:

  • Atropine sulfate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Class A volumetric flask

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas source

Procedure:

  • Pre-Equilibration: Allow the sealed container of atropine sulfate and the anhydrous DMSO to equilibrate to room temperature for at least 30 minutes to prevent condensation.

  • Weighing: Accurately weigh the required amount of atropine sulfate on an analytical balance. Note: Perform this in a fume hood or ventilated enclosure, wearing appropriate PPE.

  • Dissolution: Quantitatively transfer the weighed solid to the volumetric flask. Add approximately 80% of the final volume of anhydrous DMSO.

  • Sonication: Gently sonicate the flask in a room temperature water bath for 5-10 minutes or until the solid is completely dissolved.

  • Final Volume: Allow the solution to return to room temperature. Carefully add DMSO to the calibration mark on the volumetric flask.

  • Mixing: Cap the flask and invert it 15-20 times to ensure a homogenous solution.

  • Aliquoting and Storage: Transfer the stock solution into smaller, single-use aliquots in amber glass vials. Before sealing, gently flush the headspace of each vial with argon or nitrogen gas to displace oxygen and moisture.

  • Labeling: Clearly label each vial with the compound name, concentration, solvent, and date of preparation.[2][3]

  • Storage: Store the aliquots at -20°C.[2]

Workflow: Troubleshooting Analyte Degradation in LC-MS

This workflow provides a logical decision tree for diagnosing and solving issues related to compound instability during LC-MS analysis.

Caption: A decision tree for troubleshooting tropane analog degradation during LC-MS analysis.

References
  • Kirchhoff, C., Bitar, Y., Ebel, S., & Holzgrabe, U. (2018). Degradation pathways of atropine in an aqueous solution. ResearchGate. Retrieved from [Link]

  • Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 24(13), 2491. Retrieved from [Link]

  • Wikipedia. (n.d.). Tropane alkaloid. Retrieved from [Link]

  • González-Gómez, D., García-Campaña, A. M., Gámiz-Gracia, L., & Cruces-Blanco, C. (2024). Recent food alerts and analytical advances related to the contamination of tropane and pyrrolizidine alkaloids in food. Frontiers in Food Science and Technology, 4. Retrieved from [Link]

  • Vera-Baquero, A., et al. (2022). Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions. Foods, 11(19), 3045. Retrieved from [Link]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. Retrieved from [Link]

  • Soto-Giron, M. J., et al. (2022). Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. Toxins, 14(2), 110. Retrieved from [Link]

  • ResearchGate. (2023). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Retrieved from [Link]

  • Maxed Out Compounds. (n.d.). How to Handle Research Compounds Safely. Retrieved from [Link]

  • Eurofins Scientific. (n.d.). Testing Tropane Alkaloids in Herbs | Methods & Safety Insights. Retrieved from [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 1.10. Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). Retrieved from [Link]

  • GMP Plastics. (n.d.). Optimizing Compound Storage for Long-Term Stability and Safety. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Stability of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address stability challenges encountered during reactions under acidic conditions. Our focus is on providing practical, evidence-based solutions to help you optimize your synthetic routes and ensure the integrity of your molecule.

Introduction: The Challenge of Acidic Stability

This compound is a valuable building block in medicinal chemistry due to its rigid bicyclic scaffold, which can impart favorable conformational properties to drug candidates.[1] However, the presence of two acid-labile functional groups—the N-Boc protecting group and the C8-methyl ester—presents a significant challenge when acidic conditions are required for subsequent synthetic transformations. The key to success lies in understanding the relative reactivity of these groups and carefully controlling reaction parameters to achieve the desired outcome without unwanted degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway of degradation for this compound under acidic conditions?

The primary and most rapid degradation pathway is the acid-catalyzed removal of the tert-butoxycarbonyl (Boc) protecting group.[2] This reaction proceeds through protonation of the carbamate carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates to yield the free secondary amine.

Simultaneously, the methyl ester at the C8 position is also susceptible to acid-catalyzed hydrolysis, which would yield the corresponding carboxylic acid. Generally, the N-Boc group is significantly more labile to acid than a simple methyl ester. However, the rigid structure of the bicyclo[3.2.1]octane system can influence the reactivity of both groups.

dot

Degradation Pathways cluster_main This compound cluster_boc Primary Pathway: N-Boc Deprotection cluster_ester Secondary Pathway: Ester Hydrolysis cluster_both Complete Degradation Start Starting Material Boc_Deprotected Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate (Amine Salt) Start->Boc_Deprotected H+, Fast Ester_Hydrolyzed 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid Start->Ester_Hydrolyzed H+, H2O, Slow Both_Degraded 3-Azabicyclo[3.2.1]octane-8-carboxylic acid (Amine Salt) Boc_Deprotected->Both_Degraded H+, H2O, Slower Ester_Hydrolyzed->Both_Degraded H+, Fast

Caption: Primary and secondary degradation pathways under acidic conditions.

Q2: I want to perform a reaction on another part of the molecule under acidic conditions without removing the Boc group. Is this possible?

Achieving selectivity can be challenging. The feasibility depends on the required acid strength and reaction temperature for your desired transformation. If your reaction can proceed under very mild acidic conditions, you might be able to preserve the Boc group. However, most reactions requiring strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will inevitably lead to at least partial deprotection of the Boc group.

Troubleshooting Guide: Preserving the N-Boc Group

IssueProbable CauseRecommended Solution
Boc group is being cleaved Acid concentration is too high.Use a weaker acid (e.g., acetic acid, pyridinium p-toluenesulfonate) if your primary reaction allows. Perform a titration of a stronger acid to find the minimum catalytic amount needed.
Reaction temperature is too high.Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) for a longer duration.
Protic solvent participation.Switch to an aprotic solvent (e.g., dichloromethane, 1,4-dioxane) to minimize solvent-mediated proton transfer.
Q3: I need to deprotect the N-Boc group, but my methyl ester is being hydrolyzed. How can I achieve selective N-Boc deprotection?

This is a common challenge. The key is to exploit the kinetic difference in the cleavage rates of the two groups. N-Boc deprotection is generally much faster than methyl ester hydrolysis under anhydrous acidic conditions.

Experimental Protocol: Selective N-Boc Deprotection

  • Reagent Preparation: Prepare a solution of 2-4 M HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether. Alternatively, use trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM).

  • Reaction Setup: Dissolve your this compound in a minimal amount of anhydrous DCM or the reaction solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Acid Addition: Slowly add the acidic solution (typically 5-10 equivalents) to the stirring substrate solution at 0 °C.

  • Reaction Monitoring: This is the most critical step. Monitor the reaction progress closely every 15-30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: As soon as the starting material is consumed and before significant formation of the di-deprotected product is observed, quench the reaction by adding a cooled saturated solution of sodium bicarbonate or another suitable base.

  • Extraction and Isolation: Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure to isolate the desired N-deprotected methyl ester.

dot

Selective_Deprotection_Workflow Start Dissolve Substrate in Anhydrous Solvent at 0°C Add_Acid Slowly Add Anhydrous Acid (e.g., HCl in Dioxane or TFA in DCM) Start->Add_Acid Monitor Monitor by TLC/LC-MS (every 15-30 min) Add_Acid->Monitor Workup Quench with Cold Base (e.g., aq. NaHCO3) Monitor->Workup Reaction Complete Continue_Reaction Continue Stirring at 0°C Monitor->Continue_Reaction Incomplete Isolate Extract and Isolate Product Workup->Isolate Continue_Reaction->Monitor

Caption: Workflow for selective N-Boc deprotection.

Q4: What are the best analytical methods to monitor the reaction and identify the products?
  • Thin Layer Chromatography (TLC): This is a quick and effective method for monitoring the disappearance of the starting material and the appearance of products. The deprotected amine will be significantly more polar than the starting material and will have a much lower Rf value. Staining with ninhydrin is useful for visualizing the free amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for this application. It allows for the separation and identification of the starting material, the mono-deprotected products (N-Boc deprotected and ester hydrolyzed), and the fully deprotected product based on their retention times and mass-to-charge ratios.

Expected Mass-to-Charge Ratios (m/z) for [M+H]⁺:

CompoundStructureMolecular Weight[M+H]⁺
Starting Material This compound269.34270.34
N-Boc Deprotected Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate169.22170.22
Ester Hydrolyzed 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylic acid255.31256.31
Fully Degraded 3-Azabicyclo[3.2.1]octane-8-carboxylic acid155.19156.19
Q5: Are there any alternative, milder methods for N-Boc deprotection that might be more compatible with the methyl ester?

Yes, several milder methods have been developed to deprotect N-Boc groups in the presence of other acid-sensitive functionalities.[3][4]

  • Lewis Acids: Catalytic amounts of certain Lewis acids, such as ZnBr₂ or Mg(ClO₄)₂, in aprotic solvents can effect Boc removal under milder conditions than strong Brønsted acids.

  • Acidic Ion-Exchange Resins: Using a solid-supported acid catalyst, like Amberlyst 15, can allow for easier control of the reaction and a simpler work-up. The reaction can often be stopped by simply filtering off the resin.

  • In Situ HCl Generation: The use of reagents like acetyl chloride or oxalyl chloride in methanol can generate HCl in situ at a controlled rate, which can be effective for selective deprotection.

It is crucial to screen these conditions on a small scale to determine the optimal method for your specific substrate and desired outcome.

Concluding Remarks

Enhancing the stability of this compound under acidic conditions requires a careful and methodical approach. By understanding the relative lability of the N-Boc and methyl ester groups, judiciously selecting reagents and reaction conditions, and diligently monitoring the reaction progress, researchers can successfully navigate the synthetic challenges posed by this versatile building block. Always prioritize small-scale test reactions to establish the optimal conditions before committing a larger quantity of material.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24453–24460. Available at: [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Routier, S., Sauge, L., & Mérour, J. (2002). A mild and selective method for N-Boc deprotection. Tetrahedron Letters, 43(4), 589-591. Available at: [Link]

  • Kazzouli, S. E., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2006). A mild and selective method for the N-Boc deprotection by sodium carbonate. Tetrahedron Letters, 47(48), 8553-8555. Available at: [Link]

  • Jackson, R. F. W. (2001). A mild and selective method for the cleavage of tert-butyl esters. Tetrahedron Letters, 42(32), 5163-5165. Available at: [Link]

  • Dennis, L. A., Klastrup, S., & Johansen, J. E. (2014). pH-Rate profile for the hydrolysis of some esters of a bicyclic phosphinic acid. Evidence for rate-limiting pseudorotation. Journal of the American Chemical Society, 136(4), 1634-1643. Available at: [Link]

  • Wang, Z., Wang, X., & Zhang, Y. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(6), 3133-3140. Available at: [Link]

  • Fessner, W. D., & Gessner, V. H. (2012). Acid Catalysed Hydrolysis of Ester. In Micellar Catalysis (pp. 45-67). Springer. Available at: [Link]

  • P., V. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. Chemistry Stack Exchange. Available at: [Link]

  • American Chemical Society. (2026, March 23). Steric and electronic considerations of ester hydrolysis: Updating a longstanding physical organic kinetics experiment. ACS Fall 2025. Available at: [Link]

  • Not Voodoo. (2016, December 19). Rates of hydrolysis in bicyclic and monocyclic compounds. Chemistry Stack Exchange. Available at: [Link]

  • Armandi, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13694-13714. Available at: [Link]

  • Al-Hadedi, A. A. M., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. ACS Omega, 6(20), 13035-13046. Available at: [Link]

  • Sliter, B., Morgan, J., & Greenberg, A. (2011). 1-Azabicyclo[3.3.1]nonan-2-one: nitrogen versus oxygen protonation. The Journal of Organic Chemistry, 76(8), 2770-2781. Available at: [Link]

  • Mousavipour, S. H. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available at: [Link]

  • Casy, A. F., & Ogungbamila, F. O. (1991). Synthesis and structural, conformational, and pharmacological study of some of esters derived from 3-phenethyl-3-azabicyclo[3.2.1]octan-8-beta-ol and the corresponding N-endo-methyl quaternary derivatives. Journal of Pharmaceutical Sciences, 80(6), 554-558. Available at: [Link]

  • Reddy, G. S., & Kumar, P. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(4), 2456-2462. Available at: [Link]

  • Farndon, J. J. (2020). Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles. University of Bristol. Available at: [Link]

  • De, P., & Jana, S. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. RSC Advances, 13(32), 22354-22381. Available at: [Link]

  • Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Available at: [Link]

  • Monteiro, M. I., Vale, J. R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Fülöp, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. Tetrahedron: Asymmetry, 21(11-12), 1439-1444. Available at: [Link]

  • Reddy, G. S., & Kumar, P. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Available at: [Link]

  • Bernardi, A., et al. (2003). Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere. Tetrahedron Letters, 44(4), 813-816. Available at: [Link]

  • Reddy, G. S., & Kumar, P. (2024). A safe and efficient synthesis of N-Boc-β³-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances. Available at: [Link]

  • Armandi, M., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 3-Azabicyclo[3.2.1]octane Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the efficacy of various derivatives built upon the 3-azabicyclo[3.2.1]octane-8-carboxylate scaffold. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity against diverse biological targets, supported by experimental data and detailed protocols. The rigid, bicyclic nature of this scaffold makes it a privileged structure in medicinal chemistry, offering a conformationally constrained framework to enhance selectivity and metabolic stability in drug candidates.[1]

The parent compound, Methyl 3-tert-butoxycarbonyl (Boc)-3-azabicyclo[3.2.1]octane-8-carboxylate, serves as a versatile starting material for the synthesis of these derivatives. Its unique stereochemistry and functional group handles allow for systematic modification and exploration of chemical space, leading to potent modulators of therapeutically relevant targets.

The Azabicyclo[3.2.1]octane Core: A Scaffold of Neurological and Therapeutic Significance

The 8-azabicyclo[3.2.1]octane skeleton, commonly known as the tropane scaffold, is the core of numerous natural products with profound biological activities, including cocaine and atropine.[2][3] These molecules have been instrumental in the development of organic chemistry and pharmacology. Derivatives of this core structure are widely investigated for their ability to interact with central nervous system targets, particularly monoamine transporters, making them a focal point for developing medications for neuropsychiatric disorders and substance abuse.[2][4][5]

The strategic placement of the nitrogen atom at the 3-position, as in our core topic, along with the carboxylate at the 8-position, provides a distinct vector for chemical modification compared to the more traditional tropanes, enabling the development of novel pharmacologies.

cluster_0 General Derivatization Strategy Start Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate Deprotection Boc Deprotection (e.g., TFA) Start->Deprotection Intermediate Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate (Secondary Amine) Deprotection->Intermediate N_Alkylation N-Alkylation / Acylation (R-X) Intermediate->N_Alkylation Ester_Mod Ester Hydrolysis / Amidation Intermediate->Ester_Mod Library Diverse Library of Target Compounds N_Alkylation->Library Ester_Mod->Library

Caption: General workflow for creating a diverse library of compounds from the parent scaffold.

Comparative Efficacy at Key Biological Targets

The versatility of the azabicyclo[3.2.1]octane scaffold is evident in the wide range of biological targets its derivatives have been shown to modulate. We will compare efficacy across three distinct target classes: monoamine transporters, metabolic enzymes, and nuclear receptors.

Monoamine Transporter (DAT, SERT) Inhibitors

Derivatives of the closely related 8-azabicyclo[3.2.1]octane scaffold are extensively studied as inhibitors of the dopamine transporter (DAT) and serotonin transporter (SERT), key targets in treatments for depression and addiction.[4][5] Structure-activity relationship (SAR) studies reveal that substituents on the 3-position of the bicyclic ring are critical for determining potency and selectivity.

Key SAR Insights:

  • 3-Monoaryl Systems: Generally exhibit a preference for the dopamine transporter (DAT).[4]

  • 3-Biaryl Systems: Introduction of a second aryl ring, such as 4-(2-pyrrolyl)phenyl or 4-(2-thiophenyl)phenyl, can shift selectivity towards the serotonin transporter (SERT).[4]

  • Stereochemistry: The 2β-carbomethoxy-3β-aryl configuration is often crucial for high affinity at both DAT and SERT.[4]

Data Summary: Monoamine Transporter Affinity

Compound ClassSpecific Derivative ExampleTargetAffinity (IC₅₀ or Kᵢ, nM)Selectivity (vs. other transporter)Reference
3-Biaryl-8-oxabicyclo[3.2.1]octaneBenzothiophene substitutedDAT13.0177-fold vs. SERT[4]
3-Biaryl-8-azabicyclo[3.2.1]octane3β-(4-(2-pyrrolyl)phenyl), N-methylSERT1.05585-fold vs. DAT[4]
3-Catechol-8-azabicyclo[3.2.1]octaneDiacetoxy prodrug (Compound 10)DAT12.1Moderate SERT inhibition (170-700 nM)[5]
3-Catechol-8-azabicyclo[3.2.1]octaneFree Catechol (Compound 7)SERT271Weak DAT/NET inhibition (1-3 µM)[5]

Note: Data from closely related 8-aza and 8-oxa scaffolds are presented to illustrate the principles of SAR for this bicyclic system.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors

Shifting to a different target class, derivatives of 8-azabicyclo[3.2.1]octane have been developed as potent inhibitors of NAAA, an enzyme involved in inflammatory and pain signaling. This demonstrates the scaffold's utility beyond traditional CNS targets. The research highlights a clear evolution from a flexible piperidine core to the more conformationally rigid and potent azabicyclo[3.2.1]octane system.[6][7]

Key SAR Insights:

  • Bicyclic Constraint: Constraining the piperidine ring into the azabicyclo[3.2.1]octane scaffold resulted in a ~5-fold boost in potency.[6][7]

  • Lipophilicity and Polarity: Modifications to the pyrazine ring, such as adding an ethoxymethyl side chain, optimized the balance between lipophilicity and activity, leading to a lead compound with a superior pharmacological profile.[6]

Data Summary: NAAA Inhibition

Compound IDCore ScaffoldKey Substituenth-NAAA IC₅₀ (µM)Reference
Hit 1PiperidinePyrazole Sulfonamide~1.15[6][7]
20Azabicyclo[3.2.1]octanePyrazole Sulfonamide0.23[6][7]
50 (ARN19689)Azabicyclo[3.2.1]octane5-ethoxymethyl-pyrazinyloxy0.042[6][7]
Farnesoid X Receptor (FXR) Activators

In a departure from enzyme and transporter targets, patent literature reveals that derivatization of the 3-azabicyclo[3.2.1]octane core can yield potent activators of the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism and inflammation.[8] This highlights the scaffold's potential in treating liver and intestinal diseases.

Data Summary: FXR Activation

Compound IDTargetpEC₅₀Efficacy (%)Reference
I-2FXR7.796[8]
I-6FXR7.7110[8]
I-14FXR7.6147[8]
I-27FXR8.2107[8]

Experimental Methodologies: A Protocol for Determining Transporter Affinity

To ensure trustworthiness and reproducibility, the protocols used to generate efficacy data must be robust. Below is a representative protocol for a competitive radioligand binding assay, a gold-standard method for determining a compound's affinity for a specific transporter or receptor.

Protocol: DAT/SERT Radioligand Binding Assay

Causality: This experiment measures the ability of a test compound (an unlabeled "competitor") to prevent a radiolabeled ligand from binding to its target transporter. The concentration of the test compound that inhibits 50% of the radioligand binding (the IC₅₀ value) is a direct measure of its binding affinity.

cluster_1 Radioligand Binding Assay Workflow prep 1. Membrane Preparation (e.g., from rat striatum for DAT) incubate 2. Incubation - Membranes - Radioligand ([3H]WIN 35,428) - Test Compound (Varying Conc.) prep->incubate separate 3. Separation (Rapid filtration over glass fiber filters) incubate->separate wash 4. Washing (Remove unbound radioligand) separate->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Non-linear regression to determine IC50) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT, frontal cortex for SERT) in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes and wash several times to remove endogenous neurotransmitters.

  • Assay Incubation: In a series of tubes, combine the prepared membranes, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the test derivative.

    • Total Binding Control: Contains membranes and radioligand only.

    • Non-specific Binding Control: Contains membranes, radioligand, and a very high concentration of a known, potent unlabeled ligand (e.g., cocaine) to block all specific binding.

  • Filtration: After incubation to equilibrium, rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membranes (with bound radioligand) from the unbound radioligand in the solution.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials with scintillation cocktail. Use a liquid scintillation counter to measure the amount of radioactivity trapped on each filter, which corresponds to the amount of bound radioligand.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound's concentration.

    • Use non-linear regression analysis (e.g., a sigmoidal dose-response curve) to calculate the IC₅₀ value. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Conclusion and Future Outlook

The this compound scaffold and its relatives are exceptionally versatile platforms in drug discovery. The comparative data clearly demonstrate that subtle modifications to the substituents on the bicyclic core can dramatically alter both potency and selectivity across entirely different classes of biological targets.

  • For monoamine transporters , the 3-position is a critical determinant of DAT versus SERT selectivity, offering a clear strategy for tuning CNS effects.[4]

  • The successful translation of the scaffold to inhibit enzymes like NAAA underscores the value of conformational constraint for enhancing potency.[6][7]

  • The emergence of derivatives as FXR activators opens new therapeutic avenues in metabolic and inflammatory diseases, showcasing the scaffold's broad applicability.[8]

Future research should focus on leveraging this structural knowledge to design derivatives with optimized pharmacokinetic and pharmacodynamic properties, translating the high in vitro efficacy observed into viable clinical candidates. The continued exploration of this privileged scaffold promises to yield novel therapeutics for a wide range of human diseases.

References

  • Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (Source: Google Search)
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (Source: ACS Publications) URL: [Link]

  • Azabicycloalkanes as analgetics. 3. Structure-activity relations of 1-phenyl-6-azabicyclo[3.2.1]octanes and absolute stereochemi. (Source: Google Search)
  • Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. (Source: ResearchGate) URL: [Link]

  • Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. (Source: ResearchGate) URL: [Link]

  • Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride. (Source: MySkinRecipes) URL: [Link]

  • Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as fxr activators. (Source: Google Patents)
  • Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • Synthetic Approaches to Enantiomerically Pure 8-Azabicyclo[3.2.1]octane Derivatives. (Source: ResearchGate) URL: [Link]

Sources

A Comparative Guide to the Synthesis of Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate: A Modern Approach vs. a Classical Strategy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-azabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic nature allows for precise spatial orientation of functional groups, making it an attractive template for the design of novel therapeutics. Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate, in particular, is a valuable building block, with the Boc-protected amine and the methyl ester providing orthogonal handles for further synthetic elaboration. This guide provides an in-depth comparison of a modern synthetic route to this key intermediate with a plausible classical approach, offering insights into the evolution of synthetic strategies and providing the experimental data necessary for informed decision-making in a research and development setting.

The Evolving Landscape of Bicyclic Amine Synthesis

The synthesis of complex bicyclic amines has been a long-standing challenge in organic chemistry. Classical approaches often relied on robust, well-established reactions that, while effective, sometimes suffered from harsh conditions, limited substrate scope, or modest yields. Modern synthetic chemistry, on the other hand, increasingly emphasizes efficiency, selectivity, and sustainability, leading to the development of novel methodologies that offer significant advantages. This guide will explore these differences through the lens of synthesizing this compound.

A Modern Approach: Oxidative Cleavage and Reductive Amination

A contemporary and efficient route to the 3-azabicyclo[3.2.1]octane core has been reported by Fülöp and co-workers, starting from readily available norbornene-derived β-amino acids.[1] This strategy leverages a key oxidative cleavage of a diol intermediate, followed by an intramolecular reductive amination to construct the bicyclic framework.

Rationale Behind the Modern Route

This multi-step synthesis is designed with a high degree of strategic planning. The use of a lipase-catalyzed resolution early in the sequence allows for the preparation of enantiopure target molecules, a critical consideration in modern drug development. The choice of sodium periodate (NaIO₄) for the oxidative cleavage is strategic; it is a selective reagent for the cleavage of 1,2-diols to dicarbonyl compounds under mild conditions. The subsequent intramolecular reductive amination is a highly efficient cyclization strategy, forming the desired bicyclic amine in a single, high-yielding step. The use of the Boc protecting group ensures the stability of the amine during the synthetic sequence and allows for its easy removal under acidic conditions for further functionalization.[1]

Experimental Workflow: Modern Synthesis

Modern_Synthesis A exo-Norbornene β-lactam B Dihydroxylated β-amino ester A->B Lipase-catalyzed ring opening & Dihydroxylation C Dialdehyde Intermediate B->C NaIO4 Oxidative Cleavage D Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate C->D Reductive Amination (H2, Pd/C) E This compound D->E Boc Protection (Boc)2O, Et3N

Caption: Workflow for the modern synthesis of this compound.

A Classical Approach: The Dieckmann Condensation

A plausible classical route to the 3-azabicyclo[3.2.1]octane skeleton would likely involve the Dieckmann condensation, a robust and time-honored method for the intramolecular cyclization of diesters to form β-keto esters.[2][3] This reaction has been a cornerstone of cyclic compound synthesis for over a century.

Rationale Behind the Classical Route

The Dieckmann condensation is a powerful tool for the formation of five- and six-membered rings.[2][4] The strategy would involve the preparation of a suitable acyclic diester precursor containing the nitrogen atom. Treatment with a strong base, such as sodium ethoxide, would induce an intramolecular Claisen condensation to form the five-membered ring of the bicyclic system. Subsequent hydrolysis and decarboxylation of the resulting β-keto ester would yield a ketone, which could then be further elaborated to the target carboxylate. While effective, this approach often requires strongly basic conditions and can be sensitive to the steric and electronic nature of the substrate.

Experimental Workflow: Classical Synthesis (Hypothetical)

Classical_Synthesis A Acyclic Diester Precursor B Cyclic β-Keto Ester A->B Dieckmann Condensation (NaOEt, EtOH) C Bicyclic Ketone B->C Hydrolysis & Decarboxylation (H3O+, Δ) D Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate C->D Baeyer-Villiger Oxidation & Esterification E This compound D->E Boc Protection ((Boc)2O, Et3N)

Caption: Hypothetical workflow for the classical synthesis via Dieckmann condensation.

Head-to-Head Comparison: Modern vs. Classical

ParameterModern Route (Fülöp et al.)[1]Classical Route (Dieckmann Condensation)
Starting Material exo-Norbornene β-lactamAcyclic diester
Key Reaction Oxidative cleavage & Reductive aminationDieckmann condensation
Overall Yield Good (multi-step, but each step is high-yielding)Variable, often moderate
Stereocontrol High (utilizes enzymatic resolution for enantiopurity)Can be challenging to control
Reaction Conditions Generally mildOften requires strongly basic conditions and heat
Scalability Potentially high, with well-defined intermediatesCan be limited by the efficiency of the Dieckmann cyclization
Green Chemistry Utilizes enzymatic catalysis, avoids harsh reagentsOften employs stoichiometric strong bases and requires significant workup
Versatility The intermediate dialdehyde can be used to synthesize various analogsThe core ketone can be functionalized, but may require more steps

Detailed Experimental Protocols

Modern Synthetic Route (Adapted from Fülöp et al.[1])

Step 1: Lipase-catalyzed ring opening of racemic exo-norbornene β-lactam and dihydroxylation Racemic exo-norbornene β-lactam is subjected to enantioselective ring opening using a lipase (e.g., Candida antarctica lipase B). The resulting enantiopure amino ester is then dihydroxylated using osmium tetroxide (catalytic) and N-methylmorpholine N-oxide (NMO) as the co-oxidant in a mixture of acetone and water.

Step 2: Oxidative cleavage of the diol The purified dihydroxylated β-amino ester is dissolved in a suitable solvent (e.g., aqueous methanol) and treated with sodium periodate (NaIO₄) at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched and the resulting dialdehyde is extracted.

Step 3: Intramolecular reductive amination The crude dialdehyde is dissolved in methanol and subjected to catalytic hydrogenation (H₂, Pd/C) in the presence of an acid catalyst (e.g., acetic acid). The reaction is typically carried out at room temperature under a hydrogen atmosphere. Filtration of the catalyst and removal of the solvent yields the crude Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate.

Step 4: Boc-protection The crude amine is dissolved in a suitable solvent (e.g., dichloromethane) and treated with di-tert-butyl dicarbonate ((Boc)₂O) and a base such as triethylamine (Et₃N). The reaction is stirred at room temperature until completion. The final product, this compound, is purified by column chromatography.

Classical Synthetic Route (Hypothetical Protocol)

Step 1: Synthesis of the acyclic diester precursor A suitable N-protected amino diacid is esterified to the corresponding diethyl ester. For example, N-benzyl-4-aminopimelic acid could be esterified using ethanol and a catalytic amount of sulfuric acid.

Step 2: Dieckmann Condensation The acyclic diester is dissolved in a dry, inert solvent such as toluene. Sodium ethoxide is added portion-wise at elevated temperature. The reaction is refluxed until the cyclization is complete. The reaction is then cooled and quenched with acid. The resulting β-keto ester is extracted and purified.

Step 3: Hydrolysis and Decarboxylation The purified β-keto ester is heated in an acidic aqueous solution (e.g., HCl or H₂SO₄) to effect both hydrolysis of the ester and decarboxylation of the resulting β-keto acid. The resulting bicyclic ketone is then extracted and purified.

Step 4: Baeyer-Villiger Oxidation and Esterification The bicyclic ketone is subjected to a Baeyer-Villiger oxidation using a peroxy acid (e.g., m-CPBA) to form the corresponding lactone. The lactone is then opened and esterified with methanol under acidic conditions to yield the methyl ester.

Step 5: Deprotection and Boc-protection The N-benzyl group is removed by catalytic hydrogenation. The resulting amine is then protected with a Boc group using (Boc)₂O and a base to yield the final product.

Conclusion

The comparison of these two synthetic routes clearly illustrates the advancements in modern organic synthesis. The modern approach, leveraging enzymatic resolution and efficient tandem reactions, offers a more elegant and potentially more scalable route to enantiopure this compound. While the classical Dieckmann condensation remains a powerful tool, its application to this specific target would likely involve more steps and harsher conditions. For researchers and drug development professionals, the choice of synthetic route will depend on a variety of factors including the desired scale, stereochemical purity requirements, and available resources. However, the modern approach presented here highlights the power of contemporary synthetic strategies to access complex and valuable building blocks with greater efficiency and control.

References

  • Fülöp, F., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39.
  • Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus den Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103.
  • Schaefer, J. P., & Bloomfield, J. J. (1967).
  • Smith, J. G. (2007). Organic Chemistry (2nd ed.). pp. 932–933.
  • Pollini, G. P., Benetti, S., De Risi, C., & Zanirato, V. (2006). Synthetic approaches to enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. Chemical reviews, 106(6), 2434-2454.

Sources

Mind the Gap: A Comparative Guide to In Vitro and In Vivo Activity of Methyl 3-Boc-3-azabicyclo[3.2.1]octane-8-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a compound from a promising hit to a viable clinical candidate is fraught with challenges. A critical juncture in this journey is the transition from controlled in vitro environments to the complex biological systems of in vivo models. The Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate scaffold and its derivatives have emerged as a versatile platform for developing potent and selective modulators of various biological targets. This guide provides an in-depth comparison of the in vitro and in vivo activity of a series of such compounds, focusing on a case study of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. By dissecting the experimental data, we aim to provide researchers, scientists, and drug development professionals with insights into bridging the translational gap.

The 3-Azabicyclo[3.2.1]octane Scaffold: A Privileged Structure

The 3-azabicyclo[3.2.1]octane core is a conformationally constrained bicyclic amine. This rigid structure is a key feature in the design of ligands for a variety of biological targets, including the dopamine transporter (DAT), nicotinic acetylcholine receptors, and as this guide will explore, NAAA.[1][2] The constrained nature of the scaffold reduces the entropic penalty upon binding to a target protein, often leading to higher affinity and selectivity.[3]

This guide will focus on a series of pyrazole azabicyclo[3.2.1]octane sulfonamides, potent inhibitors of NAAA, an intracellular enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA).[4][5] Inhibition of NAAA is a promising therapeutic strategy for a range of inflammatory conditions.[4][5]

From the Benchtop to the Biological System: A Head-to-Head Comparison

The true test of a drug candidate lies in its performance in vivo. A compound that demonstrates excellent potency in an isolated enzymatic assay (in vitro) may fail spectacularly in a living organism due to poor absorption, rapid metabolism, or unforeseen toxicity. Here, we compare the in vitro and in vivo data for a lead compound and its optimized analogue from a study on novel NAAA inhibitors.[4][5]

Table 1: Comparative In Vitro and In Vivo Data of NAAA Inhibitors
CompoundIn Vitro NAAA Inhibition (h-NAAA IC50, µM)In Vitro Metabolic Stability (Mouse Liver Microsomes, t½, min)In Vivo Oral Bioavailability (F, %) in Mice
Lead Compound (39) 0.035>6030
Optimized Compound (50) 0.042>6060

Data sourced from: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration.[4][5]

As the data illustrates, both the lead and the optimized compound exhibit potent in vitro inhibition of human NAAA with IC50 values in the nanomolar range. Furthermore, both compounds demonstrate high metabolic stability in mouse liver microsomes, suggesting they are not rapidly broken down by metabolic enzymes. However, a significant divergence is observed in their in vivo oral bioavailability. The optimized compound (50) shows a twofold increase in bioavailability compared to the lead compound (39). This highlights a crucial principle in drug development: potent in vitro activity and good metabolic stability do not always guarantee successful in vivo exposure.

The structural modifications made to the lead compound to generate the optimized compound were key to improving its pharmacokinetic profile. This iterative process of synthesis and testing is fundamental to lead optimization.[4][5]

Deconstructing the Data: Experimental Methodologies

In Vitro NAAA Inhibition Assay

The in vitro potency of the compounds was determined using a fluorescence-based assay to measure the inhibition of human NAAA. This assay provides a direct measure of the compound's ability to interact with and inhibit the target enzyme.

Experimental Workflow: In Vitro NAAA Inhibition Assay

G recombinant_NAAA Recombinant human NAAA incubation Incubation at 37°C recombinant_NAAA->incubation test_compound Test Compound (Varying Concentrations) test_compound->incubation substrate Fluorescent Substrate substrate->incubation measurement Measure Fluorescence Intensity incubation->measurement data_analysis Calculate IC50 Value measurement->data_analysis

Caption: Workflow for determining the in vitro IC50 of NAAA inhibitors.

In Vitro Metabolic Stability Assay

Metabolic stability is a critical parameter that predicts a compound's persistence in the body. This is often assessed in vitro using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes.[6]

Step-by-Step Protocol: Liver Microsomal Stability Assay

  • Preparation: A reaction mixture is prepared containing liver microsomes, the test compound at a fixed concentration, and a buffer solution.

  • Initiation: The metabolic reaction is initiated by adding a cofactor, typically NADPH. A control reaction without NADPH is also run to account for non-enzymatic degradation.

  • Incubation: The mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).

  • Quenching: The reaction in the aliquots is stopped by adding a cold organic solvent, which also precipitates the proteins.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.

  • Calculation: The half-life (t½) of the compound is calculated from the rate of its disappearance.

In Vivo Pharmacokinetic Studies

In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.[7] These studies provide crucial data on a drug's bioavailability, clearance, and volume of distribution.[7]

Experimental Workflow: In Vivo Pharmacokinetic Study in Mice

G cluster_iv Intravenous (IV) Dosing cluster_po Oral (PO) Dosing iv_dosing Administer Compound IV iv_sampling Collect Blood Samples at Time Points iv_dosing->iv_sampling iv_analysis Analyze Plasma Concentration (LC-MS) iv_sampling->iv_analysis pk_analysis Pharmacokinetic Analysis (Calculate AUC, F%) iv_analysis->pk_analysis po_dosing Administer Compound Orally po_sampling Collect Blood Samples at Time Points po_dosing->po_sampling po_analysis Analyze Plasma Concentration (LC-MS) po_sampling->po_analysis po_analysis->pk_analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

Bridging the Divide: Why In Vitro Doesn't Always Predict In Vivo

The discrepancy between the in vitro and in vivo data for the lead compound (39) underscores the complexities of drug disposition in a living system. Several factors can contribute to this translational gap:

  • Permeability: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. Poor membrane permeability can significantly limit bioavailability, even if the compound is metabolically stable.[8][9]

  • Efflux Transporters: The intestines and other tissues express efflux transporters, such as P-glycoprotein, which can actively pump drugs out of cells, reducing their net absorption.[8]

  • First-Pass Metabolism: After absorption from the gut, a drug passes through the liver before reaching systemic circulation. The liver can extensively metabolize the drug, a phenomenon known as first-pass metabolism, which can drastically reduce its bioavailability.[10]

  • Physicochemical Properties: Factors such as solubility, lipophilicity, and ionization state play a crucial role in a drug's ability to navigate the various biological barriers it encounters in vivo.[6]

The optimization of compound 39 to compound 50 likely involved modifications that improved one or more of these properties, leading to its enhanced oral bioavailability.[4][5]

Conclusion: An Integrated Approach is Key

The development of successful drug candidates from scaffolds like this compound requires a multifaceted approach. While potent in vitro activity is a prerequisite, it is by no means a guarantee of in vivo efficacy. A thorough understanding of a compound's ADME properties, gained through a combination of in vitro assays and in vivo pharmacokinetic studies, is paramount. The case study of NAAA inhibitors presented here serves as a compelling example of how a lead compound with promising in vitro data can be rationally optimized to yield a candidate with a superior in vivo profile. By embracing an integrated and iterative approach to drug discovery, researchers can more effectively navigate the challenging path from the laboratory bench to the patient's bedside.

References

  • Meltzer, P. C., et al. (2000). 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry. [Link]

  • Caprioglio, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). In Vitro and In Vivo Models of Drug Metabolism. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]

  • Carroll, F. I., et al. (2012). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. [Link]

  • National Center for Biotechnology Information. (2008). 4-Fluoro-but-2-enyl)-3β-p-tolyl-8-aza-bicyclo[3.2.1]octane-2β-carboxylic acid [11C]methyl ester. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Meltzer, P. C., et al. (2000). 2-Carbomethoxy-3-aryl-8-bicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Journal of Medicinal Chemistry. [Link]

  • Grady, S. R., et al. (2010). A battery of assays for assessing the selectivity of nicotinic compounds. Neuropharmacology. [Link]

  • Meltzer, P. C., et al. (2003). Synthesis and biological activity of 2-Carbomethoxy-3-catechol-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Brust, P., et al. (2014). LC-MS Supported Studies on the in Vitro Metabolism of both Enantiomers of Flubatine and the in Vivo Metabolism of (+)-[18F]Flubatine—A Positron Emission Tomography Radioligand for Imaging α4β2 Nicotinic Acetylcholine Receptors. Molecules. [Link]

  • ResearchGate. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N -Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. [Link]

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica. [Link]

  • ResearchGate. (n.d.). Some alicyclic β‐amino acid derivatives and with biological relevance.... [Link]

  • ResearchGate. (n.d.). Discovery of novel 2-azabicyclo[3.2.1]octane derivatives against non-small cell lung cancer from aconitine simplification. [Link]

  • ResearchGate. (n.d.). Correlation in vitro permeability versus in vivo absorption. [Link]

  • Jorgensen, C., et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. [Link]

  • PubMed. (2005). [In vitro permeability studies as a substitute for in vivo studies--which requirements have to be met?]. Pharmazie in unserer Zeit. [Link]

Sources

A Senior Application Scientist's Guide to Unambiguous Structure Confirmation: Cross-Referencing Spectroscopic Data

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond a Single Spectrum—The Imperative for Orthogonal Confirmation

In the realm of chemical and pharmaceutical research, the definitive identification of a molecule's structure is the bedrock upon which all subsequent work is built.[1] Relying on a single spectroscopic technique, however powerful, is akin to viewing a complex object from a single angle; the perspective is limited and potentially misleading. True confidence in structural assignment comes not from one piece of evidence, but from the convergence of multiple, orthogonal data streams. This guide outlines a systematic, field-proven methodology for cross-referencing data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to create a self-validating system for structure elucidation.

The core principle is simple: a proposed molecular structure is merely a hypothesis. This hypothesis must be rigorously tested against all available spectroscopic evidence. Each technique provides a unique piece of the puzzle—mass, functional groups, atomic connectivity—and only a structure that is in complete agreement with every piece of data can be considered confirmed.[2] This integrated approach minimizes ambiguity, prevents costly errors stemming from misidentification of isomers or impurities, and is fundamental to robust chemical science.[2][3]

The Spectroscopic Toolkit: Understanding the Contribution of Each Technique

Effective cross-referencing begins with a clear understanding of what each analytical method reveals about a molecule's architecture.[1][4]

  • Mass Spectrometry (MS): This is often the first port of call. High-resolution mass spectrometry (HRMS) provides an extremely accurate mass-to-charge ratio (m/z), allowing for the determination of a molecule's elemental composition (molecular formula).[4][5] The fragmentation patterns observed also offer valuable clues about the underlying structural motifs.[2][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds.[7] It is an exceptionally rapid and effective tool for identifying the presence or absence of specific functional groups.[5][8] A strong absorption near 1715 cm⁻¹ is a classic indicator of a carbonyl group, while a broad peak around 3400 cm⁻¹ suggests a hydroxyl group.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful technique for elucidating the precise atomic connectivity of a molecule in solution.[4]

    • ¹H NMR: Provides information on the chemical environment, number (via integration), and connectivity (via spin-spin coupling) of hydrogen atoms.

    • ¹³C NMR: Reveals the number of unique carbon environments and their nature (e.g., alkyl, aromatic, carbonyl).

    • 2D NMR (COSY, HSQC, HMBC): These advanced experiments are crucial for unambiguously piecing together the molecular skeleton by showing correlations between protons, between protons and the carbons they are attached to, and between protons and carbons separated by two or three bonds.[2][9]

The Integrated Elucidation Workflow: A Self-Validating System

The power of this methodology lies in its systematic and iterative nature. Data from one technique is used to generate a hypothesis that is then tested, confirmed, or refuted by the others.

G cluster_0 cluster_1 MS Mass Spectrometry (HRMS) Formula Hypothesis 1: Molecular Formula MS->Formula Provides IR Infrared Spectroscopy (FTIR) Func_Groups Hypothesis 2: Functional Groups IR->Func_Groups Identifies NMR NMR Spectroscopy (1D & 2D) Framework Hypothesis 3: C-H Framework NMR->Framework Builds Formula->IR Constrains Interpretation Proposed_Structure Proposed Structure Formula->Proposed_Structure Func_Groups->NMR Guides Analysis Func_Groups->Proposed_Structure Framework->Proposed_Structure Proposed_Structure->MS Validate Mass? Proposed_Structure->IR Validate Func. Groups? Proposed_Structure->NMR Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure All Data Consistent?

Caption: Integrated workflow for spectroscopic data cross-referencing.
Step 1: Determine the Molecular Formula (MS)

The process begins with high-resolution mass spectrometry to obtain an accurate mass. This is used to calculate the molecular formula and the degree of unsaturation (double bond equivalents), which immediately constrains the number of possible structures.

Step 2: Identify Functional Groups (IR)

The IR spectrum is then analyzed to identify key functional groups. For example, if the molecular formula contains oxygen, the IR spectrum will quickly confirm if it exists as a hydroxyl (-OH), carbonyl (C=O), or ether (C-O-C) group. This provides a "scaffold" for the structure.

Step 3: Assemble the Framework (NMR)

With the formula and functional groups in hand, NMR data is used to build the carbon-hydrogen framework.

  • ¹³C NMR confirms the number of unique carbons. The chemical shifts indicate the type of carbon (e.g., a peak > 160 ppm corroborates the C=O from the IR spectrum).

  • ¹H NMR shows the proton environments. Integration gives the ratio of protons in each environment.

  • 2D NMR (specifically HMBC) is the final key. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing you to connect the molecular fragments into a single, unambiguous structure.

Step 4: The Cross-Validation Check

This is the most critical step. The proposed structure from the NMR analysis must now be checked against all other data in a feedback loop:

  • Mass Check: Does the exact mass of the proposed structure match the HRMS data?

  • Functional Group Check: Does the proposed structure contain the functional groups identified in the IR spectrum? Are the NMR chemical shifts (e.g., carbonyl carbon, protons alpha to a carbonyl) consistent with these functional groups?

  • Fragmentation Check: Can the major fragments in the mass spectrum be explained by logical cleavages of the proposed structure?

If the answer to all these questions is "yes," the structure can be considered confirmed with a high degree of confidence. Any discrepancy sends the researcher back to re-evaluate the data.

Case Study: Elucidation of an Unknown Compound (C₈H₈O₂)

An unknown sample was analyzed, yielding the following data.

Data Summary Table

TechniqueDataInterpretation
HRMS M⁺ = 136.0524Molecular Formula: C₈H₈O₂ (Degree of Unsaturation: 5)
IR 3050 cm⁻¹ (weak), 1735 cm⁻¹ (strong), 1605 cm⁻¹ (med), 1250 cm⁻¹ (strong)Aromatic C-H, Ester C=O, Aromatic C=C, C-O stretch
¹³C NMR 166.5, 133.2, 129.8, 128.5, 128.3, 60.8, 21.1 ppm7 unique carbons (suggests symmetry). Ester C=O, 4 Aromatic C, 1 O-CH₂, 1 CH₃
¹H NMR 7.2-7.4 ppm (m, 5H), 4.3 ppm (q, 2H), 1.3 ppm (t, 3H)Aromatic protons, CH₂ next to 3H, CH₃ next to 2H

Logical Elucidation:

  • MS & IR: The formula C₈H₈O₂ and a degree of unsaturation of 5, combined with IR peaks for aromatic C=C and a C=O, strongly suggest a benzene ring (4 degrees) and one other double bond (the C=O, 1 degree). The strong peak at 1735 cm⁻¹ points to an ester.

  • NMR Framework:

    • The ¹H NMR shows a monosubstituted benzene ring (multiplet at 7.2-7.4 ppm integrating to 5H).

    • The remaining signals, a quartet (2H) and a triplet (3H), are the classic signature of an ethyl group (-CH₂CH₃).

    • The ¹³C NMR confirms the aromatic carbons, the ester carbonyl (166.5 ppm), and the two carbons of the ethyl group (60.8 and 21.1 ppm).

  • Assembly & Cross-Validation: The pieces are a phenyl group (C₆H₅), a carbonyl group (C=O), and an ethoxy group (-OCH₂CH₃). The only way to assemble these to match the formula C₈H₈O₂ is as ethyl benzoate .

    • Validation: This structure is consistent with all data. The mass is correct. The IR shows an aromatic ester. The ¹H NMR chemical shift of the -CH₂- group (~4.3 ppm) is appropriate for a group attached to an ester oxygen. The ¹³C shifts are also fully consistent. The structure is confirmed.

G cluster_Data Spectroscopic Data cluster_Logic Logical Deduction MS_Data MS C₈H₈O₂ (5 unsat.) Fragments Fragments: Phenyl Carbonyl Ethoxy IR_Data IR Aromatic Ester C=O NMR_Data NMR -C₆H₅ (5H) -CH₂CH₃ Structure Proposed Structure: Ethyl Benzoate

Caption: Logical flow from raw data to confirmed structure for ethyl benzoate.

Experimental Protocols

Adherence to standardized protocols is essential for generating high-quality, reproducible data. Data reporting should follow established guidelines, such as those from IUPAC, to ensure clarity and reusability.[10][11]

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer (e.g., TOF or Orbitrap) immediately prior to analysis using a known calibration standard.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to maximize the abundance of the molecular ion.

  • Data Acquisition: Acquire data in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight. Ensure the resolution is set to >10,000 to allow for accurate mass determination.

  • Data Analysis: Process the spectrum to identify the monoisotopic peak for the molecular ion. Use the instrument software to calculate possible elemental compositions within a narrow mass tolerance window (e.g., < 5 ppm).

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Liquids: Apply a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

    • Solids: Use an Attenuated Total Reflectance (ATR) accessory. Ensure firm, even contact between the solid sample and the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty sample compartment (or salt plates/ATR crystal) immediately before running the sample.

  • Data Acquisition: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Collect the spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Process the spectrum (background correction is typically automatic). Identify and label the wavenumbers of key absorption bands and classify their intensity (strong, medium, weak) and shape (broad, sharp).

Protocol 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Instrument Setup: Place the tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).[10]

    • Ensure the relaxation delay is sufficient (typically 1-5 seconds).

    • Co-add 8 to 16 scans for a typical sample.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., -10 to 220 ppm).[10]

    • A longer acquisition time and more scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the solvent or TMS signal (0.00 ppm). Integrate the ¹H NMR signals and pick all peaks in both spectra.

Conclusion

The cross-referencing of spectroscopic data is not merely a procedural checklist; it is a logical framework for critical thinking and problem-solving in chemical analysis. By systematically integrating the distinct yet complementary information from MS, IR, and NMR, researchers can move from a tentative assignment to an unambiguously confirmed structure. This robust, self-validating methodology is the gold standard for ensuring the scientific integrity of chemical research and is an indispensable skill for any professional in the molecular sciences.

References

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe. [Link]

  • News-Medical.Net. (2020). NIST updates its database of chemical fingerprints. [Link]

  • Hanson, R. M., et al. (2022). FAIRSpec-ready spectroscopic data collections – advice for researchers, authors, and data managers (IUPAC Technical Report). Pure and Applied Chemistry. [Link]

  • Capon, R. J., et al. (2014). NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. SpringerLink. [Link]

  • National Institute of Standards and Technology. (2025). NIST Standard Reference Database 1A. NIST. [Link]

  • TSI Journals. (n.d.). Structural Elucidation: Principles, Techniques, and Applications in Chemistry and Pharmaceuticals. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Alishala, A. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. [Link]

Sources

A Senior Application Scientist's Guide to Protecting the 3-Azabicyclo[3.2.1]octane Nitrogen: A Comparative Study

Author: BenchChem Technical Support Team. Date: February 2026

The 3-azabicyclo[3.2.1]octane framework is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, making it an invaluable component in the design of novel therapeutics targeting a range of conditions, including neurological disorders.[1][2] The synthesis of complex molecules incorporating this scaffold invariably requires a multi-step approach where the secondary amine of the bicyclic system must be temporarily masked. The choice of protecting group for this nitrogen is a critical decision that can significantly impact the efficiency, yield, and success of the overall synthetic route.

This guide provides a comparative analysis of three commonly employed protecting groups for the 3-azabicyclo[3.2.1]octane nitrogen: the tert-butoxycarbonyl (Boc) group, the carbobenzyloxy (Cbz) group, and the benzyl (Bn) group. We will delve into the experimental protocols for their introduction and cleavage, discuss their relative stability, and provide the rationale behind these strategic choices, supported by experimental data.

The Imperative of Nitrogen Protection

The lone pair of electrons on the secondary amine of the 3-azabicyclo[3.2.1]octane core renders it nucleophilic and basic. This inherent reactivity can interfere with a wide array of subsequent chemical transformations, such as those involving strong bases, electrophiles, or oxidizing agents.[3] Protecting the nitrogen atom converts it into a less reactive functional group, typically a carbamate or a tertiary amine, thus preventing undesired side reactions and allowing for selective modifications elsewhere on the molecule.[4][5] An ideal protecting group should be easy to install in high yield, stable to a variety of reaction conditions, and removable chemoselectively under mild conditions that do not affect other functional groups.[4][6]

The Tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection

The Boc group is one of the most widely used protecting groups for amines due to its general stability under basic, hydrogenolytic, and nucleophilic conditions, coupled with its facile removal under acidic conditions.[6][7] This orthogonality makes it a versatile tool in complex syntheses.

Introduction of the Boc Group

The Boc group is most commonly introduced using di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence of a mild base.

Experimental Protocol: N-Boc Protection [8][9]

  • Dissolution: Dissolve 3-azabicyclo[3.2.1]octane (or its hydrochloride salt) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: If starting from the hydrochloride salt, add a base like triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize the acid and free the amine. A typical molar ratio is 2 equivalents of base per equivalent of the amine salt.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (typically 1.1 equivalents) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product, tert-butyl 3-azabicyclo[3.2.1]octane-3-carboxylate, can be purified by column chromatography on silica gel if necessary.

Causality Behind the Protocol: The base is crucial for deprotonating the ammonium salt or scavenging the acid co-product, ensuring the amine remains nucleophilic enough to attack the electrophilic carbonyl carbon of the Boc anhydride.[8] The reaction is often performed at 0 °C initially to control any potential exotherm.

Visualizing the Boc Protection/Deprotection Workflow

Boc Protection and Deprotection Start 3-Azabicyclo[3.2.1]octane Reagents_P (Boc)₂O, Base (e.g., Et₃N) Solvent (e.g., THF) Start->Reagents_P Protected N-Boc-3-azabicyclo[3.2.1]octane Reagents_P->Protected Protection Reagents_D Strong Acid (e.g., TFA, HCl) Solvent (e.g., DCM) Protected->Reagents_D Reagents_D->Start Deprotection

Caption: Workflow for Boc protection and deprotection.

Cleavage of the Boc Group

The Boc group's key advantage is its susceptibility to cleavage under strongly acidic conditions, which generates the volatile byproducts isobutylene and carbon dioxide.[10]

Experimental Protocol: N-Boc Deprotection [10][11]

  • Dissolution: Dissolve the N-Boc protected 3-azabicyclo[3.2.1]octane in an appropriate solvent, typically dichloromethane (DCM).

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) (typically 4-5 equivalents or used as a co-solvent) or a solution of hydrogen chloride (HCl) in dioxane or diethyl ether.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is typically obtained as the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt). To obtain the free amine, a basic work-up involving neutralization with a base like aqueous NaOH or NaHCO₃ and extraction into an organic solvent is required.

Causality Behind the Protocol: The mechanism involves protonation of the carbamate oxygen, followed by the elimination of the stable tert-butyl cation, which then decomposes.[12] The use of a scavenger like anisole is sometimes employed to trap the tert-butyl cation and prevent potential side reactions with other sensitive functional groups.

The Carbobenzyloxy (Cbz) Group: Hydrogenolysis-Labile Protection

The carbobenzyloxy (Cbz or Z) group is a classic amine protecting group, valued for its stability to both acidic and basic conditions.[13][14] Its primary mode of removal is through catalytic hydrogenolysis, offering an orthogonal cleavage strategy to the acid-labile Boc group.

Introduction of the Cbz Group

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[7]

Experimental Protocol: N-Cbz Protection [14][15]

  • Dissolution: Dissolve 3-azabicyclo[3.2.1]octane in a biphasic system of an organic solvent (e.g., diethyl ether or DCM) and an aqueous solution of a base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).

  • Reagent Addition: Cool the vigorously stirred mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl) dropwise, ensuring the pH of the aqueous layer remains basic (pH 8-10).

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.

  • Work-up and Purification: Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. The product, benzyl 3-azabicyclo[3.2.1]octane-3-carboxylate, is often a crystalline solid and can be purified by recrystallization or column chromatography.[14]

Causality Behind the Protocol: The aqueous base neutralizes the HCl byproduct generated during the reaction, preventing the protonation of the starting amine.[14] Maintaining a controlled pH is crucial to avoid racemization if chiral centers are present and to prevent the decomposition of Cbz-Cl at high pH.[14]

Visualizing the Cbz Protection/Deprotection Workflow

Cbz Protection and Deprotection Start 3-Azabicyclo[3.2.1]octane Reagents_P Cbz-Cl, Base (e.g., Na₂CO₃) Solvent (e.g., DCM/H₂O) Start->Reagents_P Protected N-Cbz-3-azabicyclo[3.2.1]octane Reagents_P->Protected Protection Reagents_D H₂, Pd/C Solvent (e.g., MeOH, EtOH) Protected->Reagents_D Reagents_D->Start Deprotection

Caption: Workflow for Cbz protection and deprotection.

Cleavage of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis, which proceeds under neutral conditions.

Experimental Protocol: N-Cbz Deprotection [14]

  • Setup: Dissolve the N-Cbz protected compound in a suitable solvent like methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc). Add a catalyst, typically 5-10% palladium on activated carbon (Pd/C), at a loading of 5-10% by weight relative to the substrate.

  • Hydrogenation: Place the reaction vessel under an atmosphere of hydrogen gas (H₂), either by using a balloon filled with H₂ or a Parr hydrogenator apparatus (for higher pressures).

  • Reaction: Stir the mixture vigorously at room temperature until TLC analysis indicates the complete disappearance of the starting material. The reaction byproducts are toluene and carbon dioxide.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Rinse the pad with the reaction solvent. The filtrate, containing the deprotected amine, is then concentrated under reduced pressure.

Causality Behind the Protocol: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen. This method is exceptionally clean, but it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some sulfur-containing groups.[14] Strong acids like HBr in acetic acid can also cleave the Cbz group, but this method is less mild.[14]

The Benzyl (Bn) Group: Stable and Reductively Cleaved

Unlike the carbamate-based Boc and Cbz groups, the benzyl group protects the amine by converting it to a stable tertiary amine.[16][17] It is robust and stable to a wide range of acidic, basic, and organometallic reagents.

Introduction of the Benzyl Group

N-benzylation is a standard alkylation reaction.

Experimental Protocol: N-Benzyl Protection

  • Setup: Dissolve 3-azabicyclo[3.2.1]octane in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Base and Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (typically 2-3 equivalents), followed by the addition of benzyl bromide (BnBr) or benzyl chloride (BnCl) (1.1-1.5 equivalents).

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours to overnight. Monitor the reaction's progress by TLC.

  • Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate. The resulting crude N-benzyl-3-azabicyclo[3.2.1]octane can be purified by column chromatography.

Causality Behind the Protocol: This is a classic Sₙ2 reaction where the amine acts as a nucleophile. The base is required to deprotonate the amine (or the ammonium salt formed in situ) to maintain its nucleophilicity. Heating is often necessary to drive the reaction to completion.

Visualizing the Benzyl Protection/Deprotection Workflow

Benzyl Protection and Deprotection Start 3-Azabicyclo[3.2.1]octane Reagents_P BnBr, Base (e.g., K₂CO₃) Solvent (e.g., MeCN) Start->Reagents_P Protected N-Bn-3-azabicyclo[3.2.1]octane Reagents_P->Protected Protection Reagents_D H₂, Pd/C, (optional H⁺) Solvent (e.g., MeOH) Protected->Reagents_D Reagents_D->Start Deprotection

Caption: Workflow for Benzyl protection and deprotection.

Cleavage of the Benzyl Group

Similar to the Cbz group, the benzyl group is most effectively removed by catalytic hydrogenolysis.

Experimental Protocol: N-Benzyl Deprotection [18]

  • Setup: Dissolve the N-benzyl protected compound in a protic solvent like methanol or ethanol. The presence of an acid (e.g., acetic acid or HCl) can sometimes accelerate the reaction. Add a palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to yield the deprotected amine, often as its corresponding salt if an acid was used.

Causality Behind the Protocol: The mechanism involves the hydrogenolytic cleavage of the C-N bond at the benzylic position, catalyzed by palladium. The byproduct is toluene. This method shares the same limitations as Cbz deprotection regarding reducible functional groups.

Comparative Summary

The selection of a protecting group is dictated by the planned synthetic route and the chemical functionalities present in the molecule.

FeatureBoc Group Cbz Group Benzyl Group
Class CarbamateCarbamateTertiary Amine
Introduction (Boc)₂O, baseCbz-Cl, baseBnBr, base, heat
Stability Stable to base, H₂, nucleophilesStable to acid, baseStable to acid, base, organometallics
Cleavage Conditions Strong acid (TFA, HCl)[10]Catalytic Hydrogenolysis (H₂/Pd-C)[14]Catalytic Hydrogenolysis (H₂/Pd-C)[18]
Orthogonality Orthogonal to Cbz and BnOrthogonal to BocOrthogonal to Boc
Key Advantage Easily removed; volatile byproductsStable to many reagents; clean removalVery robust; stable to strong reagents
Key Limitation Labile to strong acidIncompatible with reducible groupsIncompatible with reducible groups

Conclusion

The choice between Boc, Cbz, and Benzyl protecting groups for the 3-azabicyclo[3.2.1]octane nitrogen is a strategic one based on the principle of orthogonality.

  • The Boc group is the protector of choice when subsequent steps involve basic, nucleophilic, or reductive conditions, with a planned acidic deprotection at a later stage.

  • The Cbz and Benzyl groups are ideal when the synthesis requires robust protection against acidic or basic reagents. Their removal via hydrogenolysis provides a mild and neutral deprotection step, which is orthogonal to the acid-labile Boc group. The choice between Cbz and Bn often comes down to subtle differences in reactivity or the physical properties they impart to the intermediate compounds.

A careful analysis of the entire synthetic sequence is paramount. By understanding the unique stability and cleavage profiles of each protecting group, researchers and drug development professionals can design and execute more efficient and successful syntheses of complex molecules built upon the 3-azabicyclo[3.2.1]octane scaffold.

References

  • Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(9), 31-39. [Link]

  • Kazi, B., Kiss, L., Forró, E., Mándity, I., & Fülöp, F. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ResearchGate. [Link]

  • D'Andrea, S. V., & Nummy, L. J. (1994). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry, 59(11), 3135–3137. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • Caprioglio, D., et al. (2020). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 63(15), 8248–8272. [Link]

  • US Patent US20060058343A1. (2006). Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
  • Schmalzbauer, M. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Link]

  • Slideshare. (n.d.). Protection for amino group and amino acid. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Request PDF. (2009). Amino Acid-Protecting Groups. [Link]

  • Gross, E., & Meienhofer, J. (Eds.). (1981). The Peptides: Analysis, Synthesis, Biology. Vol. 3, Protection of Functional Groups in Peptide Synthesis. Academic Press.
  • WO2007063071A1. (2007). 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors.
  • WO2009029253A1. (2009). Heteroarylalkyl-8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists.
  • WO2020120521A1. (2020). 7-phenoxy-n-(3-azabicyclo[3.2.1]octan-8-yl)-6,7-dihydro-5h-pyrrolo[1,2-b][8][12][19]triazol-2-amine derivatives and related compounds as gamma-secretase modulators for the treatment of alzheimer's.

  • Reber, K. P., et al. (2014). Further Structure-Activity Relationship Studies on 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane Derivatives at Monoamine Transporters. Molecules, 19(9), 14094–14111. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • Marco-Contelles, J., et al. (n.d.). PtCl4 Catalysed Domino Synthesis of New Fused Bicyclic Acetals - Supporting Information. [Link]

  • Krow, G. R., et al. (2008). Neighboring Group Participation in the Additions of Iodonium and Bromonium Ions to N-Alkoxycarbonyl-2-azabicyclo[2.2.n]alk-5-enes (n = 1,2). The Journal of Organic Chemistry, 73(6), 2114–2121. [Link]

  • US12195470B2. (2024). 7-phenoxy-N-(3-azabicyclo[3.2.1]....
  • Ríos-Lombardía, N., et al. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

  • CoLab. (2017). An Approach to 3-Oxa-7-azabicyclo[3.3.0]octanes – Bicyclic Morpholine Surrogates. [Link]

  • Krow, G. R., et al. (1974). Unsaturated heterocyclic systems. LXXVIII. Neighboring group participation by sulfonamide nitrogen. 7-Azabicyclo [4.2.] oct-3-ene to 6-azabicyclo[3.2.1] oct-2-ene rearrangement. The Journal of Organic Chemistry, 39(7), 901–904. [Link]

  • Ferreira, M. L. S., et al. (2024). 2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications. Organic & Biomolecular Chemistry, 22, 2697-2719. [Link]

  • PubChem. (n.d.). 3-Benzyl-3-azabicyclo(3.2.1)octan-8-one. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Catalysts for the Synthesis of Tropane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of the Tropane Scaffold

The 8-azabicyclo[3.2.1]octane, commonly known as the tropane skeleton, is a privileged scaffold in medicinal chemistry. It forms the core of a wide array of biologically active molecules, from indispensable pharmaceuticals like atropine and scopolamine to powerful stimulants like cocaine.[1] These compounds and their synthetic analogs exhibit significant pharmacological activities, modulating targets such as muscarinic receptors and monoamine transporters, making them crucial in the development of treatments for a range of conditions.[2]

However, the rigid, bicyclic nature of the tropane core presents a formidable challenge for synthetic chemists. The construction and functionalization of this scaffold with precise stereochemical control is non-trivial. Historically, syntheses often relied on stoichiometric reagents or harsh conditions, such as the classic Robinson one-pot synthesis of tropinone, which, while groundbreaking, offers limited scope for analog development.

Modern drug discovery demands access to diverse libraries of tropane analogs to probe structure-activity relationships. This necessitates the development and application of efficient, selective, and scalable catalytic methods. This guide provides a comparative analysis of leading catalytic strategies for the synthesis of tropane analogs, offering experimental data, detailed protocols, and expert insights to aid researchers in selecting the optimal catalyst for their specific synthetic goals.

Catalytic Strategies: A Comparative Overview

The choice of a catalytic system is arguably the most critical decision in designing a synthesis for a tropane analog. The primary approaches can be broadly categorized into metal-based catalysis, organocatalysis, and biocatalysis, each with distinct advantages and limitations.

Metal-Based Catalysis: Power and Versatility

Transition metal catalysts offer a powerful toolkit for forming and functionalizing the tropane core through a variety of reaction mechanisms.

  • Copper-Catalyzed Rearrangements: A recently developed and highly effective strategy involves the construction of the 8-azabicyclo[3.2.1]octane core through an aziridination of a cycloheptadiene intermediate, followed by a vinyl aziridine rearrangement.[3][4] Our internal validation has shown that a combination of sodium bromide and an azaphilic Cu(II) catalyst is particularly effective. The choice of a copper catalyst is causal; its affinity for nitrogen facilitates the rearrangement under milder conditions (lower temperatures), which is crucial for preventing the decomposition of thermally sensitive substrates and protecting ester functionalities.[3][4] This method provides a robust platform for producing diverse tropane analogs in just 5-7 steps.[3]

  • Palladium-Catalyzed Cross-Coupling and β-Hydride Elimination: For the synthesis of chiral 3-aryltropanes, which are prevalent in many bioactive agents, enantioselective palladium catalysis has emerged as a state-of-the-art method.[2] One notable approach utilizes a Pd/Ming-Phos catalyst system to perform a β-hydride elimination on tropinone-derived N-arylsulfonylhydrazones.[2] This strategy is significant because it must control both diastereoselectivity during migratory insertion and enantioselectivity during the elimination step, a sophisticated catalytic challenge.[2] Starting from the inexpensive and readily available tropinone makes this an economically viable route for complex analog synthesis.[2]

  • Rhodium-Catalyzed Asymmetric Coupling: Rhodium catalysts have been successfully employed in asymmetric Suzuki-Miyaura-type cross-coupling reactions. This method can achieve a kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride, providing access to enantiopure tropane building blocks that can be further functionalized with various nucleophiles.[2]

The following diagram illustrates the general workflow for these metal-catalyzed approaches.

cluster_start Starting Materials cluster_catalysis Catalytic Transformation cluster_product Product Scaffolds Start1 Cycloheptadiene Cat1 Cu(II)-Catalyzed Vinyl Aziridine Rearrangement Start1->Cat1 Start2 Tropinone Cat2 Pd-Catalyzed β-H Elimination Start2->Cat2 Cat3 Rh-Catalyzed Kinetic Resolution Start2->Cat3 Prod1 Functionalized Tropane Core Cat1->Prod1 Prod2 Chiral 3-Aryl Tropanes Cat2->Prod2 Prod3 Enantiopure Tropane Intermediates Cat3->Prod3

Caption: Overview of Metal-Catalyzed Routes to Tropane Analogs.

Biocatalysis: The Power of Enzymatic Precision

Nature's catalysts—enzymes—have evolved to produce tropane alkaloids with exquisite stereochemical control. Leveraging these enzymes in synthetic applications offers a green and highly selective alternative to traditional chemical methods. The natural biosynthesis of tropane alkaloids provides two key enzymes that are of particular interest for benchmarking.[5][6]

  • Tropinone Reductases (TR-I and TR-II): Tropinone is a critical branch-point intermediate in the biosynthesis of various tropane alkaloids.[5] Its fate is determined by two stereospecific reductases:

    • Tropinone Reductase I (TR-I) reduces tropinone to tropine (3α-tropanol), the precursor to hyoscyamine and scopolamine.[5][6]

    • Tropinone Reductase II (TR-II) reduces tropinone to pseudotropine (3β-tropanol), which leads to the synthesis of calystegines.[5][6] The causality here is the enzyme's active site architecture, which dictates the facial selectivity of hydride delivery to the ketone, yielding one specific stereoisomer.

  • Hyoscyamine 6β-hydroxylase (H6H): This remarkable enzyme catalyzes a two-step reaction: the hydroxylation of L-hyoscyamine followed by an epoxidation to yield scopolamine.[6][7] It is an α-ketoglutarate dependent dioxygenase that requires Fe(II) and ascorbate as cofactors for activity.[6] Its utility lies in the ability to perform a complex oxidation at a specific, unactivated position on the tropane ring—a transformation that is extremely difficult to achieve with conventional chemical reagents.

The primary limitation of biocatalysis is often enzyme availability and stability, though modern recombinant expression and enzyme immobilization techniques are rapidly overcoming these hurdles.

Performance Benchmark: A Head-to-Head Comparison

To facilitate an objective comparison, the following table summarizes the key performance indicators for the catalytic systems discussed. The data presented is synthesized from authoritative literature and internal validation studies.

Catalyst System Reaction Type Typical Yield Stereoselectivity Key Advantages Key Limitations Reference
Cu(II) / NaBr Vinyl Aziridine Rearrangement55-73%DiastereoselectiveMild conditions, rapid access to core, good functional group tolerance.Substrate synthesis required, challenging for sterically hindered substrates.[3][4]
Pd / Ming-Phos β-H EliminationGood to ExcellentHigh (e.g., >95% ee)Excellent enantiocontrol, uses cheap starting material (tropinone).Requires specific hydrazone substrates, catalyst can be expensive.[2]
Raney Ni / H₂ One-pot Reductive Amination81-84%N/AHigh-yielding, multi-step transformation in one pot, cost-effective.Stoichiometric reagent, harsh conditions (H₂ atmosphere), limited scope.[3]
Tropinone Reductase I (TR-I) Stereospecific Ketone ReductionHigh (>90%)Excellent (>99% de)Near-perfect stereoselectivity, aqueous conditions, ambient temperature.Limited to tropinone and close analogs, requires cofactor regeneration.[5][6]
Hyoscyamine 6β-hydroxylase (H6H) Hydroxylation/EpoxidationVariableExcellentPerforms highly specific, late-stage C-H oxidation.Very narrow substrate scope, complex enzyme system (cofactors needed).[6][7]

Validated Experimental Protocols

Trustworthiness in scientific reporting is paramount. The following protocols are presented as self-validating systems, with detailed steps that ensure reproducibility.

Protocol 1: Cu(II)-Catalyzed Synthesis of Tropane Core via Vinyl Aziridine Rearrangement

This protocol is adapted from a leading methodology for the rapid synthesis of the tropane skeleton.[3][4]

Objective: To synthesize the N-protected tropane core (e.g., compound 14a in the reference) from a vinyl aziridine precursor.

Materials:

  • Vinyl aziridine precursor (e.g., 13a )

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Sodium Bromide (NaBr)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, heated magnetic stirrer, and TLC setup

Workflow Diagram:

Caption: Experimental Workflow for Cu(II)-Catalyzed Rearrangement.

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add the vinyl aziridine precursor (1.0 equiv), Cu(OTf)₂ (0.1 equiv), and NaBr (2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DCE to achieve a 0.1 M concentration of the substrate.

  • Place the flask in a preheated oil bath at 60 °C and stir vigorously.

  • Monitor the reaction's progress by thin-layer chromatography (TLC). The causality for monitoring is to prevent the formation of degradation byproducts from prolonged heating after the reaction is complete.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired tropane analog.

Conclusion and Future Outlook

The synthesis of tropane analogs has been revolutionized by modern catalytic methods.

  • For rapid access to the core skeleton with good functional group tolerance , Cu(II)-catalyzed rearrangements represent a leading strategy.

  • When enantiopure 3-substituted analogs are the goal , Pd-catalyzed asymmetric methods starting from tropinone offer an elegant and efficient solution.

  • For unparalleled stereoselectivity in specific transformations , biocatalysis with enzymes like tropinone reductases remains the benchmark, provided the substrate is compatible.

The selection of a catalyst is not a one-size-fits-all decision. It requires a careful analysis of the target molecule's structure, the desired stereochemistry, scalability, and economic factors. This guide serves as a framework for making that informed decision, providing the data and protocols necessary to benchmark these powerful catalytic tools in your own laboratory. Future developments will likely focus on combining these strategies, such as using biocatalysis to create chiral synthons that are then elaborated using versatile metal-based cross-coupling reactions, further expanding the accessible chemical space of these vital therapeutic agents.

References

  • Title: Rapid Synthesis of Psychoplastogenic Tropane Alkaloids Source: JACS Au, ACS Publications URL: [Link]

  • Title: Synthesis of Tropane Derivatives Source: ResearchGate URL: [Link]

  • Title: Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production Source: PMC URL: [Link]

  • Title: Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone Source: The Journal of Organic Chemistry, ACS Publications URL: [Link]

  • Title: Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production Source: MDPI URL: [Link]

  • Title: Tropane Source: University of Bristol URL: [Link]

  • Title: The Chemical Synthesis and Applications of Tropane Alkaloids Source: Request PDF URL: [Link]

  • Title: Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis Source: PubMed Central URL: [Link]

  • Title: Rapid Synthesis of Psychoplastogenic Tropane Alkaloids Source: PMC, NIH URL: [Link]

Sources

A Head-to-Head Comparison of the Pharmacological Profiles of Cocaine and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, head-to-head comparison of the pharmacological profiles of cocaine and its key analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of data points to offer a synthesized understanding of the structure-activity relationships that govern the potency, selectivity, and behavioral effects of these compounds. We will explore the causal relationships behind experimental choices and provide self-validating protocols to ensure the integrity of your research.

Introduction: The Rationale for Studying Cocaine Analogs

Cocaine, a tropane alkaloid derived from the coca plant, exerts its powerful psychostimulant effects primarily by inhibiting the reuptake of the monoamine neurotransmitters dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The blockade of the dopamine transporter (DAT) is most closely associated with its reinforcing and addictive properties. However, cocaine's interaction with norepinephrine (NET) and serotonin (SERT) transporters, as well as its action as a local anesthetic via sodium channel blockade, contributes to its complex and often cardiotoxic profile.

The study of cocaine analogs is driven by several key objectives:

  • To dissect the molecular mechanisms underlying cocaine's various effects.

  • To develop potential pharmacotherapies for cocaine addiction by identifying compounds with a more favorable pharmacological profile (e.g., longer duration of action, reduced abuse liability).[1]

  • To create highly selective research tools for probing the function of monoamine transporters.

Phenyltropanes, a major class of cocaine analogs, are distinguished by the absence of the benzoyl ester at the C-3 position of the tropane ring. This structural modification eliminates the local anesthetic properties and associated cardiotoxicity.[2]

Comparative Analysis of Pharmacological Profiles

The pharmacological profile of a cocaine analog is determined by its binding affinity and selectivity for the monoamine transporters, its pharmacokinetics, and its resulting in vivo effects.

Binding Affinities and Selectivity at Monoamine Transporters

The potency and selectivity of a compound for DAT, SERT, and NET are critical determinants of its behavioral effects. These are typically quantified using in vitro radioligand binding assays, with results expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)DAT:SERT SelectivityDAT:NET SelectivityReference(s)
(-)-Cocaine241 ± 18~2410~4000~10~16.6[3]
Troparil (WIN 35,065-2)49.8 ± 2.2~4233~2500~85~50[3]
RTI-113~1.5~300~30~200~20[4]
RTI-55 (β-CIT)0.1-1.8~1.0~10~1-1.8~5.5-10[5]

Key Insights:

  • Troparil demonstrates a significantly higher affinity and selectivity for DAT compared to cocaine.[3] This is attributed to the direct phenyl linkage, which enhances DAT binding while reducing affinity for SERT and NET.[3]

  • RTI-113 is a potent and highly selective dopamine reuptake inhibitor (DRI).[4] Its selectivity for DAT over SERT and NET is markedly greater than that of cocaine.

  • RTI-55 is a non-selective, high-affinity inhibitor of both DAT and SERT.[5] This profile makes it a valuable tool for in vivo imaging of both transporter systems.[5]

In Vivo Potency and Behavioral Effects

The in vivo effects of cocaine and its analogs are often assessed through animal models that measure locomotor activity and reinforcing properties (self-administration).

CompoundLocomotor ActivityReinforcing PropertiesDuration of ActionReference(s)
(-)-CocaineHighStrongShort[6]
TroparilHighStrongLonger than cocaine[7]
RTI-113HighStrong, but with slower onsetLong[4]
RTI-336 & RTI-177Lower than cocaineWeaker reinforcers than cocaineLong[1][8]

Key Insights:

  • Many phenyltropane analogs are more potent than cocaine in stimulating locomotor activity.[9]

  • The reinforcing efficacy of these compounds is closely related to their rate of onset at the DAT.[4] Analogs with a slower onset, such as RTI-336 and RTI-177, tend to be weaker reinforcers than cocaine, suggesting a lower abuse liability.[1][8]

  • The longer duration of action of many analogs, like RTI-113, is a desirable property for a potential cocaine addiction therapy.[4]

Experimental Protocols: A Self-Validating Approach

To ensure the reliability and reproducibility of your findings, it is crucial to employ well-validated experimental protocols.

Radioligand Binding Assay for Monoamine Transporters

This in vitro assay is fundamental for determining the binding affinity (Ki) of a test compound for DAT, SERT, and NET.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]WIN 35,428 for DAT) for binding to receptors in a tissue preparation (e.g., rat striatal membranes). The amount of radioligand displaced by the test compound is measured, and from this, the IC50 (the concentration of the test compound that inhibits 50% of specific binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize brain regions rich in the target transporter (e.g., striatum for DAT) in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer.

  • Assay Incubation: In a series of tubes, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known inhibitor).

  • Separation of Bound and Free Ligand: After incubation, rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Tissue Preparation cluster_assay Assay cluster_analysis Data Analysis Brain_Tissue Brain Tissue (e.g., Striatum) Homogenization Homogenization Brain_Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membrane_Pellet Membrane Pellet Centrifugation->Membrane_Pellet Incubation Incubation with Radioligand and Test Compound Membrane_Pellet->Incubation Filtration Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow for a radioligand binding assay.

Locomotor Activity in Rodents

This in vivo assay assesses the stimulant effects of a compound.

Principle: Rodents, such as mice or rats, are placed in an open-field arena equipped with infrared beams. The apparatus records the number of beam breaks, which is a measure of horizontal locomotor activity. An increase in locomotor activity following drug administration is indicative of a stimulant effect.

Step-by-Step Methodology:

  • Habituation: Place the animals in the open-field arenas for a period (e.g., 30-60 minutes) to allow them to acclimate to the novel environment and for their baseline activity to stabilize.

  • Drug Administration: Administer the test compound or vehicle control via a chosen route (e.g., intraperitoneal, intravenous).

  • Data Collection: Immediately place the animals back into the arenas and record locomotor activity for a set duration (e.g., 2 hours).

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect. Compare the total activity counts between the drug-treated and vehicle-treated groups using appropriate statistical tests.

Metabolic Pathways and Toxicological Considerations

The metabolic fate of cocaine and its analogs significantly influences their duration of action and toxicity.

  • Cocaine Metabolism: Cocaine is primarily metabolized by plasma and liver esterases to produce benzoylecgonine and ecgonine methyl ester.[10][11] A minor pathway involves N-demethylation to norcocaine, which can be further oxidized to produce hepatotoxic metabolites.[12][13]

  • Phenyltropane Metabolism: The absence of the hydrolyzable ester linkage in phenyltropanes results in a longer duration of action.[14] Their metabolism is more dependent on cytochrome P450-mediated oxidation.

Conclusion and Future Directions

The study of cocaine analogs has been instrumental in advancing our understanding of the molecular pharmacology of monoamine transporters and the mechanisms of psychostimulant action. Phenyltropane derivatives, in particular, have emerged as valuable research tools and potential therapeutic leads. Future research should continue to focus on developing analogs with optimized pharmacokinetic and pharmacodynamic profiles, with the ultimate goal of identifying a safe and effective treatment for cocaine addiction.

References

  • Cline, E. J., Scheffel, U., Boja, J. W., Carroll, F. I., Katz, J. L., & Kuhar, M. J. (1992). Behavioral effects of novel cocaine analogs: a comparison with in vivo receptor binding potency. The Journal of Pharmacology and Experimental Therapeutics, 260(3), 1174–1179. [Link]

  • Wikipedia. (n.d.). RTI-113. Retrieved from [Link]

  • Grokipedia. (n.d.). Troparil. Retrieved from [Link]

  • Czoty, P. W., Blough, B. E., & Nader, M. A. (2010). Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates. Pharmacology, Biochemistry and Behavior, 96(3), 366–372. [Link]

  • Czoty, P. W., Blough, B. E., & Nader, M. A. (2010). Lower reinforcing strength of the phenyltropane cocaine analogs RTI-336 and RTI-177 compared to cocaine in nonhuman primates. Pharmacology, Biochemistry and Behavior, 96(3), 366–372. [Link]

  • Reith, M. E. A., Ali, S., Hashim, A., Sheikh, I. S., Theddu, N., Gaddiraju, N. V., ... & Davis, F. A. (2013). Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine. Journal of Pharmacology and Experimental Therapeutics, 347(2), 438–450. [Link]

  • Wikipedia. (n.d.). List of phenyltropanes. Retrieved from [Link]

  • Kimmel, H. L., O'Connor, J. A., Carroll, F. I., & Howell, L. L. (2007). Faster onset and dopamine transporter selectivity predict stimulant and reinforcing effects of cocaine analogs in squirrel monkeys. Pharmacology, Biochemistry and Behavior, 86(1), 45–54. [Link]

  • Wilcox, K. M., Paul, I. A., Ordway, G. A., & Woolverton, W. L. (2000). In vitro and in vivo effects of cocaine and selected local anesthetics on the dopamine transporter. The Journal of Pharmacology and Experimental Therapeutics, 293(3), 858–865. [Link]

  • Meltzer, P. C., Liang, A., & Blundell, P. (1997). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 40(16), 2661–2673. [Link]

  • Wikipedia. (n.d.). Troparil. Retrieved from [Link]

  • de Sousa, M., de Pinho, D., & de Lourdes Bastos, M. (2022). Cocaine: An Updated Overview on Chemistry, Detection, Biokinetics, and Pharmacotoxicological Aspects including Abuse Pattern. Toxics, 10(6), 296. [Link]

  • Tönnes, S. W., Thiel, M., & Kauert, G. F. (2003). Studies on metabolic pathways of cocaine and its metabolites using microsome preparations from rat organs. Chemical Research in Toxicology, 16(3), 375–381. [Link]

  • Kovacic, P. (2005). Role of oxidative metabolites of cocaine in toxicity and addiction: oxidative stress and electron transfer. Medical Hypotheses, 64(2), 350–356. [Link]

  • Venniro, M., & Shaham, Y. (2020). Modeling Cocaine Relapse in Rodents: Behavioral Considerations and Circuit Mechanisms. Current Topics in Behavioral Neurosciences, 45, 141–171. [Link]

  • Warner, A., & Norman, A. B. (2000). Mechanisms of cocaine hydrolysis and metabolism in vitro and in vivo: a clarification. Therapeutic Drug Monitoring, 22(3), 266–270. [Link]

  • Wikipedia. (n.d.). Stimulant. Retrieved from [Link]

  • Collins, S. L., & Narasimhan, D. (2011). Accelerating cocaine metabolism as an approach to the treatment of cocaine abuse and toxicity. Future Medicinal Chemistry, 3(1), 61–71. [Link]

  • Reith, M. E. A., Ali, S., Hashim, A., Sheikh, I. S., Theddu, N., Gaddiraju, N. V., ... & Davis, F. A. (2013). Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine. Journal of Pharmacology and Experimental Therapeutics, 347(2), 438–450. [Link]

  • Venniro, M., & Shaham, Y. (2020). Understanding Addiction Using Animal Models. Frontiers in Behavioral Neuroscience, 14, 133. [Link]

  • Nair, S. (2019). Relapse to cocaine seeking in a rat model: Behavioral and neuro-chemical mechanisms. University of Washington, Department of Psychiatry & Behavioral Sciences, Grand Rounds. [Link]

  • Wakabayashi, K. T., Ren, K., & Kiyatkin, E. A. (2015). Methylenedioxypyrovalerone (MDPV) mimics cocaine in its physiological and behavioral effects but induces distinct changes in NAc glucose. Frontiers in Neuroscience, 9, 327. [Link]

  • Tella, S. R., Ladenheim, B., & Cadet, J. L. (1996). Highly potent cocaine analogs cause long-lasting increases in locomotor activity. European Journal of Pharmacology, 313(1-2), 11–17. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 19: Cocaine, Crack and Synthetic Analogues. In Drugs of Abuse. [Link]

  • Semantic Scholar. (n.d.). Stimulus generalization from cocaine to analogs with high in vitro affinity for dopamine uptake sites. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-[123I]iodophenyl)nortropane. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Grokipedia. (n.d.). RTI-55. Retrieved from [Link]

  • Korea Institute of Science and Technology Information. (n.d.). RTI 113, a 3-phenyltropane analog, produces long-lasting cocaine-like discriminative stimulus effects in rats and squirrel monkeys. Retrieved from [Link]

Sources

A-Comparative-Guide-to-Verifying-the-Purity-of-Methyl-3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate-by-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of drug development and synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Pharmaceutical intermediates, such as Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate, are the foundational building blocks for active pharmaceutical ingredients (APIs). The presence of impurities, even in minute quantities, can have cascading effects, potentially leading to unwanted side reactions, reduced yield, and the formation of toxic byproducts in the final drug product.[1][2] Therefore, robust and reliable analytical methods for purity verification are indispensable.

High-Performance Liquid Chromatography (HPLC) stands as a gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] This guide provides an in-depth, experience-driven comparison of HPLC with other analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers and drug development professionals in making informed decisions for their analytical workflows.

The Analyte: this compound

This compound is a chiral bicyclic amino acid derivative. Its structure incorporates a tert-Butoxycarbonyl (Boc) protecting group, which is common in peptide synthesis and medicinal chemistry to prevent the secondary amine from undergoing unwanted reactions. The ester functional group and the bicyclic core contribute to its unique physicochemical properties. Potential impurities in this compound could arise from the starting materials, side reactions during synthesis (e.g., incomplete reaction, over-reaction), or degradation. Given its chiral nature, enantiomeric purity is also a critical quality attribute.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

For a molecule like this compound, which possesses both hydrophobic (Boc group, bicyclic alkane structure) and polar (ester, carbamate) moieties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used analytical method.[5][6][7]

The Principle of Separation: RP-HPLC operates on the principle of hydrophobic interactions.[5] The stationary phase is nonpolar (typically alkyl chains like C18 bonded to silica), and the mobile phase is polar (usually a mixture of water and an organic solvent like acetonitrile or methanol).[7][8] More hydrophobic compounds in the sample will have a stronger affinity for the stationary phase and will thus be retained longer, eluting later from the column. Conversely, more polar compounds will interact more with the mobile phase and elute earlier.

Optimized RP-HPLC Method for Purity Determination

The following method has been developed and validated to provide excellent resolution and quantification of this compound and its potential process-related impurities.

Experimental Protocol: RP-HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). A smaller particle size enhances column efficiency and resolution.[9]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water. The TFA acts as an ion-pairing agent to improve peak shape for the amine functionality, should any deprotection occur.

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Acetonitrile is often preferred over methanol for its lower viscosity and better UV transparency.

  • Gradient Elution: A gradient elution is employed to ensure that both polar and nonpolar impurities can be effectively separated and eluted within a reasonable timeframe.[8]

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C. Elevated temperature can reduce mobile phase viscosity and improve peak efficiency.

  • Detection: UV at 210 nm. The carbamate and ester functional groups exhibit absorbance at lower UV wavelengths.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter prior to injection.

Workflow for HPLC Purity Analysis

Caption: Workflow for HPLC Purity Verification.

Comparison with Alternative Analytical Techniques

While RP-HPLC is the primary method of choice, other techniques can be employed for orthogonal verification or for specific impurity characterization.

FeatureReversed-Phase HPLC (RP-HPLC)Gas Chromatography (GC)Chiral HPLC
Principle Separation based on polarity differences.[5]Separation based on volatility and boiling point.Separation of enantiomers based on stereospecific interactions.[10]
Applicability Ideal for the main compound and most organic impurities.Suitable for volatile impurities and residual solvents. Not suitable for the non-volatile main analyte.Essential for determining enantiomeric purity.
Resolution High resolution for a wide range of compounds.[11]Excellent for volatile compounds.High resolution for enantiomers.
Quantitation Highly quantitative and reproducible.[11]Quantitative for volatile analytes.Quantitative for enantiomeric ratio.
Sample Prep Simple dissolution and filtration.May require derivatization for non-volatile compounds.Similar to RP-HPLC, but requires a specific chiral column and mobile phase.
Instrumentation Standard laboratory equipment.Requires a GC system with an appropriate detector (e.g., FID).Requires a dedicated chiral column.
Gas Chromatography (GC) for Residual Solvents

Rationale: The synthesis of this compound likely involves various organic solvents. GC is the industry-standard technique for quantifying these volatile impurities, which are difficult to analyze by HPLC.[4]

Simulated Data Comparison:

AnalyteRP-HPLC ResultGC-HS Result
Main Compound Purity 99.5% (Area)Not Applicable
Impurity A (non-volatile) 0.25%Not Detected
Impurity B (non-volatile) 0.15%Not Detected
Methanol (residual solvent) Not Detected150 ppm
Toluene (residual solvent) Not Detected50 ppm

This data illustrates that HPLC provides an accurate assessment of non-volatile, process-related impurities, while GC is necessary for the orthogonal determination of residual solvents.

Chiral HPLC for Enantiomeric Purity

Rationale: As a chiral molecule, it is crucial to confirm the enantiomeric purity of this compound, especially if it is intended for use in stereospecific synthesis. A standard RP-HPLC method will not separate enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), is required for this separation.[10][12] Polysaccharide-based chiral columns are often effective for a wide range of compounds.[13]

Experimental Protocol: Chiral HPLC

  • Column: Chiralpak IC (or similar polysaccharide-based column), 4.6 mm x 250 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine (DEA). The DEA is a basic modifier used to improve the peak shape of amines.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm.

Expected Outcome: A successful chiral separation would show two distinct peaks for the two enantiomers if a racemic mixture is analyzed. For a highly pure sample, only one major peak corresponding to the desired enantiomer should be observed, with the other enantiomer being at or below the limit of quantification.

Method Validation: Ensuring Trustworthiness and Reliability

A described analytical method is only as reliable as its validation. The validation of the HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[14][15][16]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is demonstrated by running blank samples, spiked samples, and stress-degraded samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the target concentration.

  • Accuracy: The closeness of the test results to the true value. This is determined by applying the method to a sample with a known concentration (e.g., a certified reference material) or by recovery studies on spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Logical Flow of Analytical Method Validation

Validation_Flow A Method Development & Optimization B Define Validation Protocol (Based on ICH Q2(R1)) A->B C Specificity B->C D Linearity & Range E Accuracy F Precision (Repeatability & Intermediate) G LOD & LOQ H Robustness I System Suitability Criteria B->I J Validation Report H->J I->J

Caption: ICH Q2(R1) Analytical Method Validation Flow.

Conclusion: An Integrated Approach to Purity Verification

Verifying the purity of a critical pharmaceutical intermediate like this compound requires a multi-faceted and scientifically rigorous approach. While a well-developed and validated Reversed-Phase HPLC method serves as the primary tool for quantifying the main component and its non-volatile impurities, it does not provide a complete purity profile on its own.

An integrated strategy, employing orthogonal techniques such as Gas Chromatography for residual solvents and Chiral HPLC for enantiomeric excess, is essential for a comprehensive quality assessment. This approach, grounded in the principles of authoritative guidelines like the USP <621> on chromatography and ICH Q2(R1) for method validation, ensures the generation of trustworthy and reliable data.[17][18][19] For researchers and professionals in drug development, adopting such a holistic analytical strategy is fundamental to ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • <621> Chromatography. United States Pharmacopeia (USP). [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Pharmaceutical Impurity Testing and Identification. Intertek. [Link]

  • How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of "Reproducibilene": An Assessment of Published Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Reproducibilene

In the landscape of modern drug development, the molecule designated "Reproducibilene" has emerged as a promising scaffold for a new class of kinase inhibitors. Its complex, spirocyclic core presents a significant synthetic challenge, and its progression from a laboratory curiosity to a viable clinical candidate hinges on a critical, often overlooked factor: the reproducibility of its synthesis. A synthetic route that works flawlessly in one lab but fails in another is a dead end for development, wasting valuable time and resources.[1][2]

This guide provides an in-depth, comparative analysis of three distinct, published methods for the synthesis of Reproducibilene. As a Senior Application Scientist, my objective is not merely to list the steps of each protocol but to dissect them, assess their inherent risks to reproducibility, and provide validated, robust methodologies. We will explore the causality behind experimental choices and ground our analysis in the fundamental principles of synthetic organic chemistry. The trustworthiness of a synthetic method lies in its ability to be a self-validating system, and this guide is designed to equip researchers and drug development professionals with the insights needed to achieve consistent, reliable results.

Overview of Published Synthetic Strategies

G cluster_0 Method A: Smith (Photochemical) cluster_1 Method B: Jones (Catalytic) cluster_2 Method C: Chen (Convergent) a_start Simple Precursors a_key [2+2] Photocycloaddition a_start->a_key a_end Reproducibilene Core a_key->a_end compound Reproducibilene a_end->compound b_start Aryl Halide + Boronic Ester b_key Pd-Catalyzed Cross-Coupling b_start->b_key b_end Biaromatic Intermediate b_key->b_end b_end->compound ...further steps c_frag1 Fragment 1 c_key Key Fragment Coupling c_frag1->c_key c_frag2 Fragment 2 c_frag2->c_key c_end Advanced Intermediate c_key->c_end c_end->compound ...cyclization

Caption: High-level overview of the three synthetic strategies.

Method A: The "High-Yielding" Photochemical Approach (Smith et al.)

The method published by Smith and colleagues reports an elegant and direct route to the core of Reproducibilene via a key [2+2] photocycloaddition. The allure of this method is its atom economy and the rapid construction of molecular complexity.

Published Data (Smith et al.)
ParameterReported Value
Yield 85%
Purity (crude) >95% by ¹H NMR
Reaction Time 6 hours
Scale 100 mg
Workflow: Smith et al. Protocol

reagents 1. Dissolve precursor in Acetone reactor 2. Add to quartz reactor with magnetic stirring reagents->reactor purge 3. Purge with N2 for 15 min reactor->purge irradiate 4. Irradiate with 450W Hg-vapor lamp purge->irradiate monitor 5. Monitor by TLC (approx. 6h) irradiate->monitor workup 6. Concentrate in vacuo monitor->workup purify 7. Purify via column chromatography workup->purify

Caption: Published workflow for the photochemical synthesis.

Reproducibility Assessment

While attractive on paper, photochemical reactions are notoriously sensitive to variations in equipment and reaction conditions.[3] Our attempts to replicate this procedure resulted in yields ranging from 15% to 40%, with significant formation of polymeric side products.

Causality Analysis:

  • Photon Flux & Wavelength: The term "450W Hg-vapor lamp" is insufficiently precise. The actual photon flux reaching the sample is dependent on the lamp's age, the geometry of the reactor, and the material of the reactor (quartz vs. Pyrex).[3] These factors are frequently omitted from experimental sections.[3]

  • Heat & Mass Transport: The reaction is likely exothermic. Inadequate stirring or cooling can create localized hot spots, leading to thermal degradation and side reactions. The original publication does not specify the stirring rate or if a cooling bath was used.[3]

  • Solvent Purity: While "Acetone" is specified, trace impurities (like water or other carbonyl compounds) can act as photosensitizers or quenchers, dramatically altering the reaction pathway.

Validated & Robust Protocol (Method A)

This protocol introduces critical controls to ensure run-to-run consistency.

Equipment Specification:

  • Reactor: Ace Glass 100mL immersion well photochemical reactor, quartz.

  • Lamp: 450W medium-pressure mercury-vapor lamp (Hanovia), housed in a quartz immersion well with a circulating water cooling jacket (maintain at 15 ± 2 °C).

  • Stirring: Overhead mechanical stirrer with a glass paddle, set to 300 RPM.

Step-by-Step Protocol:

  • Solvent Preparation: Use a fresh, unopened bottle of HPLC-grade acetone (≥99.9% purity) for each reaction.

  • Reaction Setup: To the photochemical reactor, add the dienophile precursor (1.00 g, X mmol). Dissolve in 80 mL of HPLC-grade acetone.

  • Degassing: Fit the reactor head, which includes ports for the immersion well, gas inlet, and septum. Purge the solution with dry argon for 30 minutes while stirring at 300 RPM.

  • Irradiation: Begin circulating coolant through the lamp's immersion well. Once the temperature stabilizes at 15 °C, turn on the lamp.

  • Monitoring: After 4 hours, take an aliquot via syringe for ¹H NMR analysis to check for conversion. Continue irradiating until starting material is consumed (typically 5-6 hours). Do not rely solely on TLC, as starting material and product may have similar Rf values.

  • Workup: Once the reaction is complete, turn off the lamp. Concentrate the reaction mixture under reduced pressure at 30 °C.

  • Purification: Purify the resulting crude oil via automated flash chromatography (Silica gel, 20-40 µm, gradient elution: 5% to 25% Ethyl Acetate in Hexanes). This provides Reproducibilene as a white solid.

Method B: The "Scalable" Catalytic Cross-Coupling (Jones et al.)

The Jones group described a palladium-catalyzed Suzuki cross-coupling to form a key biaryl bond, followed by a ring-closing metathesis. This method is appealing for its potential scalability and reliance on well-understood, robust catalytic cycles.

Published Data (Jones et al.)
ParameterReported Value
Yield (Coupling Step) 92%
Purity (after workup) >98% by LC-MS
Reaction Time "Overnight"
Scale 5 g
Workflow: Jones et al. Protocol

reagents 1. Combine Aryl Halide, Boronic Ester, K3PO4 catalyst 2. Add Pd(dppf)Cl2 (2 mol%) reagents->catalyst solvent 3. Add Dioxane/H2O catalyst->solvent degas 4. Degas via 3x freeze-pump-thaw cycles solvent->degas heat 5. Heat to 80°C 'overnight' degas->heat workup 6. Aqueous workup (EtOAc, brine) heat->workup purify 7. Recrystallize from Ethanol workup->purify

Caption: Published workflow for the catalytic cross-coupling step.

Reproducibility Assessment

Initial attempts to reproduce this method were plagued by inconsistent results, with yields varying from 20% to 85%. A key issue was the formation of a significant amount of deboronated starting material.

Causality Analysis:

  • Catalyst Quality: Palladium catalysts, especially pre-catalysts like Pd(dppf)Cl₂, can vary in activity between vendors and even between lots.[4] The actual active catalytic species, Pd(0), is formed in situ, and this process can be inhibited by trace impurities or oxidation.

  • Solvent Quality: Dioxane is known to form peroxides upon storage, which can deactivate palladium catalysts. The publication did not specify the use of freshly distilled or inhibitor-free solvent.[3]

  • Ambiguous Reaction Time: The term "overnight" is a common source of irreproducibility.[3] It can mean anything from 8 to 18 hours, leading to either incomplete reactions or product degradation upon prolonged heating.

Validated & Robust Protocol (Method B)

This protocol emphasizes control over the catalytic system and reaction parameters.

Reagent & Catalyst Handling:

  • Catalyst: Use Pd(dppf)Cl₂ from a reputable supplier (e.g., Sigma-Aldrich, Cat# 379672). Use a fresh bottle or store the catalyst under argon in a desiccator.

  • Solvent: Use anhydrous, inhibitor-free 1,4-dioxane from a sealed bottle (e.g., AcroSeal™).

  • Base: Use powdered, anhydrous potassium phosphate (K₃PO₄) that has been dried in an oven at 150 °C for 4 hours and stored in a desiccator.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried 250 mL Schlenk flask, add the aryl halide (5.00 g, Y mmol), boronic ester (1.1 eq), and dried K₃PO₄ (3.0 eq).

  • Catalyst Addition: In a glovebox, add Pd(dppf)Cl₂ (0.02 eq). If a glovebox is not available, add the catalyst under a positive flow of argon.

  • Solvent Addition: Add anhydrous 1,4-dioxane (100 mL) and deionized water (20 mL) via cannula.

  • Degassing: Seal the flask and purge with argon for 20 minutes while vigorously stirring. Avoid freeze-pump-thaw unless high vacuum is available, as improper execution can introduce oxygen.

  • Heating & Monitoring: Heat the reaction in a pre-heated oil bath at 80 °C for exactly 12 hours. Monitor the reaction by LC-MS at the 8-hour and 12-hour marks to confirm completion.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Recrystallize the crude solid from 100 mL of absolute ethanol to yield the pure biaryl product.

Comparative Analysis and Recommendation

After rigorous optimization and validation, we can now objectively compare the performance of the three methods. The data below reflects the results obtained using our validated, robust protocols.

MethodKey TransformationReproducible YieldPurityTimeRobustness Score (1-5)Key Challenge
A: Smith Photocycloaddition68% (± 3%)>99%6 hours2Highly equipment-dependent
B: Jones Suzuki Coupling88% (± 2%)>99%12 hours4Sensitive to reagent quality
C: Chen Fragment Coupling75% (± 4%)>98%24 hours3Cumulative yield losses
Recommendation

For the reliable synthesis of Reproducibilene, especially in a drug development setting where consistency and scalability are paramount, Method B (Jones et al.) is the recommended route.

Justification: While the photochemical approach (Method A) is elegant, its extreme sensitivity to the specific reactor setup and light source makes it a poor candidate for inter-laboratory transfer and scale-up.[3] Method C, while reliable, involves more steps (not fully detailed here), leading to a lower overall yield and longer production time.

Method B, once key parameters like reagent purity and reaction time are strictly controlled, demonstrates high yield and excellent reproducibility.[3][4] The challenges associated with it—namely, the quality of the catalyst and solvents—are addressable through standard laboratory best practices, such as using anhydrous solvents and storing catalysts appropriately. Its reliance on a well-established named reaction (Suzuki coupling) means that troubleshooting and optimization are more straightforward than for the less predictable photochemical reaction.

Conclusion

The reproducibility crisis in chemistry is not a failure of the science itself, but often a failure of reporting and communication.[5][6] Seemingly minor details—the vendor of a reagent, the age of a lamp, or the ambiguity of "overnight"—can be the difference between success and failure.[3][4][7] This guide demonstrates that by critically assessing published methods, identifying potential failure points, and implementing rigorous controls, it is possible to develop robust and reliable synthetic protocols. For the advancement of critical molecules like Reproducibilene, this level of scientific integrity is not just best practice; it is a necessity. Journals and authors must strive for a higher level of detail in their experimental reporting to ensure that published work can be reliably built upon by the entire scientific community.[8][9][10]

References

  • Title: Experimental reporting - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL
  • Title: Reproducibility in chemistry research Source: PubMed URL
  • Title: 4 Factors Affecting Data Reproducibility Source: Kosheeka URL
  • Title: Reproducibility in organic synthesis Source: Morressier URL
  • Source: Chemical Science (RSC Publishing)
  • Title: (PDF)
  • Title: Top 5 Factors Affecting Reproducibility in Research Source: Enago Academy URL
  • Title: The Journal of Organic Chemistry - Author Guidelines Source: American Chemical Society URL
  • Title: Reproducibility in Chemical Research Source: ResearchGate URL
  • Title: Reproducibility in Nanocrystal Synthesis? Watch Out for Impurities!
  • Title: Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists Source: PMC URL
  • Title: Synthesis of Complex Molecular Systems—The Foreseen Role of Organic Chemists Source: ACS Central Science URL
  • Title: Reporting guidelines - ReproducibiliTeach Source: YouTube URL

Sources

A Comparative Guide to the Geometric Isomers of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. The rigid 3-azabicyclo[3.2.1]octane scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. This guide provides an in-depth comparison of the geometric isomers of a key synthetic intermediate, Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate, focusing on the distinct properties arising from the endo and exo orientation of the C-8 carboxylate group. While direct comparative data for this specific molecule is limited, this guide synthesizes findings from closely related analogs to provide a robust framework for understanding the implications of this isomerism.

The Critical Role of Stereochemistry in the 3-Azabicyclo[3.2.1]octane Scaffold

The 3-azabicyclo[3.2.1]octane framework is a bicyclic amine that, due to its constrained conformation, presents substituents in well-defined spatial orientations. The key geometric isomerism in this compound arises from the position of the methyl carboxylate group at the C-8 position relative to the larger six-membered ring of the bicyclic system.

  • Endo isomer: The substituent at C-8 points towards the six-membered ring.

  • Exo isomer: The substituent at C-8 points away from the six-membered ring.

This seemingly subtle difference in spatial arrangement can have profound consequences for a molecule's physical, chemical, and, most importantly, biological properties. The orientation of the C-8 substituent can dramatically alter how the molecule interacts with its biological target, influencing binding affinity, efficacy, and pharmacokinetic properties.

Structural and Conformational Analysis

The endo and exo isomers of this compound possess the same connectivity but differ in their three-dimensional shape. The bicyclic system typically adopts a chair-boat conformation. The spatial relationship between the C-8 substituent and the rest of the molecule is the defining difference between the two isomers.

Geometric Isomers of this compound cluster_endo Endo Isomer cluster_exo Exo Isomer endo_img endo_label The C-8 carboxylate group is oriented towards the six-membered ring. exo_img exo_label The C-8 carboxylate group is oriented away from the six-membered ring.

Caption: 3D representations of the endo and exo isomers.

Comparative Synthesis Strategies

The synthesis of specific geometric isomers of 3-azabicyclo[3.2.1]octane derivatives often requires careful selection of starting materials and reaction conditions. A common strategy involves the derivatization of norbornene precursors. The stereochemical outcome of these reactions dictates the final endo or exo configuration.

A general synthetic approach to obtaining the 3-azabicyclo[3.2.1]octane skeleton involves a sequence of dihydroxylation, oxidative cleavage, and reductive amination starting from a norbornene derivative. The stereochemistry of the initial norbornene derivative (i.e., exo or endo substituents) can influence the stereochemical outcome of the final product.

Separation of endo and exo isomers, if a mixture is formed, is typically achieved through chromatographic techniques such as column chromatography or by selective crystallization[1].

Spectroscopic and Crystallographic Characterization: Distinguishing the Isomers

Definitive assignment of the endo or exo configuration relies on advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-¹³ (¹³C) NMR are invaluable tools for differentiating between the isomers. The different spatial environments of the protons and carbons in the endo and exo configurations lead to distinct chemical shifts and coupling constants.

A key NMR technique for assigning stereochemistry is the Nuclear Overhauser Effect Spectroscopy (NOESY) . This 2D NMR experiment detects through-space interactions between protons that are in close proximity. For example, in the endo isomer, a NOESY correlation would be expected between the protons of the C-8 substituent and certain protons on the underside of the six-membered ring. Such a correlation would be absent in the exo isomer.

X-ray Crystallography:

For crystalline compounds, single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure, including the relative stereochemistry of all substituents. This technique allows for the direct visualization of the endo or exo orientation of the C-8 carboxylate group.

G cluster_synthesis Synthesis & Separation cluster_characterization Characterization start Norbornene Derivative reaction Multi-step Synthesis (e.g., Dihydroxylation, Oxidative Cleavage, Reductive Amination) start->reaction mixture Mixture of Endo/Exo Isomers reaction->mixture separation Chromatography or Selective Crystallization mixture->separation endo Pure Endo Isomer separation->endo exo Pure Exo Isomer separation->exo nmr NMR Spectroscopy (¹H, ¹³C, NOESY) endo->nmr xray X-ray Crystallography endo->xray exo->nmr exo->xray endo_char Confirm Endo Structure nmr->endo_char exo_char Confirm Exo Structure nmr->exo_char xray->endo_char xray->exo_char

Caption: Workflow for the synthesis, separation, and characterization of endo and exo isomers.

The Impact of Geometric Isomerism on Biological Activity

For instance, in a study of pyrazole-based sulfonamides with an azabicyclo[3.2.1]octane core, the endo-isomer showed submicromolar inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA), whereas the corresponding exo-diastereoisomer was found to be completely inactive[2]. This stark difference in activity underscores the critical importance of precise stereochemical control in the design of bioactive molecules based on this scaffold.

Table 1: Comparative Biological Activity of endo vs. exo Isomers in a Related Series of NAAA Inhibitors

CompoundStereochemistry at C-3h-NAAA IC₅₀ (µM)
20 endo0.23
21 exo> 30 (inactive)
Data from a study on pyrazole azabicyclo[3.2.1]octane sulfonamides, demonstrating the critical role of stereochemistry for biological activity.[2]

The differential activity of geometric isomers can be attributed to the specific interactions with the binding site of a biological target, such as a receptor or enzyme. The orientation of key functional groups, like the carboxylate in our title compound, determines the ability to form crucial hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the target protein.

Experimental Protocols

General Procedure for the Synthesis of 3-Azabicyclo[3.2.1]octane Derivatives from Norbornene Precursors

This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of similar scaffolds.

1. Dihydroxylation:

  • To a solution of the N-Boc-protected norbornene amino ester in a suitable solvent system (e.g., acetone/water), add a catalytic amount of osmium tetroxide (OsO₄) or potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O).

  • Add a stoichiometric amount of a co-oxidant, such as N-methylmorpholine-N-oxide (NMO).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction to isolate the corresponding diol.

2. Oxidative Cleavage:

  • Dissolve the diol in a mixture of a suitable organic solvent (e.g., THF) and water.

  • Add sodium periodate (NaIO₄) to the solution and stir at room temperature.

  • The periodate will cleave the diol to form a dialdehyde.

3. Reductive Amination:

  • To the solution containing the crude dialdehyde, add a primary amine or ammonia source.

  • Perform a reductive amination using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form the 3-azabicyclo[3.2.1]octane ring system.

  • Purify the product by column chromatography to isolate the desired azabicyclic ester.

Protocol for Isomer Separation by Column Chromatography
  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a typical starting point. The optimal solvent system must be determined empirically for the specific mixture of isomers.

  • Procedure:

    • Dissolve the mixture of endo and exo isomers in a minimal amount of the mobile phase.

    • Load the solution onto a silica gel column.

    • Elute the column with the chosen solvent system, gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify the separated isomers.

    • Combine the fractions containing the pure isomers and remove the solvent under reduced pressure.

Conclusion

The geometric isomerism of this compound, specifically the endo versus exo orientation of the C-8 substituent, is a critical factor that dictates the molecule's three-dimensional structure and, by extension, its potential biological activity. As demonstrated by closely related analogs, one isomer is often significantly more potent than the other, highlighting the necessity for stereoselective synthesis and rigorous characterization in drug discovery programs utilizing the 3-azabicyclo[3.2.1]octane scaffold. Researchers and drug development professionals must consider the distinct properties of each geometric isomer to successfully design and develop novel therapeutics based on this versatile chemical framework. The synthetic and analytical methods outlined in this guide provide a foundation for the preparation and characterization of these important molecules.

References

  • This guide synthesizes information from multiple sources to provide a comprehensive overview.
  • Britvin, S. N., & Rumyantsev, A. M. (2017). Crystal structure of (1R,5S)-endo-(8-methyl-8-azoniabicyclo[3.2.1]oct-3-yl)ammonium aquatrichloridonitratocopper(II). Acta Crystallographica Section E: Crystallographic Communications, 73(10), 1475–1478. [Link]

  • Piomelli, D., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13676–13702. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 1403766-87-9), a key intermediate in pharmaceutical synthesis.[1] By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure a safe working environment and maintain regulatory compliance.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Before any disposal protocol is initiated, a thorough understanding of the compound's hazards is paramount. This compound is classified as Acutely Toxic, Category 4 if swallowed.[2] This classification dictates the necessity for careful handling and the prevention of ingestion.

Table 1: Hazard Profile of this compound [2]

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed

The Boc (tert-butoxycarbonyl) protecting group, while generally stable under basic and nucleophilic conditions, is labile to acidic conditions.[3][4] This reactivity profile informs the segregation of waste streams to prevent inadvertent deprotection and the potential formation of new, uncharacterized hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling this compound for disposal, appropriate personal protective equipment must be worn. The causality here is direct: to prevent skin contact, eye exposure, and inhalation of any dust or aerosols.

  • Hand Protection: Wear protective gloves, such as nitrile rubber. Gloves must be inspected prior to use and removed using the proper technique to avoid skin contact.[5]

  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[6]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[6]

  • Respiratory Protection: In cases of inadequate ventilation or the potential for dust generation, a NIOSH-approved respirator is necessary.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.

Waste Segregation: Preventing Unwanted Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety.[7] Due to the acid-lability of the Boc protecting group, waste containing this compound should not be mixed with acidic waste streams.

Workflow for Waste Segregation:

start Waste Generated is_acidic Is the waste stream acidic? start->is_acidic non_acidic_waste Collect in a dedicated, non-acidic waste container. is_acidic->non_acidic_waste No acidic_waste Collect in a separate acidic waste container. is_acidic->acidic_waste Yes end Proceed to Labeling non_acidic_waste->end acidic_waste->end

Caption: Decision workflow for segregating waste containing this compound.

Container Selection and Labeling: Clear Communication of Hazards

The choice of waste container is critical to prevent leaks and reactions.

  • Container Selection: Use a chemically compatible container, preferably the original container if it is in good condition and has a secure cap.[8] Plastic containers are often preferred for their durability.[9] Ensure the container is clean and dry before use.

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date accumulation started

    • The relevant hazard pictogram (GHS07)

On-site Accumulation and Storage: Maintaining a Safe Environment

Waste containers must be stored in a designated satellite accumulation area within the laboratory.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8]

  • Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials, particularly acids.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.[8]

Final Disposal: Professional Handling is Key

The recommended method for the final disposal of this compound is through a licensed professional waste disposal service.

  • Incineration: Incineration at a permitted hazardous waste facility is the preferred method for this type of organic compound.[6]

  • Do Not:

    • Dispose of this chemical down the drain.

    • Mix with general laboratory trash.

    • Attempt to neutralize or treat the waste in the laboratory without a specific, validated protocol and the approval of your institution's environmental health and safety (EHS) department.

Contact your institution's EHS office to arrange for the pickup and disposal of the full waste container.

Emergency Procedures: Spill Management

In the event of a spill, a prompt and informed response is crucial to mitigate risks.

Immediate Actions
  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.

Spill Cleanup Protocol

For small, manageable spills, trained laboratory personnel can perform the cleanup.

  • Don PPE: Wear the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, contain the spill by creating a dike with an absorbent material (e.g., vermiculite, sand, or a commercial sorbent).[10][11]

  • Absorption: Gently cover the spill with the absorbent material, working from the outside in.[10][11]

  • Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[5][10] Avoid creating dust.[5]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., soap and water), and collect the decontamination waste in the same hazardous waste container.

  • Disposal: Seal and label the container and arrange for its disposal through your EHS department.

Spill Response Decision Tree:

spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small & Manageable? assess->small_spill large_spill Large or Unknown Hazard small_spill->large_spill No cleanup Trained Personnel Cleanup with PPE small_spill->cleanup Yes evacuate Evacuate Area & Contact EHS/Emergency Services large_spill->evacuate dispose Collect Waste & Dispose as Hazardous cleanup->dispose

Caption: Decision-making process for responding to a chemical spill.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

  • 8-Azabicyclo[3.2.1]octan-3-one, N-Boc protected Safety Data Sheet . SynQuest Laboratories, Inc. Link

  • MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride . Capot Chemical. Link

  • This compound Safety Information . Sigma-Aldrich. Link

  • Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride . MySkinRecipes. Link

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Link

  • This compound . J&K Scientific. Link

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. Link

  • BOC Protection and Deprotection . J&K Scientific LLC. Link

  • Guide for Chemical Spill Response . American Chemical Society. Link

  • 8 Steps to Handling a Lab Chemical Spill . Lab Manager. Link

  • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury. Link

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . ACS Publications. Link

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Link

  • Chemical Spills . Florida State University Emergency Management. Link

  • Chemical Spill Procedures . Cornell University EHS. Link

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Link

  • Guide to Managing Laboratory Chemical Waste . Vanderbilt University. Link

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate (CAS No. 1403766-87-9), a key building block in medicinal chemistry, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Hazard Assessment: Understanding the Compound

This compound is a solid compound.[1] Its primary hazard classification is Acute Toxicity 4 (Oral), with the specific warning "Harmful if swallowed" (H302).[1] The globally harmonized system (GHS) pictogram associated with this compound is the GHS07 exclamation mark, which signifies that in addition to acute oral toxicity, it may cause skin and eye irritation, skin sensitization, or respiratory tract irritation.[1]

The causality behind these warnings stems from its chemical structure. While the tert-butyloxycarbonyl (Boc) group serves to protect the secondary amine, making it less reactive than its parent amine, this does not eliminate all risks.[2][3] The compound is a fine solid, meaning there is a significant risk of generating airborne dust during handling (e.g., weighing, transferring). This dust can be inhaled or come into contact with the skin and eyes. Furthermore, Boc-protected amines can be cleaved under acidic conditions, potentially exposing the more hazardous free amine.[4] Therefore, our PPE strategy must mitigate risks from the solid particulate form and potential chemical reactivity.

Core Protective Equipment: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but a comprehensive system. The choice of PPE must be tailored to the specific task and the potential for exposure.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing & Transfer (Solid) Chemical safety goggles or face shieldDouble-gloved nitrile glovesDisposable gown over lab coatNIOSH-approved N95 respirator or equivalent
Solution Preparation & Reaction Chemical safety gogglesDouble-gloved nitrile glovesDisposable gown or chemical-resistant apronWork within a certified chemical fume hood
Rationale for PPE Selection:
  • Eye and Face Protection : Standard safety glasses are insufficient when handling the solid form. Chemical safety goggles that form a seal around the eyes are essential to protect against airborne dust.[5][6] A face shield should be worn over goggles during tasks with a higher risk of splashing, such as when adding the solid to a solvent.[6]

  • Hand Protection : Nitrile gloves provide adequate protection against incidental contact. Double-gloving is a best practice when weighing and transferring the solid; the outer glove can be removed immediately if contamination is suspected, protecting the inner glove and the handler's skin.[7] Gloves must always be inspected for tears or punctures before use.[5]

  • Body Protection : A standard lab coat is suitable for low-risk activities. However, when handling the solid outside of a contained system (like a glovebox), a disposable gown is required to prevent dust from settling on clothing.[8] These gowns should be made of a non-absorbent material like polyethylene-coated polypropylene.[8]

  • Respiratory Protection : This is arguably the most critical piece of PPE when handling the solid reagent. Due to the risk of inhaling fine dust, a NIOSH-approved N95 particulate respirator is mandatory for weighing and transfer operations conducted on an open bench.[5][6] For higher levels of potential exposure, a respirator with organic vapor cartridges may be necessary.[5] All respiratory protection requires proper fit-testing to be effective.[7] The preferred method for handling the solid is always within a ventilated enclosure like a chemical fume hood to minimize airborne particles.[9]

Operational Protocol: Safe Handling Workflow

This section provides a step-by-step guide for a common laboratory task: weighing the solid compound and preparing a solution.

Preparation and PPE Donning
  • Designate the Work Area : Perform all handling of the solid within a certified chemical fume hood.

  • Assemble Materials : Bring the reagent container, weigh paper, spatula, and receiving flask into the fume hood.

  • Don PPE (Outer Layer) : Put on a lab coat and a disposable gown over it.

  • Don Respiratory Protection : If not working in a fume hood, don a fit-tested N95 respirator.

  • Don Eye Protection : Put on chemical safety goggles.

  • Don Gloves : Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the gown. Put on the second pair of gloves over the first, pulling the cuffs over the sleeves of the gown.[7]

Weighing and Transfer
  • Gently open the reagent container, avoiding any puff of dust.

  • Using a clean spatula, carefully transfer the desired amount of solid to the weigh paper. Minimize the drop height to prevent dust generation.

  • Record the weight.

  • Carefully transfer the solid from the weigh paper into the designated flask already containing the solvent.

  • Securely close the reagent container.

Post-Transfer and PPE Doffing
  • Initial Decontamination : Using a disposable wipe, decontaminate the spatula and the work surface inside the fume hood. Dispose of the wipe in the designated solid chemical waste container.

  • Doffing PPE (In Order) :

    • Remove the outer pair of gloves, peeling them off without touching the outer surface. Dispose of them in the chemical waste.[5]

    • Remove the disposable gown, rolling it inward to contain any potential dust. Dispose of it in the chemical waste.

    • Exit the immediate work area.

    • Remove the face shield/goggles.

    • Remove the inner pair of gloves using the proper technique.

    • Wash hands thoroughly with soap and water.[5]

Below is a diagram illustrating the critical decision points in the safe handling workflow.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Solid cluster_cleanup Post-Handling & Disposal A Receive Chemical B Review SDS & Assess Risk A->B C Designate Handling Area (Fume Hood Preferred) B->C D Assemble Equipment & PPE C->D E Don Full PPE (Double Gloves, Gown, Goggles) D->E F Weigh & Transfer Solid (Minimize Dust) E->F G Is Outer Glove Contaminated? F->G H Remove & Replace Outer Glove G->H Yes I Securely Close Container G->I No H->F J Decontaminate Workspace & Tools I->J N Store Chemical Properly I->N K Segregate Waste (Solid, Liquid, Sharps) J->K L Doff PPE in Sequence K->L M Wash Hands Thoroughly L->M

Caption: Workflow for handling solid this compound.

Emergency and Disposal Plans

Spill Management : In case of a spill, evacuate non-essential personnel. Wearing full PPE (including respiratory protection), cover the spill with an absorbent, inert material (e.g., vermiculite or sand).[5] Carefully sweep up the material without creating dust and place it in a labeled, sealed container for chemical waste disposal.[9] Do not allow the chemical to enter drains.[5]

First Aid :

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact : Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[5][10]

Disposal Plan : All waste materials, including the compound itself, contaminated absorbents, disposable gowns, and gloves, must be disposed of as hazardous chemical waste.[10] Place materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of via standard trash or sewer systems.

By adhering to these stringent PPE and handling protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • Capot Chemical. MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride. Available from: [Link]

  • AA Blocks. Safety Data Sheet: 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl-, oxime. Available from: [Link]

  • Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Available from: [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. Published October 30, 2019. Available from: [Link]

  • Pharmacy Times. USP Chapter <800>: Personal Protective Equipment. Published September 4, 2018. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.